Product packaging for ES9-17(Cat. No.:)

ES9-17

Cat. No.: B1671241
M. Wt: 318.2 g/mol
InChI Key: AIZXCKZVUXCHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ES9-17 is a novel Clathrin-mediated endocytosis (CME) inhibitor, targeting clathrin heavy chain (CHC).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2S2 B1671241 ES9-17

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-phenylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S2/c11-9-6-7-10(15-9)16(13,14)12-8-4-2-1-3-5-8/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZXCKZVUXCHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ES9-17 in Plant Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of ES9-17, a pivotal chemical tool in the study of plant cell biology. It details its mode of action, summarizes key quantitative data, outlines experimental protocols for its use, and visualizes the cellular pathways it influences.

Core Mechanism of Action

This compound is a synthetic small molecule that functions as a potent, selective, and reversible inhibitor of Clathrin-Mediated Endocytosis (CME) in eukaryotic cells, including plants.[1] It is a chemically refined analog of Endosidin9 (ES9), developed to eliminate the non-specific, undesirable side effects of its predecessor, such as cytoplasmic acidification.[2][3][4][5]

The primary molecular target of this compound is the Clathrin Heavy Chain (CHC) , a core structural component of the clathrin coat essential for the formation of endocytic vesicles.[1][4][6] this compound specifically binds to the N-terminal domain (nTD) of CHC.[1] This binding event disrupts the normal function of CHC, thereby arresting the process of clathrin-coated pit formation and the subsequent internalization of plasma membrane proteins and other extracellular molecules.[6] Consequently, this compound effectively blocks the major route for endocytosis in plants.[6][7]

ES9_17_Mechanism cluster_membrane Plasma Membrane cluster_cytosol Cytosol CargoReceptor Cargo Receptor Adaptor Adaptor Proteins CargoReceptor->Adaptor 1. Cargo Binding Clathrin Clathrin Triskelion CoatedPit Clathrin-Coated Pit (Formation Blocked) Clathrin->CoatedPit 3. Assembly Adaptor->Clathrin 2. Recruitment ES9_17 This compound ES9_17->Clathrin Inhibits CHC Function Vesicle Endocytic Vesicle CoatedPit->Vesicle 4. Invagination & Scission Effector_Inhibition cluster_fungus Fungal Hypha cluster_plant Plant Cell Effector Fungal Effector BIC Biotrophic Interfacial Complex (BIC) Effector->BIC 1. Secretion CME Host CME Machinery BIC->CME 2. Uptake via CME Cytoplasm Plant Cytoplasm CME->Cytoplasm 3. Translocation ES9_17 This compound ES9_17->CME BLOCKS FM4_64_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Grow Arabidopsis Seedlings (5-7 days) B Pre-treat with this compound (30µM) or DMSO for 30 min A->B C Add FM4-64 dye (2µM) B->C D Incubate for 5-15 min C->D E Confocal Microscopy of Root Cells D->E F Quantify Internalized Fluorescence E->F

References

An In-depth Technical Guide to the ES9-17 Inhibitor: Targeting the Core of Clathrin-Mediated Endocytosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ES9-17 is a potent and specific small molecule inhibitor of Clathrin-Mediated Endocytosis (CME), a fundamental cellular process responsible for the internalization of a vast array of extracellular molecules and the recycling of cell surface receptors. This guide provides a comprehensive technical overview of this compound, detailing its molecular target, mechanism of action, and the experimental protocols used for its characterization. Quantitative data are presented in a structured format to facilitate analysis and comparison. Furthermore, this document includes detailed diagrams of the relevant signaling pathways and experimental workflows to provide a clear and concise visual representation of the scientific principles and methodologies discussed.

The Molecular Target of this compound: Clathrin Heavy Chain (CHC)

The primary molecular target of this compound has been identified as the Clathrin Heavy Chain (CHC) .[1][2][3][4] this compound is an analog of Endosidin9 (ES9) and was developed to be a more specific inhibitor of CME without the off-target protonophore activity associated with its parent compound.[5]

Target validation studies have confirmed the direct interaction between this compound and CHC. These studies utilized established techniques such as the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay, which demonstrated that this compound binding stabilizes the CHC protein.[5] It is believed that this compound binds to the N-terminal domain of CHC, a critical region for the interaction with adaptor proteins necessary for the formation of clathrin-coated pits.[6]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cellular and in vitro assays. The following tables summarize the key quantitative data available for this compound.

Assay Description Cell Line/System Parameter Value Reference
FM4-64 Uptake InhibitionInhibition of the uptake of the lipophilic styryl dye FM4-64, a marker for endocytosis.Arabidopsis thaliana root epidermal cellsEC5013 µM[2][3][5]
Isothermal Dose-Response Fingerprint Cellular Thermal Shift Assay (ITDRFCETSA)Measures the concentration of this compound required to induce a half-maximal thermal stabilization of CHC at a fixed temperature (46°C).Arabidopsis PSB-D cell culturesEC50123 ± 1.13 µM[5]
Transferrin Uptake InhibitionReduction in the uptake of fluorescently labeled transferrin, a cargo protein internalized via CME.HeLa cellsConcentration Tested30 µM[2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to validate drug-target engagement in a cellular context.[7][8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[7][8]

Protocol for ITDRFCETSA with this compound and CHC: [5]

  • Cell Culture and Treatment: Arabidopsis PSB-D cell cultures are treated with a range of this compound concentrations or DMSO (vehicle control) for 30 minutes.

  • Heating: The treated cell lysates are heated to a specific temperature (e.g., 46°C) for a set duration to induce thermal denaturation of proteins not stabilized by ligand binding.

  • Lysis and Centrifugation: Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of soluble CHC in the supernatant is quantified by Western blotting using an anti-CHC antibody.

  • Data Analysis: The band intensities are quantified, and the EC50 value is determined by fitting the data to a dose-response curve.

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay identifies protein targets of small molecules by exploiting the principle that ligand binding can protect a protein from proteolysis.[10][11][12][13][14]

Protocol for DARTS with this compound and CHC: [5]

  • Lysate Preparation: Protein extracts from Arabidopsis PSB-D cell cultures are prepared.

  • Inhibitor Treatment: The lysates are incubated with this compound (e.g., 250 µM) or DMSO for 30 minutes.

  • Protease Digestion: A protease, such as pronase, is added to the lysates to digest the proteins. The extent of digestion is controlled by the protease concentration and incubation time.

  • Reaction Quenching: The digestion is stopped by the addition of a protease inhibitor cocktail.

  • Analysis by Western Blot: The samples are analyzed by SDS-PAGE and Western blotting using an anti-CHC antibody to assess the level of CHC protection from proteolysis in the presence of this compound.

FM4-64 Uptake Inhibition Assay

This assay measures the inhibition of endocytosis by quantifying the uptake of the fluorescent styryl dye FM4-64.[15][16][17][18][19]

Protocol for FM4-64 Uptake Inhibition in Arabidopsis: [5]

  • Seedling Preparation: Arabidopsis thaliana seedlings are grown on appropriate media.

  • Pre-treatment with Inhibitor: Seedlings are pre-incubated with various concentrations of this compound or DMSO for 30 minutes.

  • Staining: The seedlings are then incubated with FM4-64 (e.g., 2 µM) for a specified time (e.g., 30 minutes).

  • Microscopy: The root epidermal cells are imaged using a confocal microscope.

  • Quantification: The fluorescence intensity of intracellular FM4-64 is quantified and compared between treated and control samples to determine the EC50 of inhibition.

Transferrin Uptake Assay

This assay assesses the inhibition of CME by monitoring the internalization of fluorescently labeled transferrin.[20][21][22][23]

Protocol for Transferrin Uptake in HeLa Cells: [2][3]

  • Cell Culture: HeLa cells are cultured to a suitable confluency.

  • Inhibitor Treatment: Cells are treated with this compound (e.g., 30 µM) or a control compound for 30 minutes.

  • Transferrin Incubation: Fluorescently labeled transferrin is added to the cell culture medium, and the cells are incubated to allow for uptake.

  • Washing and Fixation: The cells are washed to remove extracellular transferrin and then fixed.

  • Imaging and Analysis: The amount of internalized transferrin is visualized and quantified using fluorescence microscopy.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action of this compound and the experimental approaches used in its study, the following diagrams are provided.

Clathrin_Mediated_Endocytosis cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binding AP2 AP2 Adaptor Complex Receptor->AP2 Recruitment CHC Clathrin Heavy Chain AP2->CHC Recruitment Pit Clathrin-Coated Pit CHC->Pit Assembly Vesicle Clathrin-Coated Vesicle Pit->Vesicle Invagination & Scission (Dynamin) ES9_17 This compound ES9_17->CHC Inhibition Uncoating Uncoating Vesicle->Uncoating Endosome Early Endosome Uncoating->Endosome Fusion

Caption: Clathrin-Mediated Endocytosis Pathway and the site of this compound inhibition.

Experimental_Workflows cluster_CETSA CETSA Workflow cluster_DARTS DARTS Workflow cluster_Uptake_Assay Uptake Assay Workflow (FM4-64 / Transferrin) CETSA_1 Treat cells/lysate with this compound CETSA_2 Heat treatment CETSA_1->CETSA_2 CETSA_3 Separate soluble & aggregated proteins CETSA_2->CETSA_3 CETSA_4 Quantify soluble CHC (Western Blot) CETSA_3->CETSA_4 DARTS_1 Treat lysate with this compound DARTS_2 Protease digestion DARTS_1->DARTS_2 DARTS_3 Stop digestion DARTS_2->DARTS_3 DARTS_4 Analyze CHC protection (Western Blot) DARTS_3->DARTS_4 Uptake_1 Pre-treat cells with this compound Uptake_2 Add fluorescent probe (FM4-64 or Transferrin) Uptake_1->Uptake_2 Uptake_3 Incubate for uptake Uptake_2->Uptake_3 Uptake_4 Image and quantify internalized fluorescence Uptake_3->Uptake_4

Caption: Overview of key experimental workflows for characterizing this compound.

Conclusion

This compound is a valuable chemical tool for the study of Clathrin-Mediated Endocytosis. Its specificity for the Clathrin Heavy Chain allows for the acute and reversible inhibition of this essential cellular pathway, providing researchers with a powerful method to dissect the intricate molecular mechanisms of endocytosis. The quantitative data and detailed experimental protocols provided in this guide serve as a critical resource for scientists and drug development professionals seeking to utilize this compound in their research or to develop novel therapeutics targeting CME-related pathologies. The continued investigation into the interactions of this compound with CHC and its effects on cellular processes will undoubtedly yield further insights into the complex world of intracellular trafficking.

References

The Insider's Guide to ES9-17: A Potent Inhibitor of Clathrin-Mediated Endocytosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Clathrin-mediated endocytosis (CME) is a fundamental cellular process essential for nutrient uptake, signal transduction, and synaptic vesicle recycling. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of ES9-17, a potent and specific small-molecule inhibitor of CME. We will delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to utilize this compound as a tool to probe the intricacies of CME and explore its therapeutic potential.

Introduction to this compound

This compound is a synthetic small molecule that has emerged as a valuable tool for studying CME. It is an analog of Endosidin9 (ES9), another CME inhibitor, but has been chemically optimized to eliminate the off-target protonophore activity associated with its parent compound.[1][2] This refinement makes this compound a more specific and reliable inhibitor for dissecting clathrin-dependent cellular processes.

Mechanism of Action

This compound directly targets the N-terminal domain (nTD) of the clathrin heavy chain (CHC), a critical component of the clathrin triskelion.[1][3] The binding of this compound to the CHC nTD sterically hinders the interaction of clathrin with adaptor proteins, which are essential for the recruitment of cargo and the initiation of clathrin-coated pit formation.[1] By disrupting this crucial protein-protein interaction, this compound effectively halts the assembly of clathrin coats at the plasma membrane, thereby inhibiting the internalization of cargo molecules that rely on this pathway.[1]

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cluster_membrane Plasma Membrane Cargo Cargo Receptor Receptor Cargo->Receptor binds Adaptor_Protein Adaptor_Protein Receptor->Adaptor_Protein recruits Clathrin Clathrin Adaptor_Protein->Clathrin recruits Clathrin_Coated_Pit Clathrin_Coated_Pit Clathrin->Clathrin_Coated_Pit assembles into ES9_17 ES9_17 ES9_17->Clathrin binds & inhibits Endocytosis Endocytosis Clathrin_Coated_Pit->Endocytosis leads to

Caption: Mechanism of this compound Action.

Quantitative Data

The efficacy of this compound has been quantified in various cellular systems. The following tables summarize the key inhibitory concentrations and binding affinities determined in published studies.

Parameter Value Assay Cell Type Reference
EC5013 µMFM4-64 Uptake InhibitionArabidopsis thaliana root cells[1][4][5]
EC5017.2 µMTransferrin Uptake InhibitionHeLa cells[6]
IC50Not ReportedTransferrin Uptake InhibitionHeLa cells[1]
EC50123 ± 1.13 µMCHC Binding (ITDRFCETSA)Arabidopsis thaliana lysate[1]

Table 1: In Vitro and In-Cell Efficacy of this compound.

Experimental Condition Concentration Observation Cell Type Reference
Inhibition of Transferrin Uptake30 µMReduced uptakeHeLa cells[1][4]
Inhibition of BRI1-GFP Endocytosis30 µMInhibition of recruitment to BFA bodiesArabidopsis thaliana seedlings[1]
Inhibition of PEPR1-GFP Internalization30 µMInhibition of internalization upon Pep1 elicitationArabidopsis thaliana root cells[1]

Table 2: Effective Concentrations of this compound in Cellular Assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

Transferrin Uptake Inhibition Assay in HeLa Cells

This assay measures the effect of this compound on the endocytosis of transferrin, a classic marker for CME.

Materials:

  • HeLa cells

  • 12-well plates

  • Coverslips

  • Serum-free DMEM

  • Bovine Serum Albumin (BSA)

  • Alexa Fluor-conjugated Transferrin (e.g., Alexa Fluor 633 Transferrin)

  • This compound

  • DMSO (vehicle control)

  • Paraformaldehyde (PFA)

  • Phosphate Buffered Saline (PBS)

  • Acidic buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0)

Protocol:

  • Cell Seeding: Seed HeLa cells on coverslips in 12-well plates to achieve 60-70% confluency on the day of the assay.[7]

  • Serum Starvation: Wash cells with pre-warmed serum-free DMEM and then incubate in serum-free DMEM supplemented with 0.5% BSA for 30 minutes at 37°C.[7]

  • Inhibitor Treatment: Treat the cells with 30 µM this compound or an equivalent volume of DMSO in serum-free DMEM with 0.5% BSA for 30 minutes at 37°C.[1]

  • Transferrin Pulse: Add Alexa Fluor-conjugated transferrin (e.g., 50 µg/mL) to the cells and incubate for 15-20 minutes at 37°C.[8][9]

  • Stop Uptake: Place the plate on ice and wash the cells twice with ice-cold PBS to stop endocytosis.

  • Acid Wash: To remove surface-bound transferrin, wash the cells twice with ice-cold acidic buffer for 1 minute each.[8]

  • Fixation: Wash the cells once with ice-cold PBS and then fix with 4% PFA in PBS for 20 minutes at room temperature.

  • Imaging: Wash the cells three times with PBS and mount the coverslips on slides. Image the cells using a fluorescence microscope.

  • Quantification: Quantify the intracellular fluorescence intensity using image analysis software like ImageJ.

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Seed_HeLa_cells Seed HeLa cells on coverslips Serum_Starve Serum starve cells (30 min) Seed_HeLa_cells->Serum_Starve Inhibitor_Treatment Treat with this compound or DMSO (30 min) Serum_Starve->Inhibitor_Treatment Transferrin_Pulse Add fluorescent Transferrin (15-20 min) Inhibitor_Treatment->Transferrin_Pulse Stop_and_Wash Stop uptake on ice & wash with PBS Transferrin_Pulse->Stop_and_Wash Acid_Wash Remove surface Transferrin with acidic buffer Stop_and_Wash->Acid_Wash Fix_Cells Fix with 4% PFA Acid_Wash->Fix_Cells Image_and_Quantify Image and quantify fluorescence Fix_Cells->Image_and_Quantify

Caption: Transferrin Uptake Inhibition Assay Workflow.

FM4-64 Uptake Assay in Arabidopsis thaliana Root Cells

This assay utilizes the lipophilic styryl dye FM4-64 to visualize endocytosis in plant cells.

Materials:

  • Arabidopsis thaliana seedlings (4-6 days old)

  • 6-well plates

  • Liquid 1/2 MS medium

  • FM4-64 stock solution (e.g., 15 mM in DMSO)

  • This compound

  • DMSO (vehicle control)

  • Confocal microscope

Protocol:

  • Seedling Growth: Grow Arabidopsis seedlings vertically on 1/2 MS agar plates for 4-6 days.[10]

  • Pre-treatment: Transfer seedlings to a 6-well plate containing liquid 1/2 MS medium with either 30 µM this compound or DMSO and incubate for 30 minutes.[1]

  • Staining: Add FM4-64 to the medium to a final concentration of 2-4 µM and incubate for 30 minutes in the dark.[4][11]

  • Washing: Gently transfer the seedlings to fresh liquid 1/2 MS medium to wash off excess dye.

  • Mounting and Imaging: Mount the seedlings in a drop of liquid 1/2 MS medium on a microscope slide and observe the root epidermal cells using a confocal microscope.

  • Quantification: Measure the ratio of intracellular to plasma membrane fluorescence intensity to quantify FM4-64 uptake.[1]

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Grow_Seedlings Grow Arabidopsis seedlings (4-6 days) Pre_treatment Pre-treat with this compound or DMSO (30 min) Grow_Seedlings->Pre_treatment FM4_64_Staining Stain with FM4-64 (30 min) Pre_treatment->FM4_64_Staining Wash_Seedlings Wash off excess dye FM4_64_Staining->Wash_Seedlings Mount_and_Image Mount and image with confocal microscope Wash_Seedlings->Mount_and_Image Quantify_Uptake Quantify fluorescence ratio Mount_and_Image->Quantify_Uptake

Caption: FM4-64 Uptake Assay Workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.

Materials:

  • Cell lysate or intact cells

  • This compound

  • DMSO (vehicle control)

  • PCR tubes or plates

  • Thermal cycler

  • Lysis buffer

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against Clathrin Heavy Chain

Protocol:

  • Compound Treatment: Incubate cell lysate or intact cells with various concentrations of this compound or DMSO for a defined period (e.g., 30 minutes at 37°C).[5]

  • Heat Shock: Aliquot the treated samples into PCR tubes and subject them to a temperature gradient in a thermal cycler for a short duration (e.g., 3 minutes).[5][6]

  • Lysis (for intact cells): If using intact cells, lyse them after the heat shock.

  • Centrifugation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant containing the soluble proteins and prepare for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against Clathrin Heavy Chain.

  • Detection and Analysis: Use a secondary antibody and a suitable detection method to visualize the protein bands. Quantify the band intensities to determine the amount of soluble CHC at each temperature. A shift in the melting curve in the presence of this compound indicates direct binding.

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Treat_Cells Treat cells/lysate with this compound/DMSO Heat_Shock Apply temperature gradient (Heat Shock) Treat_Cells->Heat_Shock Lysis_and_Centrifugation Lyse cells and centrifuge to pellet aggregates Heat_Shock->Lysis_and_Centrifugation Collect_Supernatant Collect supernatant (soluble proteins) Lysis_and_Centrifugation->Collect_Supernatant Western_Blot Analyze CHC levels by Western Blot Collect_Supernatant->Western_Blot Analyze_Melting_Curve Analyze melting curve shift Western_Blot->Analyze_Melting_Curve

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Visualization of Key Signaling and Experimental Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate important pathways and workflows related to this compound's function and characterization.

Inhibition of Receptor-Mediated Endocytosis

This diagram illustrates the general principle of how this compound inhibits the endocytosis of a receptor-ligand complex.

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Ligand Ligand Receptor Receptor Ligand->Receptor Binds Ligand_Receptor_Complex Ligand-Receptor Complex Receptor->Ligand_Receptor_Complex Adaptor_Proteins Adaptor_Proteins Ligand_Receptor_Complex->Adaptor_Proteins Recruits Clathrin Clathrin Adaptor_Proteins->Clathrin Recruits Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Clathrin->Clathrin_Coated_Vesicle Forms Endosome Endosome Clathrin_Coated_Vesicle->Endosome Fuses with ES9_17 ES9_17 ES9_17->Clathrin Inhibits

Caption: this compound Blocks Receptor Endocytosis.

Experimental Logic for Assessing BRI1-GFP Endocytosis

This diagram outlines the experimental strategy to demonstrate this compound's effect on the endocytosis of the BRI1 receptor in Arabidopsis.

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Start Start BRI1_GFP_Seedlings Arabidopsis expressing BRI1-GFP Start->BRI1_GFP_Seedlings CHX_Treatment Treat with Cycloheximide (CHX) to block protein synthesis BRI1_GFP_Seedlings->CHX_Treatment Split CHX_Treatment->Split DMSO_Control Treat with DMSO (Control) Split->DMSO_Control ES9_17_Treatment Treat with this compound Split->ES9_17_Treatment BFA_Treatment Treat with Brefeldin A (BFA) to induce BFA bodies DMSO_Control->BFA_Treatment ES9_17_Treatment->BFA_Treatment Observe_BFA_Bodies Observe BRI1-GFP in BFA bodies BFA_Treatment->Observe_BFA_Bodies DMSO No_BFA_Bodies BRI1-GFP remains at plasma membrane BFA_Treatment->No_BFA_Bodies This compound Conclusion This compound inhibits BRI1 endocytosis No_BFA_Bodies->Conclusion

Caption: BRI1-GFP Endocytosis Inhibition Workflow.

Conclusion

This compound stands out as a specific and potent inhibitor of clathrin-mediated endocytosis, devoid of the confounding off-target effects of its predecessor, ES9. Its well-characterized mechanism of action, coupled with the availability of robust experimental protocols for its use, makes it an invaluable tool for the cell biology and drug discovery communities. This guide provides a solid foundation for researchers to confidently employ this compound in their studies to further unravel the complexities of CME and to explore its potential as a lead compound for the development of novel therapeutics.

References

Understanding ES9-17 Function in Arabidopsis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ES9-17 is a potent and specific small molecule inhibitor of clathrin-mediated endocytosis (CME) in the model plant Arabidopsis thaliana.[1] As an analog of endosidin9 (ES9), this compound offers a significant advantage by targeting the clathrin heavy chain (CHC) without inducing the undesirable side effect of cytoplasmic acidification observed with its parent compound.[1][2] This makes this compound a valuable chemical tool for dissecting the intricate roles of CME in various physiological processes, including signal transduction, nutrient uptake, and plant-pathogen interactions. This guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, outlines detailed experimental protocols for its application, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction

Clathrin-mediated endocytosis is a fundamental cellular process in eukaryotes responsible for the internalization of a wide array of cargo molecules from the plasma membrane. In plants, CME is crucial for a multitude of functions, ranging from the regulation of hormone signaling pathways to the modulation of responses to environmental stresses. The study of CME has been greatly facilitated by the use of genetic mutants; however, the essential nature of this process often leads to lethality in such mutants, limiting their utility. Chemical genetics, through the application of small molecule inhibitors, provides an alternative and powerful approach to acutely and reversibly perturb CME, offering temporal control that is not possible with genetic knockouts.

This compound has emerged as a key chemical probe in the study of plant CME.[1] It directly targets the clathrin heavy chain, a core component of the clathrin coat, thereby inhibiting the formation of clathrin-coated vesicles and the subsequent internalization of cargo.[1][3] This technical guide serves as a resource for researchers utilizing this compound to investigate CME-dependent processes in Arabidopsis thaliana.

Mechanism of Action

This compound functions as a direct inhibitor of the clathrin heavy chain (CHC).[3] By binding to CHC, this compound disrupts the assembly of clathrin triskelia into the characteristic polygonal lattice that forms the outer shell of clathrin-coated pits. This interference prevents the invagination of the plasma membrane and the scission of endocytic vesicles, effectively halting the uptake of CME-dependent cargo.

A significant feature of this compound is its specificity. Unlike its predecessor ES9, this compound does not possess protonophore activity, meaning it does not disrupt intracellular pH gradients.[1] This lack of off-target effects makes it a more reliable tool for specifically studying the consequences of CME inhibition.

Quantitative Data

The following table summarizes the key quantitative data associated with the activity of this compound in Arabidopsis thaliana.

ParameterValueCell/Tissue TypeExperimental ContextReference
EC50 (FM4-64 uptake inhibition)13 µMArabidopsis thaliana root epidermal cellsDose-response analysis of the inhibition of the lipophilic styryl dye FM4-64 internalization.[3][4]
EC50 (ITDRFCETSA for CHC)123 ± 1.13 µMArabidopsis thaliana cell cultureIsothermal dose-response fingerprint cellular thermal shift assay, indicating direct target engagement of CHC.[1]
Effective Concentration 30 µMArabidopsis thaliana root epidermal cellsConcentration used to achieve significant inhibition of CME for various cargo proteins like BRI1-GFP and PEPR1-GFP.[1][2]
Treatment Time 30 minArabidopsis thaliana seedlingsStandard pre-treatment time to ensure effective inhibition of CME before experimental assays.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study CME in Arabidopsis.

Inhibition of FM4-64 Uptake

This protocol is a general assay to assess the inhibition of endocytosis.

Materials:

  • Arabidopsis thaliana seedlings (5-7 days old)

  • This compound (stock solution in DMSO)

  • FM4-64 (stock solution in water or DMSO)

  • Liquid 1/2 Murashige and Skoog (MS) medium

  • Microscope slides and coverslips

  • Confocal laser scanning microscope

Procedure:

  • Prepare a working solution of this compound in liquid 1/2 MS medium. A final concentration of 30 µM is recommended for strong inhibition. Include a DMSO-only control.

  • Incubate the Arabidopsis seedlings in the this compound solution or the DMSO control for 30 minutes at room temperature.

  • Add FM4-64 to the medium to a final concentration of 2-4 µM.

  • Incubate for an additional 5-10 minutes.

  • Gently wash the seedlings with liquid 1/2 MS medium to remove excess FM4-64.

  • Mount the seedlings on a microscope slide in a drop of 1/2 MS medium.

  • Image the root epidermal cells using a confocal microscope. Excite FM4-64 with a 561 nm laser and collect emission between 600 and 700 nm.

  • Quantification: Measure the fluorescence intensity of intracellular puncta (endosomes) and the plasma membrane. A reduction in the number and intensity of intracellular puncta in this compound treated seedlings compared to the control indicates inhibition of endocytosis.

Inhibition of BRI1-GFP Internalization

This protocol assesses the effect of this compound on the endocytosis of a specific plasma membrane-localized receptor, the brassinosteroid receptor BRI1.

Materials:

  • Arabidopsis thaliana seedlings expressing BRI1-GFP

  • This compound (stock solution in DMSO)

  • Cycloheximide (CHX) (stock solution in DMSO)

  • Brefeldin A (BFA) (stock solution in DMSO)

  • Liquid 1/2 MS medium

  • Confocal laser scanning microscope

Procedure:

  • Pre-treat seedlings with 50 µM CHX for 1 hour. CHX inhibits protein synthesis, ensuring that the observed GFP signal is from pre-existing BRI1-GFP molecules.[2]

  • Add 30 µM this compound or DMSO (control) and incubate for an additional 30 minutes.[2]

  • Add 50 µM BFA to the medium. BFA is a fungal toxin that inhibits exocytosis, causing the accumulation of endocytosed vesicles into so-called "BFA bodies".

  • Incubate for 30-60 minutes.

  • Mount and image the root epidermal cells. Excite GFP with a 488 nm laser and collect emission between 500 and 530 nm.

  • Quantification: In control cells, BRI1-GFP will accumulate in BFA bodies. In this compound treated cells, the inhibition of endocytosis will prevent the internalization of BRI1-GFP, resulting in a significantly reduced accumulation of GFP signal in BFA bodies and a stronger signal at the plasma membrane.[2]

Visualizations

Signaling Pathway Diagram

CME_Inhibition cluster_PM Plasma Membrane cluster_Cytoplasm Cytoplasm Cargo Cargo Proteins Receptor Receptors Cargo->Receptor Binding Adaptor Adaptor Proteins Receptor->Adaptor Recruitment Clathrin Clathrin Triskelia Adaptor->Clathrin Recruitment CCP Clathrin-Coated Pit Clathrin->CCP Assembly CCV Clathrin-Coated Vesicle CCP->CCV Invagination & Scission Uncoating Uncoating CCV->Uncoating Clathrin Dissociation Endosome Early Endosome Uncoating->Endosome ES9_17 This compound ES9_17->Clathrin Inhibits Assembly

Caption: Clathrin-Mediated Endocytosis and this compound Inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Analysis Seedlings Arabidopsis Seedlings (e.g., expressing fluorescently tagged protein) Incubation Incubate Seedlings (30 min at RT) Seedlings->Incubation ES9_17_Sol Prepare this compound Solution (e.g., 30 µM in 1/2 MS) ES9_17_Sol->Incubation Control_Sol Prepare Control Solution (DMSO in 1/2 MS) Control_Sol->Incubation Cargo_Addition Add Cargo/Inducer (e.g., FM4-64, BFA) Incubation->Cargo_Addition Incubation_2 Incubate (5-60 min) Cargo_Addition->Incubation_2 Microscopy Confocal Microscopy Incubation_2->Microscopy Quantification Image Quantification and Statistical Analysis Microscopy->Quantification

Caption: General Experimental Workflow for this compound Application.

References

ES9-17: A Chemical Probe for Elucidating Clathrin Heavy Chain Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Clathrin-mediated endocytosis (CME) is a fundamental cellular process in eukaryotes, responsible for the internalization of a wide array of cargo from the plasma membrane. A key protein in this intricate machinery is the clathrin heavy chain (CHC), which, along with the clathrin light chain, forms the characteristic triskelion structure that polymerizes to form the clathrin coat of nascent vesicles. Given its central role, the targeted modulation of CHC function presents a powerful strategy for dissecting the mechanisms of CME and for the development of novel therapeutics. ES9-17 has emerged as a valuable chemical probe for this purpose. It is a derivative of endosidin9 (ES9) that has been chemically optimized to inhibit CHC function without the off-target effects associated with its parent compound.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation

The following tables summarize the key quantitative data reported for this compound, facilitating a clear comparison of its activity across different experimental systems.

ParameterValueCell Type/SystemAssayReference
EC50 13 µMArabidopsis thaliana root epidermal cellsFM4-64 uptake inhibition[4][5]
EC50 17.2 µMHeLa cellsTransferrin uptake inhibition[6]
EC50 123 ± 1.13 µMArabidopsis PSB-D cell culturesIsothermal dose-response fluorescence cellular thermal shift assay (ITDRFCETSA)[7]

Table 1: Potency of this compound in Cellular Assays. This table highlights the effective concentrations of this compound required to inhibit clathrin-mediated endocytosis in both plant and human cells, as well as its binding affinity to its target, the clathrin heavy chain.

Mechanism of Action

This compound functions as a direct inhibitor of the clathrin heavy chain.[1][4] Structural studies have revealed that its parent compound, ES9, binds to the N-terminal domain (nTD) of CHC.[7][8] This binding is thought to interfere with the protein-protein interactions necessary for the proper assembly and function of the clathrin coat, thereby inhibiting the formation of clathrin-coated vesicles and subsequent endocytosis.[7] this compound, as an analog of ES9, is presumed to share this mechanism of action, offering a more specific tool for studying CHC-dependent processes due to the lack of undesirable side effects like cytoplasmic acidification that were observed with ES9.[1][9]

ES9_17_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo Cargo Receptor Receptor Cargo->Receptor Binds Adaptor_Proteins Adaptor Proteins Receptor->Adaptor_Proteins Recruits CHC Clathrin Heavy Chain (CHC) Clathrin_Coated_Pit Clathrin-Coated Pit Formation CHC->Clathrin_Coated_Pit Assembly ES9_17 This compound ES9_17->CHC Inhibits Adaptor_Proteins->CHC Recruits Endocytosis Endocytosis Clathrin_Coated_Pit->Endocytosis Leads to

Figure 1: Mechanism of this compound Action. This diagram illustrates how this compound inhibits clathrin-mediated endocytosis by directly targeting the clathrin heavy chain (CHC), thereby preventing the formation of clathrin-coated pits.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

FM4-64 Uptake Assay in Arabidopsis thaliana

This protocol is used to visualize and quantify the effect of this compound on endocytosis in plant cells using the lipophilic styryl dye FM4-64.

Materials:

  • Arabidopsis thaliana seedlings (5-7 days old)

  • This compound (stock solution in DMSO)

  • FM4-64 dye (stock solution in DMSO)

  • Liquid 1/2 Murashige and Skoog (MS) medium

  • Confocal microscope

Procedure:

  • Prepare a working solution of this compound in liquid 1/2 MS medium at the desired concentration (e.g., 30 µM). Include a DMSO control.

  • Incubate the Arabidopsis seedlings in the this compound working solution or DMSO control for 30 minutes at room temperature.

  • Add FM4-64 dye to the medium to a final concentration of 2-4 µM.

  • Incubate the seedlings for an additional 5-10 minutes.

  • Wash the seedlings twice with fresh liquid 1/2 MS medium to remove excess dye.

  • Mount the seedlings on a microscope slide in a drop of 1/2 MS medium.

  • Image the root epidermal cells using a confocal microscope. Excite the FM4-64 dye with a 514 nm or 561 nm laser and collect the emission between 600-700 nm.

  • Quantify the intracellular fluorescence intensity relative to the plasma membrane fluorescence to determine the extent of endocytosis inhibition.

Transferrin Uptake Assay in HeLa Cells

This protocol assesses the inhibitory effect of this compound on CME in mammalian cells by tracking the internalization of fluorescently labeled transferrin.

Materials:

  • HeLa cells

  • This compound (stock solution in DMSO)

  • Alexa Fluor-conjugated Transferrin (Tfn-AF)

  • Serum-free cell culture medium

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Plate HeLa cells on coverslips or in multi-well plates and grow to 70-80% confluency.

  • Wash the cells with serum-free medium.

  • Pre-treat the cells with this compound at the desired concentration (e.g., 30 µM) or a DMSO control in serum-free medium for 30 minutes at 37°C.

  • Add Tfn-AF (e.g., 25 µg/mL) to the medium and incubate for 15-30 minutes at 37°C to allow for internalization.

  • To stop uptake, place the cells on ice and wash them three times with ice-cold PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips on slides with mounting medium or resuspend the cells for flow cytometry analysis.

  • Image the cells using a fluorescence microscope or quantify the fluorescence intensity per cell using a flow cytometer.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate the direct binding of a small molecule to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Materials:

  • Cells or tissue expressing the target protein (CHC)

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-CHC antibody

Procedure:

  • Treat the cells or tissue lysate with this compound or a DMSO control for a specified time.

  • Aliquot the treated samples into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures using a thermal cycler (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Lyse the cells (if not already lysed) and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble CHC in each sample by SDS-PAGE and Western blotting using an anti-CHC antibody.

  • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct binding.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another method to identify the protein target of a small molecule. The principle is that a protein bound to a small molecule will be protected from proteolysis.

Materials:

  • Cell lysate

  • This compound (stock solution in DMSO)

  • Protease (e.g., thermolysin or pronase)

  • SDS-PAGE and Western blotting reagents

  • Anti-CHC antibody

Procedure:

  • Incubate the cell lysate with this compound or a DMSO control.

  • Add a protease to the lysates and incubate for a specific time to allow for digestion. The optimal protease concentration and incubation time should be determined empirically.

  • Stop the digestion by adding a protease inhibitor or by boiling the samples in SDS-PAGE loading buffer.

  • Separate the protein fragments by SDS-PAGE.

  • Perform a Western blot using an anti-CHC antibody to detect the full-length, protected protein.

  • An increase in the amount of full-length CHC in the this compound-treated sample compared to the control indicates that this compound binds to and protects CHC from proteolytic degradation.

Experimental_Workflow cluster_preparation 1. Preparation cluster_treatment 2. Treatment cluster_assay 3. Assay cluster_analysis 4. Analysis Cell_Culture Cell/Seedling Culture Incubation Incubate Cells with this compound Cell_Culture->Incubation Compound_Prep This compound/Control Preparation Compound_Prep->Incubation Assay_Choice Select Assay Incubation->Assay_Choice FM4_64_Assay FM4-64 Staining & Wash Assay_Choice->FM4_64_Assay Endocytosis (Plants) Transferrin_Assay Transferrin-AF Incubation & Wash Assay_Choice->Transferrin_Assay Endocytosis (Mammals) CETSA_Assay Heat Shock & Lysis Assay_Choice->CETSA_Assay Target Engagement DARTS_Assay Protease Digestion Assay_Choice->DARTS_Assay Target Identification Microscopy Confocal/Fluorescence Microscopy FM4_64_Assay->Microscopy Transferrin_Assay->Microscopy Western_Blot SDS-PAGE & Western Blot CETSA_Assay->Western_Blot DARTS_Assay->Western_Blot Quantification Data Quantification & Analysis Microscopy->Quantification Western_Blot->Quantification

Figure 2: General Experimental Workflow. This flowchart outlines the typical steps involved in using this compound to investigate clathrin heavy chain function, from cell preparation and treatment to the selection of an appropriate assay and subsequent data analysis.

Conclusion

This compound is a specific and potent chemical probe for the investigation of clathrin heavy chain function. Its ability to acutely and reversibly inhibit CME in both plant and mammalian systems makes it a versatile tool for cell biologists and researchers in drug discovery.[1][7] The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound in elucidating the complex roles of CHC in cellular physiology and disease. The continued application of this probe is expected to yield further insights into the molecular intricacies of clathrin-mediated processes.

References

Unveiling ES9-17: A Technical Guide to a Novel Inhibitor of Clathrin-Mediated Endocytosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ES9-17 is a potent and specific small-molecule inhibitor of clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the internalization of a wide array of extracellular and transmembrane molecules. Developed as an analog of the parent compound Endosidin9 (ES9), this compound overcomes the off-target effects of ES9 by eliminating its protonophore activity, thus preventing cytoplasmic acidification. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in utilizing this compound as a tool to probe CME or as a scaffold for the development of novel therapeutics targeting this critical pathway.

Introduction: The Discovery of a Refined CME Inhibitor

Clathrin-mediated endocytosis is a highly conserved pathway in eukaryotic cells, playing a pivotal role in nutrient uptake, signal transduction, and synaptic vesicle recycling.[1] The core machinery of CME involves the assembly of clathrin triskelions into a polygonal lattice on the plasma membrane, a process orchestrated by a host of adaptor and accessory proteins. The clathrin heavy chain (CHC) is the fundamental structural unit of this lattice.[1]

The quest for specific chemical tools to dissect and modulate CME has led to the discovery of various small molecules. Endosidin9 (ES9) was identified as an inhibitor of CHC, but its utility was hampered by its concurrent activity as a protonophore, leading to undesirable cellular effects such as cytoplasmic acidification.[2][3] This prompted the development of this compound, a structurally related analog designed to retain CHC inhibitory activity while eliminating the protonophore effect.[2] this compound has since been validated as a more specific and reliable tool for studying CME.[2][4]

Mechanism of Action: Targeting the Clathrin Heavy Chain

This compound exerts its inhibitory effect by directly targeting the clathrin heavy chain (CHC).[2][5] Through a combination of affinity-based target isolation, in vitro binding studies, and X-ray crystallography, the binding site of the parent compound ES9 was mapped to the N-terminal domain (NTD) of CHC.[2][6] This is the same binding pocket utilized by other CME inhibitors like Pitstop 2.[2] The interaction of this compound with the CHC N-terminal domain is believed to interfere with the conformational changes and protein-protein interactions necessary for the proper assembly and function of the clathrin coat, thereby arresting the endocytic process.

The key advantage of this compound over its predecessor, ES9, is the absence of a nitro group.[2] In ES9, this group is responsible for its protonophoric activity, which leads to off-target effects. The chemical modification in this compound successfully uncouples the CHC-inhibitory function from this undesirable side effect, making it a more precise tool for studying clathrin-dependent processes.[2]

Below is a diagram illustrating the logical relationship between ES9 and this compound.

ES9 and this compound: A Comparative Overview ES9 Endosidin9 (ES9) CHC_Inhibition Inhibition of Clathrin Heavy Chain (CHC) ES9->CHC_Inhibition Protonophore_Activity Protonophore Activity (Cytoplasmic Acidification) ES9->Protonophore_Activity ES9_17 This compound ES9_17->CHC_Inhibition CME_Inhibition Inhibition of Clathrin-Mediated Endocytosis (CME) CHC_Inhibition->CME_Inhibition Side_Effects Undesirable Side Effects Protonophore_Activity->Side_Effects

Caption: Logical relationship between ES9 and this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its efficacy in various experimental systems.

Assay Organism/Cell Line Parameter Value Reference
FM4-64 Uptake InhibitionArabidopsis thalianaEC₅₀13 µM[5][7][8]
Transferrin UptakeHeLa Cells-Reduced uptake at 30 µM[5][6][7]
ITDRF CETSA-EC₅₀123 ± 1.13 µM[2]

Table 1: In Vitro and In Vivo Efficacy of this compound.

Signaling Pathway and Experimental Workflows

Clathrin-Mediated Endocytosis Pathway and Point of Inhibition

This compound intervenes at a critical early stage of clathrin-mediated endocytosis. The following diagram illustrates the key steps of the CME pathway and highlights the point of inhibition by this compound.

Clathrin-Mediated Endocytosis Pathway and this compound Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo Cargo Receptor Receptor Cargo->Receptor Binding AP2 Adaptor Protein (AP2) Receptor->AP2 Recruitment Clathrin Clathrin Triskelions AP2->Clathrin Recruitment CoatedPit Clathrin-Coated Pit Formation Clathrin->CoatedPit Assembly Dynamin Dynamin CoatedPit->Dynamin Recruitment Scission Vesicle Scission Dynamin->Scission CoatedVesicle Clathrin-Coated Vesicle Scission->CoatedVesicle Uncoating Uncoating CoatedVesicle->Uncoating Vesicle Uncoated Vesicle Uncoating->Vesicle Endosome Early Endosome Vesicle->Endosome ES9_17 This compound ES9_17->Clathrin Inhibits Assembly

Caption: Inhibition of clathrin assembly by this compound.

Experimental Workflow for Characterizing this compound

The characterization of this compound involves a series of in vitro and cell-based assays to determine its efficacy, specificity, and mechanism of action. A typical experimental workflow is depicted below.

Experimental Workflow for this compound Characterization Start This compound Compound Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Target_Validation_Assays Target Validation Assays Start->Target_Validation_Assays FM4_64 FM4-64 Uptake Assay (e.g., Arabidopsis) Cell_Based_Assays->FM4_64 Transferrin Transferrin Uptake Assay (e.g., HeLa cells) Cell_Based_Assays->Transferrin CETSA Cellular Thermal Shift Assay (CETSA) Target_Validation_Assays->CETSA DARTS Drug Affinity Responsive Target Stability (DARTS) Target_Validation_Assays->DARTS Efficacy Determine Efficacy (EC50) FM4_64->Efficacy Transferrin->Efficacy Mechanism Confirm Direct Target Engagement (CHC) CETSA->Mechanism DARTS->Mechanism

Caption: Workflow for this compound characterization.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

FM4-64 Uptake Assay in Arabidopsis thaliana Roots

This protocol is adapted from established methods for visualizing endocytosis in plant cells.[9][10][11]

Objective: To quantify the inhibitory effect of this compound on endocytosis in Arabidopsis root epidermal cells using the styryl dye FM4-64.

Materials:

  • Arabidopsis thaliana seedlings (5-7 days old)

  • Half-strength Murashige and Skoog (MS) liquid medium

  • FM4-64 (from a 15 mM stock in DMSO)

  • This compound (from a stock solution in DMSO)

  • DMSO (vehicle control)

  • 6-well plates

  • Microscope slides and coverslips

  • Confocal laser scanning microscope

Procedure:

  • Prepare the staining solution by adding FM4-64 to half-strength MS liquid medium to a final concentration of 1.5 µM.

  • Prepare treatment solutions by adding this compound (e.g., 30 µM) or an equivalent volume of DMSO (for the control) to the FM4-64 staining solution.

  • Gently transfer Arabidopsis seedlings into the wells of a 6-well plate containing the respective treatment solutions.

  • Incubate the seedlings for the desired time (e.g., 30 minutes) at room temperature, protected from light.

  • After incubation, gently wash the seedlings twice in half-strength MS liquid medium to remove excess dye.

  • Mount the seedlings on a microscope slide with a drop of the wash medium and cover with a coverslip.

  • Immediately image the root epidermal cells using a confocal microscope. Use an excitation wavelength of ~515 nm and collect emission between 600-650 nm.

  • Quantify the fluorescence intensity of intracellular vesicles and the plasma membrane using image analysis software (e.g., ImageJ). The ratio of intracellular to plasma membrane fluorescence is used as a measure of endocytic activity.

Transferrin Uptake Assay in HeLa Cells

This protocol is based on standard methods for assessing receptor-mediated endocytosis in mammalian cells.[7][12][13][14]

Objective: To determine the effect of this compound on the clathrin-mediated endocytosis of transferrin in HeLa cells.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Serum-free DMEM

  • Alexa Fluor-conjugated Transferrin (Tf-Alexa)

  • This compound (from a stock solution in DMSO)

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Paraformaldehyde (PFA) for fixation

  • Coverslips

  • Fluorescence microscope

Procedure:

  • Seed HeLa cells on coverslips in a 24-well plate and grow to 60-70% confluency.

  • Wash the cells with PBS and then starve them in serum-free DMEM for 30 minutes at 37°C to upregulate transferrin receptor expression.

  • Pre-treat the cells with this compound (e.g., 30 µM) or DMSO in serum-free DMEM for 30 minutes at 37°C.

  • Add Tf-Alexa (e.g., 25 µg/mL) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for internalization.

  • To stop uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides.

  • Image the cells using a fluorescence microscope and quantify the intracellular fluorescence intensity to assess the level of transferrin uptake.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular context.[15][16][17][18]

Objective: To confirm the direct interaction between this compound and the clathrin heavy chain (CHC) in cells.

Materials:

  • Cell line of interest (e.g., HeLa or Arabidopsis cell culture)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer

  • Protease inhibitors

  • PCR tubes or plates

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-CHC antibody

Procedure:

  • Treat intact cells with this compound or DMSO for a specified time (e.g., 1 hour) at 37°C.

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a cooling step.

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble CHC in each sample by SDS-PAGE and Western blotting using an anti-CHC antibody.

  • A shift in the melting curve of CHC to a higher temperature in the presence of this compound indicates stabilization of the protein upon binding, confirming target engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is an alternative method to CETSA for identifying and validating drug-protein interactions.[19][20][21][22][23]

Objective: To validate the interaction between this compound and CHC by assessing the compound's ability to protect CHC from proteolysis.

Materials:

  • Cell lysate from the cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Protease (e.g., thermolysin or pronase)

  • SDS-PAGE and Western blotting reagents

  • Anti-CHC antibody

Procedure:

  • Prepare a cell lysate from the chosen cell line.

  • Incubate aliquots of the cell lysate with this compound or DMSO for a defined period (e.g., 1 hour) at room temperature.

  • Add a protease to each sample at a concentration that results in partial protein degradation.

  • Incubate the samples for a short period (e.g., 10-30 minutes) at room temperature to allow for proteolysis.

  • Stop the digestion by adding a protease inhibitor or by boiling the samples in SDS-PAGE loading buffer.

  • Separate the protein fragments by SDS-PAGE and perform a Western blot using an anti-CHC antibody.

  • A decrease in the degradation of CHC (i.e., a more intense full-length protein band) in the presence of this compound compared to the control indicates that the compound binds to and protects CHC from proteolytic cleavage.

Conclusion and Future Directions

This compound represents a significant advancement in the chemical toolkit available for studying clathrin-mediated endocytosis. Its specificity for the clathrin heavy chain, coupled with the absence of the off-target protonophore activity seen with its parent compound ES9, makes it a valuable reagent for dissecting the intricate molecular mechanisms of CME in a variety of biological systems. The experimental protocols detailed in this guide provide a robust framework for researchers to utilize this compound effectively in their own investigations.

Future research could focus on leveraging the this compound scaffold to develop even more potent and specific inhibitors of CHC. Furthermore, the application of this compound in disease models where CME is dysregulated, such as in certain cancers and neurodegenerative disorders, may unveil new therapeutic opportunities. The continued exploration of this compound and its derivatives promises to deepen our understanding of clathrin-mediated processes and may ultimately pave the way for novel therapeutic interventions.

References

Technical Guide: The Effect of ES9-17 on Transferrin Uptake

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the small molecule ES9-17 and its inhibitory effect on transferrin uptake. It details the mechanism of action, presents quantitative data, outlines experimental protocols for studying this interaction, and provides visual diagrams of the relevant pathways and workflows.

Introduction

Clathrin-mediated endocytosis (CME) is a vital cellular process in all eukaryotic cells, responsible for the internalization of a wide array of cargo from the plasma membrane, including nutrients, signaling receptors, and pathogens. A classic example of a molecule internalized via CME is transferrin, a glycoprotein that binds to the transferrin receptor to facilitate iron uptake into the cell.

Given the central role of CME in cellular physiology, chemical probes that can acutely and reversibly inhibit this process are invaluable tools for research. This compound is a chemical analog of endosidin9 (ES9) that has been identified as an inhibitor of the clathrin heavy chain (CHC), a key structural component of the clathrin coat.[1][2][3][4] Unlike its parent compound, this compound does not exhibit undesirable side effects like cytoplasmic acidification, making it a more specific tool for studying CME.[5][6] This guide focuses on the specific effect of this compound on the CME-dependent process of transferrin uptake.

Mechanism of Action: Inhibition of Clathrin-Mediated Endocytosis

This compound exerts its inhibitory effect by directly targeting the clathrin heavy chain (CHC).[1][4] The process of transferrin uptake begins with the binding of iron-bound transferrin to the transferrin receptor on the cell surface. This ligand-receptor complex is then recruited into forming clathrin-coated pits. The assembly of the clathrin triskelion lattice, composed of clathrin heavy and light chains, is essential for the invagination of the plasma membrane and the formation of a clathrin-coated vesicle that carries the transferrin-receptor complex into the cell.

This compound disrupts this process by interfering with the function of the clathrin heavy chain, thereby inhibiting the formation and maturation of clathrin-coated vesicles.[1][2] This leads to a reduction in the internalization of cargo that relies on this pathway, such as transferrin.[1][2][3][7]

G cluster_1 Plasma Membrane cluster_2 Cytoplasm Tf Transferrin TfR Transferrin Receptor Tf->TfR Clathrin Clathrin TfR->Clathrin Recruitment PM_top PM_bottom Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle Vesicle Formation ES9_17 This compound ES9_17->Clathrin Inhibition Vesicle->p1 Internalization G A 1. Seed HeLa cells on coverslips B 2. Starve cells in serum-free medium (30-60 min) A->B C 3. Pre-treat with this compound or DMSO vehicle (30 min) B->C D 4. Add fluorescent Transferrin (15-20 min incubation) C->D E 5. Wash with ice-cold PBS to stop uptake D->E F 6. Fix cells with 4% PFA E->F G 7. Nuclear staining (DAPI/Hoechst) F->G H 8. Mount coverslips on slides G->H I 9. Image via fluorescence microscopy and quantify intensity H->I G ES9_17 This compound CHC Clathrin Heavy Chain (CHC) ES9_17->CHC Targets & Inhibits CME Clathrin-Mediated Endocytosis (CME) CHC->CME Is essential for Tf_Uptake Transferrin Uptake CME->Tf_Uptake Is the mechanism for Iron Cellular Iron Homeostasis Tf_Uptake->Iron Impacts

References

The Role of ES9-17 in the Study of Membrane Trafficking: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane trafficking, a fundamental cellular process, relies heavily on the intricate machinery of vesicle formation and transport. A key pathway in this process is clathrin-mediated endocytosis (CME), responsible for the internalization of a wide array of cargo from the cell surface. The study of CME has been significantly advanced by the development of specific chemical inhibitors. This technical guide focuses on ES9-17, a potent and specific inhibitor of CME, detailing its mechanism of action, its application in research, and the experimental protocols to effectively utilize this tool. This compound, an analog of endosidin9 (ES9), offers a significant advantage over its predecessor by specifically targeting the clathrin heavy chain (CHC) without the off-target effects of protonophore activity and cytoplasmic acidification, making it a refined tool for dissecting the role of clathrin in membrane trafficking.

Introduction to this compound

This compound is a small molecule inhibitor of clathrin-mediated endocytosis.[1][2] It is a structural analog of ES9, but lacks the nitro group responsible for the protonophore activity that caused undesirable side effects in the parent compound.[2] This key modification makes this compound a more specific and reliable tool for studying clathrin-dependent trafficking pathways.

The primary molecular target of this compound is the N-terminal domain (nTD) of the clathrin heavy chain (CHC).[2][3] By binding to this domain, this compound prevents the recruitment of necessary adaptor proteins and accessory factors, thereby inhibiting the formation of clathrin-coated pits and subsequent vesicle budding.[2]

Quantitative Data on this compound Activity

The efficacy of this compound as a CME inhibitor has been quantified in various cellular and biochemical assays. The following tables summarize the key quantitative data available for this compound.

ParameterValueAssay SystemDescriptionReference(s)
EC50 13 µMArabidopsis thaliana root cellsInhibition of the uptake of the lipophilic styryl dye FM4-64.[2][4][2][4]
EC50 17.2 µM (reported as reduced uptake at 30 µM)HeLa cellsInhibition of transferrin uptake.[1][5][1][5]
EC50 123 ± 1.13 µMArabidopsis PSB-D cell extractsTarget engagement with CHC, determined by Isothermal Dose-Response Cellular Thermal Shift Assay (ITDRF-CETSA).[2][2]
ParameterObservationAssay SystemDescriptionReference(s)
Endocytic Foci Dwell Time IncreasedArabidopsis thaliana root epidermal cellsThe residence time of clathrin-light-chain-GFP (CLC-GFP) foci at the plasma membrane was increased in the presence of 30 µM this compound.[2][2]
ATP Levels No significant changeArabidopsis PSB-D cell culturesCellular ATP levels were not depleted after treatment with 30 µM this compound for 30 minutes.[1][5][1][5]
Cytoplasmic pH No acidificationArabidopsis epidermal root cellsDid not cause cytoplasmic acidification, unlike its parent compound ES9.[1][5][1][5]

Signaling Pathways and Logical Relationships

This compound's specific inhibition of the clathrin heavy chain provides a powerful tool to dissect cellular pathways reliant on CME.

ES9_17_Mechanism_of_Action cluster_CME Clathrin-Mediated Endocytosis cluster_cargo Cargo Internalization ES9_17 This compound CHC Clathrin Heavy Chain (CHC) N-terminal Domain ES9_17->CHC Binds to & Inhibits Adaptor Adaptor Proteins & Accessory Factors CHC->Adaptor Recruits CCP Clathrin-Coated Pit Formation Adaptor->CCP Vesicle Clathrin-Coated Vesicle Budding CCP->Vesicle Internalization Cargo Internalization Vesicle->Internalization Cargo Surface Receptors (e.g., BRI1, PEPR1) Cargo->Internalization

Figure 1: Mechanism of this compound action in inhibiting clathrin-mediated endocytosis.

The inhibition of CME by this compound has been shown to affect the trafficking of specific cargo proteins. For instance, in Arabidopsis, this compound treatment inhibits the internalization of the brassinosteroid receptor BRASSINOSTEROID INSENSITIVE 1 (BRI1) and the pattern recognition receptor PEPTIDE RECEPTOR 1 (PEPR1).[2] A key advantage of this compound is its specificity; unlike ES9, it does not disrupt the morphology of the Golgi apparatus or interfere with COPI-mediated trafficking, indicating it does not have broad, non-specific effects on the endomembrane system.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role and efficacy of this compound in studying membrane trafficking.

Transferrin Uptake Assay (Mammalian Cells)

This assay is a classic method to quantify the rate of clathrin-mediated endocytosis in mammalian cells.

Materials:

  • HeLa cells (or other suitable mammalian cell line)

  • Glass coverslips

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., DMEM)

  • Bovine Serum Albumin (BSA)

  • HEPES buffer

  • Alexa Fluor-conjugated Transferrin (Tfn-AF)

  • This compound

  • DMSO (vehicle control)

  • Paraformaldehyde (PFA) for fixation

  • Phosphate Buffered Saline (PBS)

  • Mounting medium with DAPI

Protocol:

  • Seed HeLa cells on glass coverslips in a 24-well plate and grow to 60-70% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Pre-treat the cells with the desired concentration of this compound (e.g., 30 µM) or an equivalent volume of DMSO in serum-free medium for 30 minutes at 37°C.

  • During the last 10 minutes of the pre-treatment, add Tfn-AF (e.g., 25 µg/mL) to the medium.

  • To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides using mounting medium with DAPI.

  • Image the cells using a fluorescence microscope.

  • Quantify the intracellular fluorescence intensity of Tfn-AF using image analysis software (e.g., ImageJ). The fluorescence intensity is a measure of the amount of transferrin taken up by the cells.

Transferrin_Uptake_Workflow Start Seed HeLa cells on coverslips Pretreat Pre-treat with this compound or DMSO (30 min, 37°C) Start->Pretreat Add_Tfn Add Alexa Fluor-Transferrin (10 min, 37°C) Pretreat->Add_Tfn Stop Stop uptake on ice & Wash with cold PBS Add_Tfn->Stop Fix Fix with 4% PFA Stop->Fix Mount Mount coverslips with DAPI Fix->Mount Image Fluorescence Microscopy Mount->Image Quantify Quantify intracellular fluorescence Image->Quantify

Figure 2: Experimental workflow for the transferrin uptake assay.

FM4-64 Uptake Assay (Plant Cells)

This assay is used to monitor endocytosis in plant cells, such as Arabidopsis thaliana root epidermal cells.

Materials:

  • 5- to 7-day-old Arabidopsis thaliana seedlings

  • Liquid 1/2 Murashige and Skoog (MS) medium

  • FM4-64 dye

  • This compound

  • DMSO (vehicle control)

  • Microscope slides and coverslips

Protocol:

  • Prepare a stock solution of this compound in DMSO and FM4-64 in DMSO.

  • In a multi-well plate, pre-treat seedlings with liquid 1/2 MS medium containing the desired concentration of this compound (e.g., 30 µM) or an equivalent volume of DMSO for 30 minutes.

  • Add FM4-64 to a final concentration of 2-4 µM and incubate for the desired time (e.g., 5-15 minutes for early endosomes, longer for vacuolar staining).

  • Gently transfer the seedlings to a microscope slide with a drop of the corresponding treatment solution.

  • Cover with a coverslip and image immediately using a confocal microscope.

  • Quantify the number and intensity of intracellular fluorescent puncta, which represent endocytic vesicles.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate the direct binding of a small molecule to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cell culture (Arabidopsis PSB-D cells or other)

  • Lysis buffer

  • This compound

  • DMSO (vehicle control)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-CHC antibody

Protocol:

  • Harvest cells and prepare a cell lysate.

  • Aliquot the lysate into separate tubes. Treat the aliquots with either this compound (e.g., 250 µM) or DMSO for 30 minutes at room temperature.

  • Heat the treated lysates to a range of temperatures (e.g., 30°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble CHC in each sample by SDS-PAGE and Western blotting using an anti-CHC antibody.

  • Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of CHC upon binding.

CETSA_Workflow Start Prepare cell lysate Treat Treat lysate with this compound or DMSO Start->Treat Heat Heat aliquots to a range of temperatures Treat->Heat Centrifuge Centrifuge to pellet aggregated proteins Heat->Centrifuge Collect Collect supernatant (soluble proteins) Centrifuge->Collect Analyze Analyze soluble CHC by Western Blot Collect->Analyze Quantify Quantify band intensities and plot melting curve Analyze->Quantify

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay is another method to confirm drug-target interaction. It is based on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.

Materials:

  • Cell culture (Arabidopsis PSB-D cells or other)

  • Lysis buffer

  • This compound

  • DMSO (vehicle control)

  • Pronase (or other suitable protease)

  • SDS-PAGE and Western blotting reagents

  • Anti-CHC antibody

Protocol:

  • Prepare a cell lysate.

  • Treat aliquots of the lysate with this compound (e.g., 250 µM) or DMSO for 30 minutes at room temperature.

  • Add varying concentrations of pronase to the treated lysates and incubate for a set time (e.g., 30 minutes) at room temperature to allow for protein digestion.

  • Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the protein fragments by SDS-PAGE and perform a Western blot using an anti-CHC antibody.

  • A higher amount of full-length CHC in the this compound-treated samples compared to the DMSO control at a given pronase concentration indicates that this compound binding protects CHC from degradation.

Conclusion

This compound has emerged as a valuable and specific tool for the investigation of clathrin-mediated endocytosis. Its ability to inhibit CHC function without the confounding side effects of its parent compound, ES9, allows for more precise dissection of the roles of CME in various cellular processes. The quantitative data, signaling pathway information, and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound by researchers in cell biology, drug discovery, and related fields, ultimately contributing to a deeper understanding of the complex world of membrane trafficking.

References

Methodological & Application

Application Notes and Protocols for ES9-17 in HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ES9-17 is a cell-permeable small molecule that serves as a potent and specific inhibitor of clathrin-mediated endocytosis (CME).[1][2][3] It is an analog of endosidin9 (ES9) but lacks the protonophore activity, making it a more specific tool for studying CME.[2] this compound functions by directly targeting the clathrin heavy chain (CHC), a key structural component of the clathrin coat required for the formation of clathrin-coated pits and vesicles.[1][2] In HeLa cells, this compound has been demonstrated to effectively inhibit the uptake of transferrin, a process known to be dependent on CME.[1][2] These application notes provide detailed protocols for utilizing this compound to study CME in HeLa cells, including methods for assessing its impact on transferrin uptake and cell viability.

Data Presentation

Quantitative Summary of this compound Effects in HeLa Cells

ParameterValueCell LineNotes
TargetClathrin Heavy Chain (CHC)Human (HeLa)This compound directly binds to CHC, inhibiting its function.[1][2]
Process InhibitedClathrin-Mediated Endocytosis (CME)Human (HeLa)Inhibition of CHC function disrupts the formation of clathrin-coated vesicles.[1][2]
EC50 for Transferrin Uptake Inhibition17.2 µMHeLaThis concentration produces a half-maximal inhibition of transferrin uptake.
Recommended Working Concentration30 µMHeLaAt this concentration, a significant reduction in transferrin uptake is observed after 30 minutes of treatment.[2]
Effect on Cell ViabilityNon-toxic at effective concentrationsHeLaA cell proliferation assay confirmed that the inhibition of transferrin uptake by this compound is not due to cytotoxicity.[2]

Experimental Protocols

1. HeLa Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining HeLa cells to ensure their health and suitability for experimental use.

Materials:

  • HeLa cells (ATCC® CCL-2™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of HeLa cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

  • Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:4 to 1:8.

2. Transferrin Uptake Assay using Fluorescence Microscopy

This protocol details the procedure for visualizing and quantifying the inhibition of fluorescently-labeled transferrin uptake in HeLa cells treated with this compound.

Materials:

  • HeLa cells seeded on glass coverslips in a 24-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Serum-free DMEM

  • Bovine Serum Albumin (BSA)

  • Alexa Fluor™ 594-conjugated Transferrin (or other suitable fluorescent conjugate)

  • Paraformaldehyde (PFA), 4% in PBS

  • DAPI (4',6-diamidino-2-phenylindole) staining solution

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed HeLa cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Serum Starvation: On the day of the experiment, wash the cells twice with warm serum-free DMEM. Incubate the cells in serum-free DMEM containing 0.5% BSA for 30 minutes at 37°C to deplete endogenous transferrin.

  • Inhibitor Treatment: Prepare a working solution of this compound in serum-free DMEM. A final concentration of 30 µM is recommended. As a control, prepare a vehicle-only (e.g., 0.3% DMSO) solution. Aspirate the starvation medium and add the this compound or vehicle solution to the respective wells. Incubate for 30 minutes at 37°C.

  • Transferrin Uptake: Add Alexa Fluor™ 594-conjugated transferrin to each well at a final concentration of 25 µg/mL. Incubate for 15-30 minutes at 37°C to allow for internalization.

  • Washing: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining and Mounting: Wash the cells twice with PBS. Stain the nuclei by incubating with DAPI solution for 5 minutes. Wash twice with PBS. Mount the coverslips onto glass slides using a suitable mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of both the transferrin and DAPI channels. Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software (e.g., ImageJ). Compare the fluorescence intensity between this compound-treated and control cells.

3. Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of this compound on HeLa cells.[4][5][6]

Materials:

  • HeLa cells

  • Complete growth medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include wells with vehicle control and untreated cells. Incubate for the desired treatment duration (e.g., 24 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Transferrin Transferrin TfR Transferrin Receptor (TfR) Transferrin->TfR Binding AP2 Adaptor Protein 2 (AP2) TfR->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Recruitment CCP Clathrin-Coated Pit Clathrin->CCP Assembly CCV Clathrin-Coated Vesicle CCP->CCV Invagination & Fission Uncoating Uncoating CCV->Uncoating EarlyEndosome Early Endosome Uncoating->EarlyEndosome Vesicle Fusion ES9_17 This compound ES9_17->Clathrin Inhibition

Caption: Signaling pathway of clathrin-mediated endocytosis and the inhibitory action of this compound.

Caption: Experimental workflow for assessing the effect of this compound on transferrin uptake in HeLa cells.

References

Application Notes and Protocols for ES9-17 in Arabidopsis Root Growth Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ES9-17 is a chemical inhibitor of clathrin-mediated endocytosis (CME), a fundamental cellular process in eukaryotes, including plants.[1][2][3] It is an analog of endosidin9 (ES9) but has been chemically improved to lack the undesirable protonophore side effects of the parent compound while retaining its ability to target the clathrin heavy chain (CHC).[4][5] By inhibiting CHC function, this compound effectively blocks the internalization of plasma membrane proteins and molecules from the extracellular environment.[1][2] In the model plant Arabidopsis thaliana, this compound has been shown to inhibit root growth, making it a valuable tool for studying the role of CME in plant development, nutrient uptake, and responses to environmental stimuli.[1][2]

These application notes provide a detailed protocol for utilizing this compound in Arabidopsis thaliana root growth assays to quantitatively assess the impact of CME inhibition on root development.

Mechanism of Action

This compound specifically targets the clathrin heavy chain (CHC), a key protein in the formation of clathrin-coated pits at the plasma membrane.[3][4][5] By binding to CHC, this compound disrupts the assembly of these pits, thereby inhibiting the endocytosis of cargo proteins and other molecules. This disruption of CME has been demonstrated to affect various physiological processes in plants, including hormone signaling and pathogen defense.[6][7] The inhibition of FM4-64 uptake, a lipophilic styryl dye commonly used as an endocytic tracer, is a hallmark of this compound activity, with an EC50 of 13 μM in Arabidopsis root epidermal cells.[1][4][8]

G cluster_0 Plasma Membrane cluster_1 Cytoplasm Cargo Proteins Cargo Proteins Clathrin-Coated Pit Clathrin-Coated Pit Cargo Proteins->Clathrin-Coated Pit Binding Clathrin Triskelion Clathrin Triskelion Clathrin Triskelion->Clathrin-Coated Pit Assembly Adaptor Proteins Adaptor Proteins Adaptor Proteins->Clathrin-Coated Pit Recruitment Dynamin Dynamin Clathrin-Coated Vesicle Clathrin-Coated Vesicle Dynamin->Clathrin-Coated Vesicle Scission Clathrin-Coated Pit->Clathrin-Coated Vesicle Invagination & Fission Endosome Endosome Clathrin-Coated Vesicle->Endosome Uncoating & Fusion This compound This compound This compound->Clathrin Triskelion Inhibits CHC

Figure 1: Simplified signaling pathway of clathrin-mediated endocytosis and the inhibitory action of this compound.

Experimental Protocols

This protocol details the steps for conducting an Arabidopsis thaliana root growth assay to evaluate the effects of this compound.

Materials
  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • This compound (CAS 55854-43-8)

  • Dimethyl sulfoxide (DMSO)

  • Murashige and Skoog (MS) basal medium powder

  • Sucrose

  • MES monohydrate buffer

  • Potassium hydroxide (KOH)

  • Phytagel or Agar

  • Sterile square petri dishes (12 x 12 cm)

  • Sterile distilled water

  • 50% household bleach solution

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

  • Scanner for imaging plates

  • Image analysis software (e.g., ImageJ)

Methods

1. Preparation of Stock Solutions and Media

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

  • 1/2 MS Growth Medium:

    • For 1 liter of medium, dissolve 2.2 g of MS powder, 5 g of sucrose, and 1 g of MES monohydrate in 800 mL of distilled water.[9]

    • Adjust the pH to 5.8 using KOH.[9]

    • Add distilled water to a final volume of 1 liter.

    • Add 10 g of agar or phytagel and mix well.[9]

    • Autoclave for 20 minutes at 121°C.

    • Allow the medium to cool to approximately 50-60°C in a laminar flow hood.

  • Treatment Plates:

    • To the cooled 1/2 MS medium, add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 30 µM). A concentration of 30 µM has been shown to cause a substantial reduction in endocytosis.[4]

    • For the control plates, add an equivalent volume of DMSO.

    • Pour approximately 40-50 mL of the medium into each sterile square petri dish.[9]

    • Allow the plates to solidify in the laminar flow hood.

2. Seed Sterilization and Germination

  • Surface sterilize Arabidopsis seeds by washing them in 50% household bleach for 10 minutes.[9]

  • Rinse the seeds 5-10 times with sterile distilled water.[9]

  • Resuspend the seeds in a sterile 0.1% agar solution and store them at 4°C for 2-3 days for stratification to ensure uniform germination.[9][10]

  • In a laminar flow hood, evenly sow the stratified seeds on 1/2 MS agar plates without any treatment.

  • Seal the plates and place them vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.[11]

3. Seedling Transfer and Treatment

  • After 4-5 days of germination, select healthy seedlings with a primary root length of approximately 1 cm.[4][12]

  • Carefully transfer the selected seedlings to the treatment plates containing different concentrations of this compound and the DMSO control plates. Arrange the seedlings in a row at the top of the plate.

  • Seal the plates and return them to the growth chamber, placing them vertically.

4. Data Acquisition and Analysis

  • After 2 days of treatment, scan the plates at a high resolution (e.g., 300 dpi).[4]

  • Measure the primary root length from the root-shoot junction to the root tip using image analysis software like ImageJ.

  • Calculate the root growth inhibition for each concentration of this compound relative to the DMSO control.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

G A Prepare 1/2 MS Plates (with and without this compound) E Transfer Seedlings to Treatment & Control Plates A->E B Sterilize & Stratify Arabidopsis Seeds C Sow Seeds on 1/2 MS Plates B->C D Germinate for 4-5 Days C->D D->E F Incubate for 2 Days E->F G Scan Plates F->G H Measure Root Length (ImageJ) G->H I Data Analysis H->I

Figure 2: Experimental workflow for the Arabidopsis root growth assay with this compound.

Data Presentation

Quantitative data from the root growth assay can be summarized in tables for clear comparison.

Table 1: Effect of this compound on Primary Root Length of Arabidopsis thaliana

TreatmentConcentration (µM)Mean Primary Root Length (cm) ± SD (n=20)Root Growth Inhibition (%)p-value (vs. Control)
Control (DMSO) 03.5 ± 0.40-
This compound 102.8 ± 0.320.0<0.05
This compound 202.1 ± 0.540.0<0.01
This compound 301.5 ± 0.257.1<0.001

Table 2: Summary of Key Parameters for this compound in Arabidopsis

ParameterValueReference
Target Clathrin Heavy Chain (CHC)[1][3]
EC50 (FM4-64 uptake) 13 µM[1][4]
Effective Concentration for Cellular Analysis 30 µM[4]
Solvent DMSO[2]
Storage -20°C[2]

Conclusion

This compound is a potent and specific inhibitor of clathrin-mediated endocytosis in Arabidopsis thaliana. The provided protocol offers a robust framework for investigating the dose-dependent effects of this compound on root growth. This assay can be adapted to study the role of CME in various aspects of plant biology, including nutrient sensing, hormone transport, and stress responses, making this compound a valuable tool for both basic research and potential applications in drug development.

References

Application Notes and Protocols for ES9-17 in Clathrin-Mediated Endocytosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ES9-17, a potent and specific inhibitor of Clathrin-Mediated Endocytosis (CME). This compound is an analog of Endosidin9 (ES9) that has been chemically improved to eliminate the undesirable protonophoric side effects of the parent compound while retaining its inhibitory effect on the clathrin heavy chain (CHC).[1][2] This makes this compound a valuable tool for studying the intricate processes of CME in various biological systems, from plant to mammalian cells.[1][3]

This compound functions by binding to the N-terminal domain of the CHC, thereby disrupting the formation of clathrin-coated pits and subsequent vesicle budding.[4] This specific mode of action allows for the targeted investigation of CME-dependent cellular processes without the confounding effects of cytoplasmic acidification associated with its predecessor, ES9.[3]

Data Presentation

The optimal concentration of this compound for effective CME inhibition varies depending on the cell type and the specific experimental endpoint. Below is a summary of reported effective concentrations in different model systems.

Table 1: Effective Concentrations of this compound for CME Inhibition

Model SystemAssayEffective Concentration (EC50)Notes
Arabidopsis thaliana root epidermal cellsFM4-64 Uptake Inhibition13 µM[3][5][6]A concentration of 30 µM is often used to ensure substantial endocytosis reduction.[3]
Human HeLa CellsTransferrin Uptake Inhibition17.2 µM[7]A 30 µM concentration has been shown to reduce transferrin uptake.[3][6][8]

Table 2: Recommended Working Concentrations for Key Experiments

Cell TypeApplicationRecommended ConcentrationIncubation Time
Arabidopsis thaliana seedlingsInhibition of CME-mediated cargo uptake (e.g., BRI1-GFP, PEPR1-GFP)30 µM[3][9]30 minutes[3][9]
Human HeLa CellsInhibition of transferrin uptake30 µM[3][6][8]30 minutes[3][6][8]
Rice Cells (Oryza sativa)Blocking internalization of fungal effectorsNot specified, but effective---

Signaling Pathway and Mechanism of Action

This compound directly targets the clathrin heavy chain, a key structural component of the clathrin triskelion. By binding to the N-terminal domain, this compound interferes with the protein-protein interactions necessary for the assembly of the clathrin lattice at the plasma membrane, thus inhibiting the formation of clathrin-coated pits and the subsequent internalization of cargo.

cluster_0 Clathrin-Mediated Endocytosis Pathway cluster_1 This compound Inhibition Cargo_Receptor Cargo-Receptor Complex Adaptor_Proteins Adaptor Proteins (e.g., AP2) Cargo_Receptor->Adaptor_Proteins binds Clathrin Clathrin Triskelia Adaptor_Proteins->Clathrin recruits CCP_Formation Clathrin-Coated Pit (CCP) Formation Clathrin->CCP_Formation assembles into lattice Vesicle_Budding Vesicle Budding CCP_Formation->Vesicle_Budding invaginates Uncoating Uncoating Vesicle_Budding->Uncoating scission Endosome Endosome Uncoating->Endosome fuses with ES9_17 This compound CHC Clathrin Heavy Chain (N-terminal domain) ES9_17->CHC binds to Inhibition Inhibition of Assembly CHC->Inhibition Inhibition->CCP_Formation blocks

Caption: Mechanism of this compound inhibition of clathrin-mediated endocytosis.

Experimental Protocols

Protocol 1: Inhibition of Transferrin Uptake in HeLa Cells

This protocol details the steps to measure the inhibitory effect of this compound on the endocytosis of transferrin, a classic marker for CME.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free DMEM

  • This compound (stock solution in DMSO)

  • Alexa Fluor-conjugated Transferrin (e.g., Transferrin-Alexa Fluor 647)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Plate HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Starvation: Wash the cells twice with PBS and incubate in serum-free DMEM for 30-60 minutes at 37°C and 5% CO2 to upregulate transferrin receptor expression.[10]

  • Inhibitor Treatment: Prepare working solutions of this compound in serum-free DMEM. A final concentration of 30 µM is recommended for significant inhibition.[3][6][8] A DMSO-only control should be run in parallel. Replace the starvation medium with the this compound or control medium and incubate for 30 minutes at 37°C.[3][6][8]

  • Transferrin Uptake: Add Alexa Fluor-conjugated transferrin (typically 10-25 µg/mL) to each well and incubate for 1-15 minutes at 37°C.[10] The short incubation time is critical to specifically measure endocytosis rather than subsequent trafficking steps.

  • Stopping Uptake and Fixation: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[10]

  • Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI by incubating with Hoechst solution for 10 minutes.[10] Wash three more times with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.[10]

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the intracellular fluorescence intensity of the transferrin conjugate using image analysis software like ImageJ. Compare the fluorescence intensity between control and this compound-treated cells to determine the percentage of inhibition.

Start Start: HeLa Cells on Coverslips Starve Serum Starvation (30-60 min) Start->Starve Treat Treat with this compound (30 µM) or DMSO (30 min) Starve->Treat Uptake Add Fluorescent Transferrin (1-15 min) Treat->Uptake Stop Stop Uptake & Wash with Cold PBS Uptake->Stop Fix Fix with 4% PFA (15 min) Stop->Fix Stain Stain Nuclei (DAPI/Hoechst) (10 min) Fix->Stain Mount Mount on Slides Stain->Mount Image Fluorescence Microscopy & Image Analysis Mount->Image

Caption: Experimental workflow for the transferrin uptake inhibition assay.

Protocol 2: FM4-64 Uptake Assay in Arabidopsis thaliana Root Cells

This protocol is used to visualize the effect of this compound on general endocytic trafficking from the plasma membrane in plant cells using the lipophilic styryl dye FM4-64.

Materials:

  • 5-7 day old Arabidopsis thaliana seedlings

  • Liquid 1/2 Murashige and Skoog (MS) medium

  • This compound (stock solution in DMSO)

  • FM4-64 dye

  • Confocal microscope

Procedure:

  • Seedling Preparation: Grow Arabidopsis thaliana seedlings vertically on 1/2 MS agar plates.

  • Inhibitor Treatment: Transfer seedlings into a multi-well plate containing liquid 1/2 MS medium with either this compound (e.g., 30 µM) or an equivalent concentration of DMSO (control) for 30 minutes.[3]

  • Dye Staining: Add FM4-64 to a final concentration of 2-10 µM and co-incubate for an additional 5-10 minutes.

  • Wash: Gently wash the seedlings with liquid 1/2 MS medium to remove excess dye from the cell wall.

  • Imaging: Mount the seedlings in a small volume of liquid 1/2 MS medium on a microscope slide. Immediately image the root epidermal cells using a confocal microscope.

  • Analysis: In control cells, FM4-64 will initially label the plasma membrane and then be internalized into endosomal compartments over time. In this compound-treated cells, the internalization of FM4-64 will be significantly reduced, with the fluorescence remaining predominantly at the plasma membrane.

Note on Reversibility: The inhibitory effect of this compound on CME has been shown to be reversible. A washout period of 120 minutes with control medium can restore FM4-64 uptake.[3]

By following these protocols and considering the provided concentration data, researchers can effectively utilize this compound as a specific inhibitor to dissect the roles of clathrin-mediated endocytosis in their experimental systems.

References

Application Notes and Protocols for ES9-17 Treatment in Cellular Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ES9-17, a potent and specific inhibitor of clathrin-mediated endocytosis (CME), for cellular analysis. The following sections detail the mechanism of action, recommended treatment parameters, and step-by-step protocols for key experimental assays.

Introduction to this compound

This compound is a chemical inhibitor that specifically targets the clathrin heavy chain (CHC), a key protein involved in the formation of clathrin-coated pits at the plasma membrane.[1][2] By inhibiting CHC function, this compound effectively blocks CME, the primary pathway for the internalization of a wide range of extracellular molecules, membrane proteins, and pathogens. It is an analog of endosidin9 (ES9) but lacks the undesirable side effect of causing cytoplasmic acidification, making it a more specific tool for studying CME.[3]

Mechanism of Action

This compound disrupts the endocytic machinery by directly interfering with the function of the clathrin heavy chain. This prevents the assembly of clathrin triskelions into the characteristic polyhedral lattice of clathrin-coated pits, which is essential for the invagination of the plasma membrane and the subsequent scission of endocytic vesicles. The inhibition of CME leads to the accumulation of cargo receptors and other transmembrane proteins at the cell surface and prevents the uptake of extracellular ligands that rely on this pathway. In plant cells, inhibition of CME by this compound has been shown to cause an accumulation of the NADPH oxidase RBOHF at the plasma membrane, leading to an increase in reactive oxygen species (ROS).[4][5]

ES9_17_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor AP2 Adaptor Proteins (e.g., AP2) Receptor->AP2 Recruitment Clathrin Clathrin Heavy Chain (CHC) AP2->Clathrin Recruitment CCP Clathrin-Coated Pit (CCP) Formation Clathrin->CCP Scission Vesicle Scission CCP->Scission CCV Clathrin-Coated Vesicle (CCV) Scission->CCV Endosome Early Endosome CCV->Endosome Uncoating & Fusion ES9_17 This compound ES9_17->Clathrin Inhibition

Figure 1: Mechanism of this compound action on clathrin-mediated endocytosis.

Data Presentation

The following tables summarize the recommended treatment conditions for this compound and its observed effects based on published literature.

Table 1: Summary of this compound Treatment Parameters and Effects

Cell TypeConcentrationTreatment DurationObserved EffectReference
Arabidopsis thaliana root epidermal cells13 µM (EC₅₀)30 minInhibition of FM4-64 uptake.[1][6][1][6]
Arabidopsis thaliana root epidermal cells30 µM30 minSubstantial reduction in FM4-64 uptake.[6][7][6][7]
Arabidopsis thaliana seedlings30 µM30 minIncreased residence lifetime of clathrin light chain 1 (CLC1) and CHC1 at the plasma membrane.[6][6]
HeLa cells30 µM30 minReduced uptake of transferrin.[1][6][1][6]
Arabidopsis thaliana PSB-D cell cultures30 µM30 minNo depletion of cellular ATP.[6][6]

Table 2: Time-Course of this compound Effect Reversibility in Arabidopsis

Time PointConditionFM4-64 UptakeReference
0 min30 µM this compound TreatmentInhibited[6]
30 min30 µM this compound TreatmentInhibited[6]
120 minWashout with control mediumRecovered[6]

Experimental Protocols

Protocol 1: Inhibition of FM4-64 Uptake in Arabidopsis thaliana Root Cells

This protocol details the procedure to visualize the inhibition of endocytosis in Arabidopsis roots using the lipophilic styryl dye FM4-64.

FM4_64_Workflow Start Start Seedling_Growth Grow Arabidopsis seedlings vertically on ½ MS plates for 5 days. Start->Seedling_Growth Pretreatment Pre-treat seedlings with 30 µM this compound or DMSO (control) in liquid ½ MS for 30 minutes. Seedling_Growth->Pretreatment Staining Add FM4-64 (final concentration 2 µM) to the seedlings and incubate for an additional 30 minutes. Pretreatment->Staining Wash Briefly wash seedlings in liquid ½ MS without FM4-64. Staining->Wash Mounting Mount seedlings on a microscope slide with a coverslip. Wash->Mounting Imaging Image root epidermal cells using a confocal microscope. Mounting->Imaging Analysis Quantify intracellular FM4-64 fluorescence relative to plasma membrane fluorescence. Imaging->Analysis End End Analysis->End

Figure 2: Experimental workflow for the FM4-64 uptake inhibition assay.

Materials:

  • Arabidopsis thaliana seeds

  • ½ Murashige and Skoog (MS) agar plates

  • Liquid ½ MS medium

  • This compound (stock solution in DMSO)

  • FM4-64 (stock solution in DMSO)

  • DMSO (vehicle control)

  • Microscope slides and coverslips

  • Confocal microscope

Procedure:

  • Seedling Growth: Sterilize and sow Arabidopsis thaliana seeds on ½ MS agar plates. Grow the plates vertically in a growth chamber for 5 days to allow for root growth along the surface of the agar.

  • Preparation of Treatment Solutions: Prepare working solutions of 30 µM this compound and a corresponding concentration of DMSO (e.g., 0.1%) in liquid ½ MS medium.

  • Pre-treatment: Carefully transfer seedlings into a multi-well plate containing the this compound or DMSO control solutions. Incubate for 30 minutes at room temperature.

  • Staining: Add FM4-64 to each well to a final concentration of 2 µM. Incubate for an additional 30 minutes.[8]

  • Washing and Mounting: Briefly rinse the seedlings in liquid ½ MS medium to remove excess FM4-64. Mount the seedlings in a drop of liquid ½ MS on a microscope slide and gently place a coverslip over them.

  • Imaging: Immediately visualize the root epidermal cells using a confocal microscope. Use an excitation wavelength of ~515 nm and detect emission between 600-650 nm for FM4-64.

  • Analysis: Quantify the internalized FM4-64 fluorescence in the cytoplasm and compare it to the fluorescence at the plasma membrane. A significant reduction in the intracellular to plasma membrane fluorescence ratio in this compound treated seedlings compared to the control indicates inhibition of endocytosis.

Protocol 2: Inhibition of Transferrin Uptake in HeLa Cells

This protocol describes how to measure the inhibition of CME in a mammalian cell line, HeLa, by assessing the uptake of fluorescently labeled transferrin.

Transferrin_Workflow Start Start Cell_Culture Culture HeLa cells on coverslips in a multi-well plate until 60-70% confluent. Start->Cell_Culture Starvation Starve cells in serum-free medium for 30-60 minutes at 37°C. Cell_Culture->Starvation Pretreatment Pre-treat cells with 30 µM this compound or DMSO (control) in serum-free medium for 30 minutes. Starvation->Pretreatment Tf_Incubation Add fluorescently labeled transferrin (e.g., 10-25 µg/mL) and incubate for 1-15 minutes at 37°C. Pretreatment->Tf_Incubation Wash Wash cells 3x with ice-cold PBS to stop uptake and remove surface-bound transferrin. Tf_Incubation->Wash Fixation Fix cells with 4% paraformaldehyde (PFA) for 15 minutes. Wash->Fixation Permeabilization (Optional) Permeabilize cells with 0.1% Triton X-100 for intracellular staining. Fixation->Permeabilization Mounting_Imaging Mount coverslips on slides and image with a fluorescence microscope. Permeabilization->Mounting_Imaging End End Mounting_Imaging->End

Figure 3: Experimental workflow for the transferrin uptake inhibition assay.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free DMEM

  • This compound (stock solution in DMSO)

  • Fluorescently labeled human transferrin (e.g., Alexa Fluor 647 conjugate)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA)

  • Coverslips and multi-well plates

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed HeLa cells on sterile coverslips in a multi-well plate and culture in DMEM with 10% FBS until they reach 60-70% confluency.

  • Starvation: Wash the cells with PBS and replace the culture medium with serum-free DMEM. Incubate for 30-60 minutes at 37°C to deplete transferrin from the serum.[9][10]

  • Pre-treatment: Treat the cells with 30 µM this compound or a DMSO control in serum-free DMEM for 30 minutes at 37°C.

  • Transferrin Incubation: Add the fluorescently labeled transferrin (e.g., 10-25 µg/mL) to the cells and incubate for 1-15 minutes at 37°C.[10][11] Shorter incubation times (1-5 minutes) will primarily label early endosomes.

  • Washing: To stop the uptake, quickly wash the cells three times with ice-cold PBS. This will also help to remove transferrin that is bound to the cell surface but not internalized.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[10]

  • Permeabilization (Optional): If co-staining for intracellular targets is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides using an appropriate mounting medium. Visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the intracellular fluorescence intensity of the labeled transferrin. A decrease in fluorescence in this compound-treated cells compared to the control indicates inhibition of CME.

Protocol 3: Cell Viability Assessment

It is crucial to ensure that the observed effects of this compound are not due to cytotoxicity. A simple colorimetric assay like the MTT assay can be used to assess cell viability.

Materials:

  • Cells of interest

  • 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 30 minutes, 2 hours, 24 hours).

  • MTT Incubation: After treatment, remove the medium and add fresh medium containing MTT (final concentration ~0.5 mg/mL). Incubate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. A significant decrease in viability would indicate cytotoxicity at the tested concentrations and durations. Published data suggests that 30 µM this compound is not cytotoxic after a 30-minute treatment.[6]

References

Application Notes and Protocols for Preparing ES9-17 Stock Solution for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ES9-17 is a chemical inhibitor of clathrin-mediated endocytosis (CME), a fundamental cellular process in eukaryotic cells for the internalization of plasma membrane proteins and extracellular molecules.[1][2][3] As an analog of Endosidin9 (ES9), this compound specifically targets the clathrin heavy chain (CHC), thereby disrupting the formation of clathrin-coated pits and vesicles.[1][3][4] Unlike its parent compound, this compound does not exhibit protonophore activity, making it a more specific tool for studying CME.[4][5] These characteristics make this compound a valuable small molecule for investigating the role of clathrin-mediated processes in various cellular functions and for drug development professionals exploring pathways dependent on endocytosis. This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro studies.

Quantitative Data Summary

For ease of reference, the key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 55854-43-8[1][2][6][7][8]
Molecular Formula C₁₀H₈BrNO₂S₂[1][6][7]
Molecular Weight 318.2 g/mol [1][6][7]
Appearance Solid powder[6]
Solubility Soluble in DMSO (up to 125 mg/mL)[1][2]
Purity >98%[6]
Storage (Solid) Dry, dark at 0-4°C (short-term) or -20°C (long-term)[6]
Storage (Stock Solution) -20°C for up to 1 month; -80°C for up to 6 months[1][2]

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.

Materials:

  • This compound solid powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL)

  • Pipette and sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound solid powder and the DMSO to come to room temperature before opening to prevent condensation.

  • Weighing this compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.182 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, if you weighed 3.182 mg, add 1 mL of DMSO.

  • Solubilization: To aid dissolution, vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic bath for a short period.[1][2] Gentle warming to 37°C can also be applied to increase solubility.[1]

  • Aliquotting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.[1]

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]

2. Example Protocol: Inhibition of Transferrin Uptake in HeLa Cells

This protocol provides an example of how the this compound stock solution can be used to study its inhibitory effects on clathrin-mediated endocytosis in a mammalian cell line. This compound has been shown to reduce the uptake of transferrin in HeLa cells.[1][4][8]

Materials:

  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 10 mM this compound stock solution in DMSO

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a suitable culture vessel (e.g., 96-well plate, chamber slides) and allow them to adhere and grow to the desired confluency.

  • Preparation of Working Solution: Dilute the 10 mM this compound stock solution in pre-warmed complete cell culture medium to the desired final working concentration. A typical working concentration for this compound is in the range of 10-30 µM.[1][4] Remember to prepare a vehicle control using the same concentration of DMSO without the compound.

  • Pre-treatment: Remove the culture medium from the cells and replace it with the medium containing this compound or the DMSO vehicle control. Incubate the cells for a specified pre-treatment time (e.g., 30 minutes).[1][4]

  • Transferrin Uptake: Add the fluorescently labeled transferrin to the medium and incubate for the desired uptake period (e.g., 15-30 minutes).

  • Washing: After incubation, remove the medium and wash the cells several times with ice-cold PBS to remove non-internalized transferrin.

  • Fixation: Fix the cells with the fixative solution for 10-15 minutes at room temperature.

  • Imaging and Analysis: After washing away the fixative, the cells can be imaged using a fluorescence microscope to visualize the internalized transferrin. Alternatively, the fluorescence intensity can be quantified using a plate reader. A reduction in fluorescence in the this compound treated cells compared to the control indicates inhibition of transferrin uptake.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G cluster_start Start cluster_weigh Preparation cluster_dissolve Dissolution cluster_storage Storage cluster_end End start Start weigh Weigh this compound Powder start->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex ultrasonicate Ultrasonicate (if needed) vortex->ultrasonicate aliquot Aliquot into Tubes ultrasonicate->aliquot If fully dissolved store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway: Inhibition of Clathrin-Mediated Endocytosis by this compound

G cluster_pathway Clathrin-Mediated Endocytosis Pathway CHC Clathrin Heavy Chain (CHC) CCP Clathrin-Coated Pit CHC->CCP Assembly AP2 Adaptor Protein 2 (AP2) AP2->CHC Cargo Cargo Proteins Cargo->AP2 Membrane Plasma Membrane Membrane->CCP CCV Clathrin-Coated Vesicle CCP->CCV Invagination & Fission Endosome Endosome CCV->Endosome Uncoating & Fusion ES9_17 This compound ES9_17->CHC Inhibits

Caption: this compound inhibits clathrin-mediated endocytosis by targeting the Clathrin Heavy Chain (CHC).

References

Application Notes and Protocols for Live-Cell Imaging with ES9-17 to Track Endocytosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ES9-17 is a potent and specific small molecule inhibitor of clathrin-mediated endocytosis (CME).[1][2][3] As an analog of Endosidin9 (ES9), this compound targets the clathrin heavy chain (CHC), a key structural component of the clathrin coat required for the formation of endocytic vesicles.[1][2][4] A significant advantage of this compound over its predecessor, ES9, is its lack of protonophoric activity, meaning it does not disrupt cytoplasmic pH, ensuring more specific inhibition of CME without confounding cellular stress responses.[4] These characteristics make this compound an invaluable tool for the acute and reversible inhibition of CME, enabling detailed investigation of its role in various cellular processes, including receptor trafficking, nutrient uptake, and pathogen entry.

This document provides detailed application notes and protocols for utilizing this compound in live-cell imaging experiments to track and quantify the dynamics of endocytosis.

Mechanism of Action

This compound directly binds to the clathrin heavy chain (CHC), interfering with its function.[1][2] This inhibition prevents the proper assembly and maturation of clathrin-coated pits at the plasma membrane, effectively halting the internalization of cargo that relies on this pathway.

// Pathway connections Cargo -> Receptor [label="binds"]; Receptor -> AP2 [label="recruits"]; AP2 -> Clathrin [label="recruits"]; Clathrin -> CCP [label="assembles into"]; CCP -> CCV_forming [label="invaginates"]; CCV_forming -> Dynamin [label="recruits"]; Dynamin -> CCV_uncoating [label="pinches off"]; CCV_uncoating -> Endosome [label="traffics to"];

// Inhibition ES9_17 -> Clathrin [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits\nfunction"];

{rank=same; Cargo; Receptor;} }

Caption: Experimental workflow for tracking endocytosis in mammalian cells with this compound.

Protocol 2: Monitoring Clathrin-Coated Pit Dynamics in Plant Cells (e.g., Arabidopsis thaliana)

This protocol is designed to visualize the effect of this compound on the dynamics of clathrin-coated pits at the plasma membrane using a genetically encoded fluorescent clathrin marker.

Materials:

  • Arabidopsis thaliana seedlings expressing a fluorescently tagged clathrin light chain (e.g., CLC1-GFP).

  • Growth medium (e.g., ½ MS agar plates).

  • Liquid growth medium (½ MS).

  • This compound (stock solution in DMSO).

  • Confocal microscope suitable for plant imaging (e.g., with a vertical stage).

Procedure:

  • Seedling Preparation: Grow Arabidopsis thaliana seedlings expressing CLC1-GFP on ½ MS agar plates for 5-7 days.

  • Mounting: Gently transfer a seedling to a microscope slide with a small drop of liquid ½ MS medium. Cover with a coverslip.

  • Baseline Imaging: Locate the root epidermal cells and acquire a time-lapse series of the plasma membrane to observe the dynamics of CLC1-GFP-labeled pits before treatment.

    • Microscope Settings: Use a high-magnification water-immersion objective.

    • Acquisition: Acquire images every 1-2 seconds for 2-5 minutes.

  • Treatment: Prepare a 30 µM solution of this compound in liquid ½ MS. [4]Perfuse this solution under the coverslip. Include a DMSO control.

  • Post-treatment Imaging: After a 30-minute incubation with this compound, acquire another time-lapse series of the same region or a similar region of the root.

  • Protocol_Workflow_Plant A Grow Arabidopsis seedlings expressing CLC1-GFP B Mount seedling for microscopy A->B C Acquire baseline time-lapse of clathrin dynamics B->C D Treat with 30 µM this compound or DMSO for 30 min C->D E Acquire post-treatment time-lapse D->E F Analyze lifetime of clathrin-coated pits E->F

References

Application Note: High-Throughput Screening for Clathrin-Mediated Endocytosis Inhibitors using an FM4-64 Uptake Assay with ES9-17 as a Control

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a fluorescence-based assay to screen for and characterize inhibitors of clathrin-mediated endocytosis (CME). The assay utilizes the styryl dye FM4-64 as a tracer for endocytosis and the known CME inhibitor, ES9-17, as a positive control.

Introduction

Clathrin-mediated endocytosis is a fundamental cellular process responsible for the internalization of a wide range of molecules from the cell surface, playing a critical role in nutrient uptake, signal transduction, and synaptic vesicle recycling. Dysregulation of CME has been implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases, making it an attractive target for therapeutic intervention.

The FM4-64 uptake inhibition assay is a robust and quantifiable method to identify and characterize compounds that interfere with CME. FM4-64 is a lipophilic fluorescent dye that reversibly stains the plasma membrane. Upon endocytosis, the dye is internalized along with the invaginating membrane, leading to the accumulation of fluorescence within intracellular vesicles. By measuring the intracellular fluorescence, the rate of endocytosis can be quantified.

This compound is a specific and non-protonophoric inhibitor of clathrin heavy chain (CHC) function, a key component of the CME machinery.[1][2] It serves as an excellent positive control in this assay, allowing for the validation of the assay setup and the normalization of results. This compound has been shown to effectively inhibit the uptake of FM4-64 in a dose-dependent manner.[1][3]

This application note provides a detailed protocol for performing the FM4-64 uptake inhibition assay in a high-throughput format, suitable for screening compound libraries.

Data Presentation

Table 1: Inhibitory Activity of this compound on FM4-64 Uptake

CompoundTargetCell TypeEC50 (µM)Reference
This compoundClathrin Heavy Chain (CHC)Arabidopsis thaliana root epidermal cells13[1][4]
This compoundClathrin Heavy Chain (CHC)HeLa cells17.2 (for transferrin uptake)[2]

Table 2: Recommended Concentration Ranges for Assay Components

ComponentStock ConcentrationWorking ConcentrationNotes
This compound10-50 mM in DMSO1-100 µMA concentration of 30 µM is recommended for achieving substantial inhibition.[3]
FM4-641-15 mM in DMSO1.5-5 µMThe final concentration may need to be optimized depending on the cell type and imaging system.[5][6]
Test Compounds10-50 mM in DMSOVariesTypically screened at a single high concentration (e.g., 10 or 20 µM) for primary screening.

Experimental Protocols

Materials and Reagents
  • Cells (e.g., HeLa, HEK293, or other suitable cell line)

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • This compound (positive control inhibitor)

  • FM4-64 dye

  • Dimethyl Sulfoxide (DMSO, sterile)

  • 96-well or 384-well clear-bottom imaging plates

  • Automated fluorescence microscope or high-content imaging system

Experimental Workflow Diagram

G cluster_0 Assay Preparation cluster_1 Compound Treatment cluster_2 FM4-64 Staining and Imaging cluster_3 Data Analysis A 1. Seed Cells Plate cells in imaging plates and allow to adhere overnight. B 2. Prepare Compound Dilutions Dilute test compounds, this compound (positive control), and DMSO (negative control) in assay buffer. A->B C 3. Pre-incubate with Compounds Add diluted compounds to the cells and incubate for 30 minutes. B->C D 4. Add FM4-64 Add FM4-64 working solution to all wells. C->D E 5. Incubate Incubate for a defined period (e.g., 30 minutes) to allow for dye uptake. D->E F 6. Image Acquisition Acquire images using a high-content imaging system. E->F G 7. Image Analysis Segment cells and quantify intracellular FM4-64 fluorescence. F->G H 8. Calculate Inhibition Normalize data to controls and calculate the percentage of inhibition. G->H G cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm ext Ligand receptor Receptor ext->receptor 1. Binding adaptor Adaptor Proteins receptor->adaptor 2. Recruitment clathrin Clathrin Triskelion ccv Clathrin-Coated Vesicle clathrin->ccv 4. Budding adaptor->clathrin 3. Coat Assembly dynamin Dynamin dynamin->ccv 5. Scission endosome Early Endosome ccv->endosome 6. Uncoating & Fusion inhibitor This compound inhibitor->clathrin Inhibition

References

Application of ES9-17 in Studying Receptor-Mediated Endocytosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ES9-17 is a potent and specific small molecule inhibitor of clathrin-mediated endocytosis (CME).[1][2][3] It functions by directly targeting the N-terminal domain of the clathrin heavy chain (CHC), a key protein in the formation of clathrin-coated pits and vesicles.[2][4] Unlike its parent compound, ES9, this compound is a non-protonophoric inhibitor, meaning it does not disrupt cellular pH, making it a more specific tool for studying CME.[5][6] This document provides detailed application notes and protocols for utilizing this compound in the investigation of receptor-mediated endocytosis.

Mechanism of Action

This compound inhibits clathrin-mediated endocytosis by binding to the clathrin heavy chain.[2][3] This interaction prevents the proper assembly and function of clathrin-coated pits, which are essential for the internalization of a wide variety of cargo, including cell surface receptors, nutrients, and pathogens. The inhibition of CME by this compound has been demonstrated in both plant and mammalian cells.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.

Table 1: In Vitro and In Cellulo Efficacy of this compound

ParameterSpecies/Cell LineValueReference
EC50 for FM4-64 uptake inhibitionArabidopsis thaliana13 µM[1][5][7]
EC50 for Transferrin uptake inhibitionHeLa cells17.2 µM[2]
EC50 for CHC binding (ITDRF CETSA)Arabidopsis thaliana123 ± 1.13 µM[8]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC10H8BrNO2S2[5]
Molecular Weight318.21 g/mol [5]
CAS Number55854-43-8[5]
SolubilityDMSO: 125 mg/mL (392.82 mM)[1][9]
StorageStore at 2°C - 8°C[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the clathrin-mediated endocytosis pathway and a general experimental workflow for studying its inhibition by this compound.

CME_Pathway cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Inhibition Ligand Ligand Receptor Receptor Ligand->Receptor Binding Adaptor_Proteins Adaptor Proteins (e.g., AP2) Receptor->Adaptor_Proteins Recruitment Clathrin_Triskelion Clathrin Triskelion Adaptor_Proteins->Clathrin_Triskelion Recruitment Coated_Pit Clathrin-Coated Pit Clathrin_Triskelion->Coated_Pit Assembly Coated_Vesicle Clathrin-Coated Vesicle Coated_Pit->Coated_Vesicle Invagination & Fission Dynamin Dynamin Dynamin->Coated_Pit Scission Uncoating Uncoating (Hsc70, Auxilin) Coated_Vesicle->Uncoating Early_Endosome Early Endosome Uncoating->Early_Endosome Fusion ES9_17 This compound ES9_17->Clathrin_Triskelion Inhibits Assembly

Caption: Clathrin-Mediated Endocytosis Pathway and Inhibition by this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa or Arabidopsis seedlings) Inhibitor_Treatment 2. Pre-incubation with this compound (or DMSO as control) Cell_Culture->Inhibitor_Treatment Ligand_Addition 3. Addition of labeled ligand (e.g., fluorescent transferrin or FM4-64) Inhibitor_Treatment->Ligand_Addition Incubation 4. Incubation to allow endocytosis Ligand_Addition->Incubation Washing_Fixation 5. Washing and Cell Fixation Incubation->Washing_Fixation Imaging_Analysis 6. Imaging (Confocal Microscopy) and Quantification Washing_Fixation->Imaging_Analysis

Caption: General Experimental Workflow for Studying CME Inhibition.

Experimental Protocols

Protocol 1: Transferrin Uptake Assay in HeLa Cells

This protocol is adapted for the use of this compound to study the inhibition of transferrin uptake, a classic marker for clathrin-mediated endocytosis, in HeLa cells.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free DMEM

  • Bovine Serum Albumin (BSA)

  • This compound (stock solution in DMSO)

  • Alexa Fluor-conjugated Transferrin (Tfn-AF)

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (PFA)

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Serum Starvation: On the day of the experiment, wash the cells twice with warm PBS and then incubate in serum-free DMEM for 30-60 minutes at 37°C to upregulate transferrin receptor expression.

  • Inhibitor Treatment: Prepare working solutions of this compound in serum-free DMEM. A typical final concentration to achieve significant inhibition is 30 µM.[1][9] For the control, prepare a similar solution with the same concentration of DMSO. Aspirate the starvation medium and add the this compound or DMSO-containing medium to the cells. Incubate for 30 minutes at 37°C.

  • Transferrin Uptake: Add Tfn-AF to the wells to a final concentration of 25-50 µg/mL. Incubate for 15-30 minutes at 37°C to allow for internalization.

  • Washing: To remove non-internalized transferrin, place the plate on ice and wash the cells three times with ice-cold PBS.

  • Acid Wash (Optional): To remove any surface-bound transferrin, briefly wash the cells with a pre-chilled acid wash buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) for 1-2 minutes on ice, followed by two washes with ice-cold PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips on glass slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis: Visualize the cells using a confocal microscope. Quantify the intracellular fluorescence intensity of Tfn-AF in at least 50-100 cells per condition. The reduction in fluorescence in this compound-treated cells compared to the DMSO control indicates the inhibition of transferrin uptake.

Protocol 2: FM4-64 Uptake Assay in Arabidopsis thaliana Root Epidermal Cells

This protocol details the use of this compound to inhibit the uptake of the lipophilic styryl dye FM4-64, a marker for general endocytosis, in the root tips of Arabidopsis thaliana seedlings.

Materials:

  • 5-7 day old Arabidopsis thaliana seedlings grown vertically on half-strength Murashige and Skoog (MS) agar plates.

  • Liquid half-strength MS medium

  • This compound (stock solution in DMSO)

  • FM4-64 (stock solution in DMSO)

  • Confocal microscope

Procedure:

  • Seedling Preparation: Gently transfer Arabidopsis seedlings from the agar plate to a multi-well plate containing liquid half-strength MS medium.

  • Inhibitor Treatment: Prepare a working solution of this compound in liquid MS medium. A final concentration of 30 µM is recommended for significant inhibition.[8] For the control, use a medium with an equivalent amount of DMSO. Incubate the seedlings in the this compound or DMSO solution for 30 minutes.

  • FM4-64 Staining: Add FM4-64 to the wells to a final concentration of 2-5 µM.

  • Uptake: Incubate the seedlings in the FM4-64 and inhibitor solution for 5-10 minutes on ice to allow the dye to label the plasma membrane, followed by a 30-60 minute incubation at room temperature to allow for internalization.

  • Washing: Gently transfer the seedlings to fresh liquid MS medium without FM4-64 and the inhibitor to wash away excess dye.

  • Mounting and Imaging: Mount the seedlings in a drop of liquid MS on a microscope slide. Immediately visualize the root epidermal cells using a confocal microscope.

  • Analysis: Acquire images of the root tips. Quantify the number and intensity of intracellular FM4-64-positive puncta (endosomes). A significant reduction in the number and intensity of these puncta in this compound-treated roots compared to the DMSO control indicates the inhibition of endocytosis.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context. This protocol provides a general framework for assessing the engagement of this compound with the clathrin heavy chain.

Materials:

  • Cell culture (e.g., HeLa cells or Arabidopsis cell suspension culture)

  • This compound

  • DMSO

  • PBS

  • Lysis buffer with protease inhibitors

  • Apparatus for heat treatment (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • Anti-clathrin heavy chain antibody

Procedure:

  • Cell Treatment: Treat the cells with this compound (e.g., 100 µM) or DMSO as a control for a specified time (e.g., 1 hour) at 37°C.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the protein concentration. Perform SDS-PAGE and Western blotting using an antibody specific for the clathrin heavy chain.

  • Analysis: Quantify the band intensities for the clathrin heavy chain at each temperature for both this compound and DMSO-treated samples. Plot the relative amount of soluble CHC as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the clathrin heavy chain.

Troubleshooting and Considerations

  • Solubility: this compound is soluble in DMSO. Ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Toxicity: While this compound is less toxic than its precursor ES9, it is advisable to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal non-toxic concentration for your specific cell type and experimental duration.

  • Reversibility: The inhibitory effect of this compound on CME has been shown to be reversible.[8] To test for reversibility, wash out the compound and monitor the recovery of endocytic activity over time.

  • Specificity: this compound is a specific inhibitor of clathrin-mediated endocytosis. However, as with any inhibitor, it is good practice to include appropriate controls and potentially use complementary approaches (e.g., siRNA-mediated knockdown of CHC) to confirm the specificity of the observed effects.

Conclusion

This compound is a valuable pharmacological tool for the acute and reversible inhibition of clathrin-mediated endocytosis. Its specificity for the clathrin heavy chain and its non-protonophoric nature make it superior to other available inhibitors for dissecting the intricate processes of receptor-mediated endocytosis in a variety of biological systems. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies.

References

Application Notes and Protocols for the Quantitative Analysis of ES9-17's Inhibitory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the quantitative analysis of the inhibitory effects of ES9-17, a potent and specific small molecule inhibitor of clathrin-mediated endocytosis (CME). This compound targets the clathrin heavy chain (CHC), thereby disrupting a fundamental process for the internalization of plasma membrane proteins and extracellular molecules in eukaryotic cells.[1][2][3] This document outlines detailed protocols for key experiments to quantify the inhibitory activity of this compound and presents the available quantitative data in a structured format for easy interpretation and comparison.

Introduction to this compound

This compound is an analog of endosidin9 (ES9) that has been chemically improved to eliminate the undesirable protonophore activity of the parent compound while retaining its ability to inhibit CME.[1][3] It serves as a valuable tool for studying the dynamics and physiological roles of clathrin-mediated processes in various biological systems, from plant cells to human cell lines.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified in several key assays. The following tables summarize the available data.

Table 1: In Vitro and In-Cellular Efficacy of this compound

AssayOrganism/Cell LineTarget/ProcessParameterValueReference
FM4-64 Uptake InhibitionArabidopsis thaliana (root epidermal cells)Clathrin-Mediated EndocytosisEC5013 µM[1]
Transferrin Uptake InhibitionHuman HeLa CellsClathrin-Mediated EndocytosisEffectReduction in uptake observed at 30 µM[1][2]
Cellular Thermal Shift Assay (CETSA)Arabidopsis thaliana (cell culture lysates)Clathrin Heavy Chain (CHC)EC50123 ± 1.13 µM[1]

Table 2: Effects of this compound on Protein Trafficking in Arabidopsis thaliana

ExperimentProtein MarkerProcess MeasuredConcentration of this compoundObserved EffectReference
Brefeldin A (BFA) Body FormationBRI1-GFPRecruitment to BFA body30 µMInhibition of recruitment[1]
Pep1-induced InternalizationPEPR1-GFPEndocytosis of the receptor30 µMInhibition of internalization[4]

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the N-terminal domain (nTD) of the clathrin heavy chain (CHC).[5] This interaction interferes with the assembly of clathrin coats at the plasma membrane, a critical step in the formation of clathrin-coated pits and subsequent vesicle budding. The disruption of this process effectively blocks the internalization of a wide range of cargo proteins that rely on CME for cellular entry.

CME_Pathway cluster_PM Plasma Membrane cluster_Cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binding AP2 AP-2 Adaptor Receptor->AP2 Recruitment Clathrin Clathrin Triskelion AP2->Clathrin Recruitment CHC Clathrin Heavy Chain (CHC) CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Assembly Dynamin Dynamin Dynamin->CoatedPit ES9_17 This compound ES9_17->CHC Inhibition CoatedVesicle Clathrin-Coated Vesicle CoatedPit->CoatedVesicle Scission UncoatedVesicle Uncoated Vesicle CoatedVesicle->UncoatedVesicle Uncoating EarlyEndosome Early Endosome UncoatedVesicle->EarlyEndosome Fusion

Caption: Clathrin-Mediated Endocytosis Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the quantitative analysis of this compound are provided below.

Protocol 1: FM4-64 Uptake Assay in Arabidopsis thaliana Roots

This protocol is used to quantify the inhibition of bulk endocytosis by this compound in the root epidermal cells of Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seedlings (5-7 days old)

  • This compound (stock solution in DMSO)

  • FM4-64 dye (stock solution in water)

  • Half-strength Murashige and Skoog (MS) liquid medium

  • Confocal microscope

Procedure:

  • Prepare a working solution of this compound in half-strength MS medium at the desired concentrations (e.g., for a dose-response curve: 0, 1, 5, 10, 20, 50, 100 µM). Include a DMSO control.

  • Pre-treat the Arabidopsis seedlings by incubating them in the this compound working solutions or DMSO control for 30 minutes.

  • Add FM4-64 to each well to a final concentration of 2-4 µM.

  • Incubate the seedlings for a defined period (e.g., 30 minutes) to allow for dye uptake.

  • Wash the seedlings twice with half-strength MS medium to remove excess FM4-64 from the plasma membrane.

  • Mount the seedlings on a microscope slide in a drop of MS medium.

  • Image the root epidermal cells using a confocal microscope. Use appropriate laser lines and emission filters for FM4-64 (e.g., excitation at 515 nm, emission at >640 nm).

  • Quantitative Analysis: Measure the fluorescence intensity of intracellular puncta (endosomes) and the plasma membrane in a defined region of interest (ROI) for multiple cells per treatment condition. Calculate the ratio of intracellular to plasma membrane fluorescence. Plot the ratio against the concentration of this compound to determine the EC50 value.

FM4_64_Workflow A Prepare Arabidopsis Seedlings B Pre-treat with this compound or DMSO (30 min) A->B C Add FM4-64 (e.g., 4 µM) B->C D Incubate (e.g., 30 min) C->D E Wash twice with MS medium D->E F Confocal Microscopy E->F G Image Analysis and Quantification F->G

Caption: Experimental workflow for the FM4-64 uptake assay.

Protocol 2: Transferrin Uptake Assay in HeLa Cells

This protocol is used to assess the inhibitory effect of this compound on receptor-mediated endocytosis in a human cell line.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free DMEM

  • This compound (stock solution in DMSO)

  • Alexa Fluor-conjugated Transferrin (Tf-488 or other fluorophore)

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed HeLa cells on coverslips in a 24-well plate and grow to 70-80% confluency.

  • Wash the cells with serum-free DMEM.

  • Starve the cells in serum-free DMEM for 30-60 minutes at 37°C to upregulate transferrin receptor expression.

  • Pre-treat the cells with this compound at the desired concentration (e.g., 30 µM) or DMSO control in serum-free DMEM for 30 minutes at 37°C.[1][2]

  • Add Alexa Fluor-conjugated transferrin (e.g., 25 µg/mL) to the wells and incubate for 15-30 minutes at 37°C to allow for internalization.

  • To stop uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides with a suitable mounting medium.

  • Quantitative Analysis:

    • Microscopy: Capture images using a fluorescence microscope. Quantify the mean fluorescence intensity per cell for a large number of cells in each treatment group.

    • Flow Cytometry: Alternatively, after the uptake and wash steps, detach the cells and analyze the fluorescence intensity by flow cytometry.

Transferrin_Workflow A Seed and Culture HeLa Cells B Serum Starvation (30-60 min) A->B C Pre-treat with this compound or DMSO (30 min) B->C D Add Labeled Transferrin (15-30 min) C->D E Wash with Cold PBS D->E F Fix with PFA E->F G Fluorescence Quantification (Microscopy or Flow Cytometry) F->G

Caption: Experimental workflow for the transferrin uptake assay.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to confirm the direct binding of this compound to its target protein, clathrin heavy chain (CHC), in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Arabidopsis cell suspension culture or other suitable cells

  • This compound (stock solution in DMSO)

  • Lysis buffer

  • PCR thermocycler or heating blocks

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-CHC antibody

Procedure:

  • Treat the cell culture with this compound (e.g., 250 µM) or DMSO control for a specified time (e.g., 30 minutes).[6]

  • Aliquot the treated cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble CHC in each sample by SDS-PAGE and Western blotting using an anti-CHC antibody.

  • Quantitative Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble CHC as a function of temperature for both the this compound treated and control samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Protocol 4: Drug Affinity Responsive Target Stability (DARTS)

This protocol provides an alternative method to CETSA for validating the interaction between this compound and CHC. It is based on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.

Materials:

  • Cell lysate

  • This compound (stock solution in DMSO)

  • Protease (e.g., pronase or thermolysin)

  • SDS-PAGE and Western blotting reagents

  • Anti-CHC antibody

Procedure:

  • Prepare a cell lysate.

  • Incubate aliquots of the lysate with this compound (e.g., 250 µM) or DMSO control for a specified time.

  • Add a protease to each aliquot and incubate for a time that allows for partial digestion of the total protein content.

  • Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.

  • Analyze the samples by SDS-PAGE and Western blotting using an anti-CHC antibody.

  • Quantitative Analysis: Compare the amount of full-length CHC remaining in the this compound treated sample versus the control. Increased protection of CHC from proteolysis in the presence of this compound indicates a direct interaction.

Conclusion

This compound is a specific and potent inhibitor of clathrin-mediated endocytosis that can be used to probe the function of this essential cellular process. The protocols and data presented in these application notes provide a framework for the quantitative analysis of this compound's inhibitory effects and its interaction with its direct target, the clathrin heavy chain. These methods are applicable to a wide range of research areas, including plant biology, cell biology, and drug discovery.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ES9-17 and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an analog of Endosidin9 (ES9) and functions as an inhibitor of clathrin-mediated endocytosis (CME).[1] It acts by targeting the clathrin heavy chain (CHC), thereby disrupting a major pathway for the internalization of plasma membrane proteins and extracellular molecules in both plant and human cells.[1][2] This inhibition has been shown to affect processes such as the uptake of transferrin and the lipophilic styryl dye FM4-64.[1][3]

Q2: What are the recommended solvents for dissolving this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol.[4][5] However, it is considered insoluble in water.[4][5] For optimal results, it is highly recommended to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1][4]

Q3: Are there any specific storage recommendations for this compound solutions?

Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1][3][6] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guide for this compound Solubility

Issue: this compound is not fully dissolving in DMSO.

  • Solution 1: Use Ultrasonic Treatment. Many suppliers recommend the use of an ultrasonic bath to aid in the dissolution of this compound in DMSO.[1][3][6]

  • Solution 2: Gentle Warming. To further enhance solubility, the tube containing the this compound and solvent can be gently warmed to 37°C in conjunction with sonication.[6]

  • Solution 3: Ensure Solvent Quality. The hygroscopic nature of DMSO means it can absorb moisture from the air, which can negatively affect the solubility of this compound.[1][4] Always use fresh, high-purity, anhydrous DMSO.

Issue: Precipitation is observed after diluting the DMSO stock solution in an aqueous buffer.

  • Solution: Due to its low aqueous solubility, this compound may precipitate when a concentrated DMSO stock is diluted into an aqueous medium. It is crucial to ensure that the final concentration of DMSO in the experimental medium is sufficient to maintain solubility, while also being tolerated by the cells or organism under investigation. If precipitation persists, consider using a lower final concentration of this compound or exploring alternative in vivo formulation strategies.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO125392.82Ultrasonic treatment may be required.[1][3][6]
DMSO64201.12Use of fresh DMSO is recommended as moisture can reduce solubility.[4][5]
Ethanol64201.12
WaterInsolubleInsoluble

Experimental Protocols and Methodologies

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight: 318.21 g/mol ).

  • Vortex the solution briefly to mix.

  • Place the tube in an ultrasonic water bath and sonicate until the compound is fully dissolved. Gentle warming to 37°C can be applied if necessary.

  • Once dissolved, store the stock solution in aliquots at -20°C or -80°C.

In Vivo Formulation Examples:

  • Oral Administration: A homogenous suspension can be prepared by mixing this compound in a solution of carboxymethylcellulose sodium (CMC-NA). For a 5 mg/ml concentration, 5 mg of this compound can be added to 1 ml of CMC-NA solution and mixed thoroughly.[5]

  • Intravenous Injection: A clear solution for injection can be prepared using a co-solvent system. For example, a formulation could consist of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH₂O. The solvents should be added to the compound sequentially and mixed well at each step.[5]

Visualizing the Mechanism of Action of this compound

The following diagrams illustrate the mechanism of this compound and a general workflow for its application in cell-based assays.

ES9_17_Mechanism Mechanism of this compound in Clathrin-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit Recruitment Endocytic_Vesicle Endocytic Vesicle Clathrin_Coated_Pit->Endocytic_Vesicle Invagination & Fission Clathrin_Heavy_Chain Clathrin Heavy Chain (CHC) Clathrin_Heavy_Chain->Clathrin_Coated_Pit Assembly ES9_17 This compound ES9_17->Clathrin_Heavy_Chain Inhibition

Caption: Mechanism of this compound inhibiting clathrin-mediated endocytosis.

ES9_17_Workflow Experimental Workflow for Cell-Based Assays with this compound Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Cell_Culture Culture Cells to Desired Confluency Start->Cell_Culture Pre_treatment Pre-treat Cells with this compound Prepare_Stock->Pre_treatment Cell_Culture->Pre_treatment Add_Ligand Add Ligand of Interest (e.g., Transferrin, FM4-64) Pre_treatment->Add_Ligand Incubate Incubate for Specific Time Add_Ligand->Incubate Wash_and_Fix Wash and Fix Cells Incubate->Wash_and_Fix Analyze Analyze Internalization (e.g., Microscopy, Flow Cytometry) Wash_and_Fix->Analyze End End Analyze->End

Caption: General experimental workflow for using this compound.

References

potential off-target effects of ES9-17 in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of ES9-17 in mammalian cells, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a chemical inhibitor of Clathrin-Mediated Endocytosis (CME). Its primary molecular target is the Clathrin Heavy Chain (CHC), a key protein in the formation of clathrin-coated pits. By binding to the N-terminal domain of CHC, this compound disrupts the endocytosis process.

Q2: How does this compound differ from its parent compound, ES9?

This compound is a chemically improved analog of Endosidin9 (ES9). The primary advantage of this compound is that it lacks the undesirable protonophore activity of ES9, which can cause cytoplasmic acidification. This makes this compound a more specific tool for studying CME without the confounding side effects of its predecessor.

Q3: Are there any known significant off-target effects of this compound in mammalian cells?

Current research indicates that this compound is a specific inhibitor of CHC. It was developed specifically to eliminate the main off-target effect of ES9 (protonophore activity). At effective concentrations (e.g., 30 µM), it has been shown not to deplete cellular ATP levels or cause cytoplasmic acidification. However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out and should be considered, especially at high concentrations or in sensitive cell lines.

Q4: What are the typical working concentrations for this compound in mammalian cell culture?

The effective concentration can vary by cell type and experimental goal. A common starting point is 30 µM. For example, treatment of HeLa cells with 30 µM this compound for 30 minutes has been shown to reduce the uptake of transferrin. The EC50 for transferrin uptake inhibition in HeLa cells has been reported as 17.2 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
High Cell Death or Cytotoxicity 1. Concentration of this compound is too high.2. Prolonged incubation time.3. Cell line is particularly sensitive to CME inhibition.4. Off-target toxicity (less likely based on current data).1. Perform a dose-response curve: Titrate this compound to find the lowest effective concentration.2. Optimize incubation time: Reduce the duration of exposure.3. Run a cytotoxicity assay: Use a standard cell viability assay (e.g., MTT, trypan blue) to confirm that the observed effect is not due to general toxicity. A cell proliferation assay confirmed that 30 µM this compound was not cytotoxic to HeLa cells during transferrin uptake experiments.4. Confirm ATP levels: At 30 µM, this compound has been shown not to deplete cellular ATP. Consider measuring ATP levels if toxicity is suspected.
No Inhibition of Endocytosis Observed 1. This compound concentration is too low.2. Insufficient incubation time.3. The endocytic pathway of the cargo is not clathrin-mediated.4. Compound degradation.1. Increase this compound concentration: Based on your initial dose-response, try a higher concentration.2. Increase incubation time: Allow more time for the compound to take effect.3. Use a positive control: Confirm inhibition using a known CME cargo, such as transferrin in HeLa cells.4. Verify the pathway: Ensure your protein or process of interest is indeed dependent on clathrin-mediated endocytosis.5. Prepare fresh solutions: this compound should be dissolved in a suitable solvent like DMSO and stored properly. For stock solutions, it's recommended to store at -20°C for up to one month or -80°C for up to six months.
Unexpected Changes in Other Signaling Pathways 1. Downstream effects of CME inhibition.2. Potential uncharacterized off-target effects.1. Consider the biological context: CME is crucial for the internalization and signaling of many cell surface receptors. Inhibiting this process will have widespread downstream consequences. The observed changes may be an indirect result of on-target CHC inhibition.2. Perform target engagement studies: Use methods like Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS) to confirm that this compound is engaging with CHC in your experimental system.3. Consult literature: Research whether the affected pathway is known to be regulated by endocytosis.

Quantitative Data Summary

ParameterCell SystemValueReference
EC50 (Transferrin Uptake Inhibition) HeLa Cells17.2 µM
EC50 (FM4-64 Uptake Inhibition) Arabidopsis13 µM
EC50 (CHC Target Engagement via CETSA) Arabidopsis Cell Culture123 ± 1.13 µM
Concentration for No ATP Depletion Arabidopsis Cell Culture30 µM

Key Experimental Protocols

Transferrin Uptake Assay for CME Inhibition

This protocol is a standard method to functionally assess the inhibition of clathrin-mediated endocytosis in mammalian cells.

Materials:

  • HeLa cells (or other suitable mammalian cell line)

  • Cell culture medium

  • This compound

  • Fluorescently-labeled Transferrin (e.g., Transferrin-Alexa Fluor 488)

  • Serum-free medium

  • PBS (Phosphate-Buffered Saline)

  • Fixative (e.g., 4% Paraformaldehyde)

  • Microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and grow to desired confluency.

  • Starve cells in serum-free medium for 30-60 minutes to upregulate transferrin receptor expression.

  • Pre-treat cells with various concentrations of this compound (e.g., 0-50 µM) or a DMSO vehicle control for 30 minutes.

  • Add fluorescently-labeled transferrin to the medium and incubate for 15-30 minutes at 37°C to allow for endocytosis.

  • To stop uptake and remove surface-bound transferrin, wash cells with ice-cold acidic buffer (e.g., glycine acid wash, pH 2.5) or PBS.

  • Fix the cells with 4% paraformaldehyde.

  • Analyze the internalized fluorescence. This can be quantified using a microplate reader or visualized and quantified using a fluorescence microscope.

  • A reduction in intracellular fluorescence in this compound-treated cells compared to the control indicates CME inhibition.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of a ligand (this compound) to its target protein (CHC) within intact cells or cell lysates.

Materials:

  • Mammalian cells

  • PBS with protease inhibitors

  • This compound and DMSO vehicle

  • Equipment for heating samples precisely (e.g., PCR cycler)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western Blotting reagents

  • Anti-CHC antibody

  • Anti-Tubulin or other non-target protein antibody (as a control)

Procedure:

  • Treat intact cells or cell lysates with this compound (e.g., 250 µM) or DMSO for 30 minutes.

  • Aliquot the samples and heat them across a range of temperatures (e.g., 30-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells (if treated intact) and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western Blotting.

  • Probe the blot with an anti-CHC antibody to detect the amount of soluble CHC at each temperature.

  • A successful ligand-target interaction will stabilize the target protein, resulting in a shift of its melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control.

  • Probe for a non-target protein (like tubulin) as a negative control; its melting curve should not shift.

Visualizations

Clathrin_Mediated_Endocytosis_Pathway Clathrin-Mediated Endocytosis (CME) Pathway cluster_PM Plasma Membrane cluster_Cytoplasm Cytoplasm Cargo_Receptor Cargo-Receptor Complex AP2 Adaptor Protein (AP2) Clathrin Clathrin Triskelion AP2->Clathrin Recruitment CCP Clathrin-Coated Pit (CCP) Clathrin->CCP Assembly CHC Clathrin Heavy Chain (CHC) Clathrin->CHC Dynamin Dynamin CCP->Dynamin Scission CCV Clathrin-Coated Vesicle (CCV) Dynamin->CCV Uncoating Uncoating (Hsc70/Auxilin) CCV->Uncoating Uncoating->Clathrin Recycling Endosome Early Endosome Uncoating->Endosome Fusion

Caption: Inhibition of the Clathrin Heavy Chain (CHC) by this compound disrupts the assembly of clathrin coats.

Troubleshooting_Workflow Troubleshooting Experimental Issues with this compound Start Unexpected Result Observed (e.g., high toxicity, no effect) Check_Concentration Is the concentration optimized? (Dose-response performed?) Start->Check_Concentration Check_Positive_Control Use a known CME cargo (e.g., Transferrin) Start->Check_Positive_Control Check_Toxicity Run Cytotoxicity Assay (e.g., MTT, Trypan Blue) Check_Concentration->Check_Toxicity Yes Lower_Concentration Lower concentration and/or incubation time. Check_Concentration->Lower_Concentration No Result_Toxic Result: High Toxicity Check_Toxicity->Result_Toxic Toxic Result_Not_Toxic Result: Not Toxic Check_Toxicity->Result_Not_Toxic Not Toxic Result_No_Effect Result: No Inhibition Check_Positive_Control->Result_No_Effect No Inhibition Result_Inhibition Result: Inhibition Confirmed Check_Positive_Control->Result_Inhibition Inhibition Investigate_Off_Target Consider potential off-target effects or experimental artifacts. Perform CETSA to confirm target engagement. Result_Toxic->Investigate_Off_Target Investigate_On_Target Effect is likely due to on-target CME inhibition. Investigate downstream consequences. Result_Not_Toxic->Investigate_On_Target Reassess_Pathway Is the cargo truly clathrin-dependent? Verify mechanism. Result_No_Effect->Reassess_Pathway Result_Inhibition->Investigate_On_Target Lower_Concentration->Start

Caption: A workflow for diagnosing unexpected results when using this compound in cell-based assays.

Logical_Relationship Relationship between ES9, this compound, and Cellular Effects ES9 Endosidin9 (ES9) ES9_17 This compound (Improved Analog) ES9->ES9_17 SAR led to On_Target On-Target Effect: Inhibition of Clathrin Heavy Chain (CHC) ES9->On_Target Off_Target_ES9 Off-Target Effect of ES9: Protonophore Activity (Cytoplasmic Acidification) ES9->Off_Target_ES9 ES9_17->On_Target No_Off_Target_ES9_17 This compound Lacks Protonophore Activity ES9_17->No_Off_Target_ES9_17

Caption: this compound was developed from ES9 to retain on-target CHC inhibition while eliminating off-target effects.

minimizing cytotoxicity of ES9-17 in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of ES9-17 in long-term experiments.

Troubleshooting Guide

Issue: Observed Cytotoxicity or Cell Death in Long-Term Experiments

When utilizing this compound for extended periods, it is crucial to mitigate potential cytotoxic effects to ensure the validity of your experimental results. Below is a step-by-step guide to troubleshoot and optimize your long-term experimental protocol.

1. Determine the Optimal Concentration with a Dose-Response Curve:

The effective concentration of this compound can vary between cell types. It is recommended to perform a dose-response experiment to identify the lowest concentration that achieves the desired level of clathrin-mediated endocytosis (CME) inhibition without causing significant cytotoxicity in your specific cell line.

  • Experimental Protocol: Dose-Response and Cytotoxicity Assay

    • Cell Plating: Plate cells at a density that will not lead to over-confluence during the planned experiment duration.

    • Compound Preparation: Prepare a series of this compound concentrations. A starting point based on published data is a range from 1 µM to 50 µM.[1][2] Remember to include a vehicle control (e.g., DMSO).

    • Treatment: Treat the cells with the different concentrations of this compound.

    • Incubation: Incubate the cells for a duration representative of your planned long-term experiment (e.g., 24, 48, 72 hours).

    • Cytotoxicity Assessment: Measure cell viability using a preferred method (e.g., MTT, PrestoBlue™, or trypan blue exclusion assay).

    • CME Inhibition Assessment: In parallel, assess the inhibition of CME. This can be done by measuring the uptake of a fluorescently labeled cargo known to be internalized via CME, such as transferrin or the styryl dye FM4-64.[1][2]

    • Data Analysis: Plot cell viability and CME inhibition against this compound concentration to determine the optimal concentration that balances efficacy and minimal cytotoxicity.

2. Implement Intermittent Dosing or Washout Periods:

Continuous exposure to an inhibitor is more likely to induce cytotoxicity in long-term settings. The inhibitory effect of this compound on CME has been shown to be reversible.[1] This characteristic allows for the implementation of intermittent dosing schedules.

  • Experimental Protocol: Intermittent Dosing Regimen

    • Initial Treatment: Treat cells with the pre-determined optimal concentration of this compound for a set period (e.g., 8, 12, or 24 hours).

    • Washout: Remove the medium containing this compound and wash the cells with fresh, pre-warmed medium.

    • Recovery Period: Incubate the cells in fresh medium without the inhibitor for a defined period to allow for the recovery of normal cellular functions. Studies have shown recovery of endocytosis after a 120-minute washout.[1]

    • Re-treatment: Re-introduce the this compound-containing medium.

    • Monitoring: Regularly monitor cell morphology and viability throughout the experiment.

3. Monitor Cellular Health and ATP Levels:

Long-term inhibition of a fundamental cellular process like endocytosis can have indirect effects on overall cellular health.

  • Recommendations for Monitoring:

    • Morphology: Regularly observe cell morphology under a microscope for any signs of stress, such as rounding, detachment, or blebbing.

    • ATP Levels: While short-term (30 min) exposure to 30 µM this compound has been shown not to deplete cellular ATP, it is advisable to monitor ATP levels in long-term experiments as a sensitive indicator of cellular metabolic health.[1][2]

4. Ensure Proper Storage and Handling of this compound:

The stability of the compound is critical for reproducible results.

  • Storage of Stock Solutions:

    • Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2]

    • Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of clathrin-mediated endocytosis (CME).[1][2] It functions by targeting the clathrin heavy chain (CHC), a key protein involved in the formation of clathrin-coated pits at the plasma membrane.[1]

Q2: What are the known off-target effects of this compound?

A2: this compound is an improved analog of ES9. Unlike its parent compound, this compound does not exhibit protonophore activity or cause cytoplasmic acidification.[1] At a concentration of 30 µM for 30 minutes, it has been shown not to deplete cellular ATP.[1][2]

Q3: What is a typical working concentration for this compound in short-term experiments?

A3: A concentration of 30 µM has been effectively used in short-term experiments (e.g., 30 minutes) in both plant (Arabidopsis) and human (HeLa) cells to inhibit CME.[1][2] The EC50 for the inhibition of FM4-64 uptake in Arabidopsis root epidermal cells is 13 µM.[1][2]

Q4: Is the effect of this compound reversible?

A4: Yes, the inhibition of CME by this compound has been demonstrated to be reversible. Recovery of FM4-64 uptake was observed after a 120-minute washout period in Arabidopsis root cells.[1] This reversibility is a key consideration for designing long-term experiments with reduced cytotoxicity.

Q5: How should I prepare and store this compound?

A5: this compound is typically dissolved in DMSO to prepare a stock solution. For storage, it is recommended to keep the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] It is advisable to prepare small aliquots to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

ParameterValueCell Type/SystemReference
EC50 (FM4-64 uptake inhibition) 13 µMArabidopsis root epidermal cells[1],[2]
Effective Concentration (CME inhibition) 30 µM (30 min)HeLa cells, Arabidopsis[1],[2]
Effect on Cellular ATP No depletion30 µM (30 min)[1],[2]
Stock Solution Storage -20°C (1 month), -80°C (6 months)N/A[2]
Reversibility Recovery after 120 min washoutArabidopsis root cells[1]

Visualizations

ES9_17_Signaling_Pathway cluster_0 Plasma Membrane cluster_1 Cytoplasm Cargo Cargo Receptor Receptor Cargo->Receptor Binds Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit Recruitment Endocytic_Vesicle Endocytic Vesicle Clathrin_Coated_Pit->Endocytic_Vesicle Internalization CHC Clathrin Heavy Chain (CHC) CHC->Clathrin_Coated_Pit Assembly ES9_17 This compound ES9_17->CHC Inhibits

Caption: Mechanism of this compound action on clathrin-mediated endocytosis.

Experimental_Workflow A 1. Determine Optimal Concentration (Dose-Response & Cytotoxicity Assay) B 2. Design Long-Term Experiment (Continuous vs. Intermittent Dosing) A->B C 3. Execute Long-Term Experiment B->C D 4. Monitor Cellular Health (Morphology, Viability, ATP Levels) C->D E 5. Analyze Experimental Endpoints C->E D->C Regularly

Caption: Workflow for optimizing long-term experiments with this compound.

Troubleshooting_Logic Start Observed Cytotoxicity? Action1 Lower this compound Concentration Start->Action1 Yes Action2 Implement Intermittent Dosing Start->Action2 Yes Check1 Cytotoxicity Resolved? Action1->Check1 Action2->Check1 End1 Proceed with Experiment Check1->End1 Yes End2 Re-evaluate Experimental Design Check1->End2 No

Caption: Troubleshooting logic for addressing this compound cytotoxicity.

References

Technical Support Center: ES9-17 Endocytosis Inhibition Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with ES9-17 in endocytosis inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: I'm not observing any inhibition of endocytosis with this compound. What are the most common reasons for this?

A1: Failure to observe endocytosis inhibition with this compound can stem from several factors, ranging from compound integrity to experimental design. Below is a checklist of the most common issues.

Troubleshooting Checklist

Potential Cause Recommended Action
Compound Inactivity Verify the storage conditions and age of your this compound stock. Prepare fresh dilutions before each experiment.
Suboptimal Concentration The effective concentration of this compound can be cell-type dependent. Perform a dose-response curve to determine the optimal concentration for your specific cell line and cargo.
Incorrect Incubation Time Ensure pre-incubation with this compound is long enough to allow for target engagement before adding your cargo. A 30-minute pre-incubation is a common starting point.[1][2][3]
Alternative Endocytic Pathways Your cargo may be internalized by multiple pathways. If clathrin-mediated endocytosis (CME) is not the primary route, the effect of this compound will be minimal.
Cell Health/Toxicity High concentrations of inhibitors or solvents (like DMSO) can be toxic, leading to artifacts. Perform a cell viability assay to ensure the concentrations used are not cytotoxic.[3]
Experimental Controls Lack of proper positive and negative controls makes it difficult to interpret results. Ensure you have untreated cells, vehicle-treated cells (DMSO), and ideally a positive control inhibitor.
Q2: How can I be certain that my this compound compound is active and properly prepared?

A2: The activity of this compound is critically dependent on its proper storage, handling, and solubilization.

Compound Properties and Handling

Property Recommendation Citations
Solubility This compound is soluble in DMSO. To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath.[2][4][5]
Stock Solution Storage Aliquot your stock solution to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2][5]
Solid Powder Storage Store the powder at -20°C for up to 12 months or at 4°C for up to 6 months.[4]
Preparation Prepare fresh working solutions from your stock for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is non-toxic to your cells.

A simple workflow for preparing this compound is outlined in the diagram below.

G cluster_prep This compound Preparation Workflow cluster_use Experimental Use start Start with solid this compound powder dissolve Dissolve in fresh DMSO to create a high-concentration stock (e.g., 10-50 mM) start->dissolve aliquot Aliquot stock solution into single-use tubes dissolve->aliquot store Store aliquots at -80°C (long-term) or -20°C (short-term) aliquot->store thaw Thaw a single aliquot store->thaw dilute Dilute in culture medium to the final working concentration thaw->dilute apply Apply to cells dilute->apply G cluster_pathway Clathrin-Mediated Endocytosis (CME) Pathway cargo Cargo receptor Receptor cargo->receptor binds ap2 AP2 Adaptor receptor->ap2 recruits pm Plasma Membrane clathrin Clathrin Heavy Chain (CHC) ap2->clathrin recruits pit Clathrin-Coated Pit clathrin->pit assembles into vesicle Clathrin-Coated Vesicle pit->vesicle invaginates to form endosome Early Endosome vesicle->endosome uncoats and fuses with inhibitor This compound inhibitor->clathrin INHIBITS G start Problem: No endocytosis inhibition observed q1 Is the this compound stock solution fresh and stored correctly? start->q1 a1_no Prepare fresh stock from powder. Aliquot and store properly. q1->a1_no No q2 Is the concentration optimal? Have you run a dose-response curve? q1->q2 Yes a1_no->start a2_no Perform dose-response (e.g., 1-50 µM) to find EC50 for your cell line. q2->a2_no No q3 Are your controls working? (e.g., 4°C or positive inhibitor control shows inhibition) q2->q3 Yes end Re-evaluate experiment with optimized conditions. a2_no->end a3_no Troubleshoot the assay itself. Check cargo viability, imaging settings, and quantification methods. q3->a3_no No q4 Is your cargo primarily internalized via CME in your cell type? q3->q4 Yes a3_no->start a4_no The cargo may use a clathrin-independent pathway. This compound is not suitable. Consider other inhibitors or methods. q4->a4_no No q4->end Yes

References

troubleshooting ES9-17 variability in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ES9-17, a potent inhibitor of clathrin-mediated endocytosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical inhibitor of clathrin-mediated endocytosis (CME).[1][2][3][4] It functions by directly targeting and binding to the N-terminal domain of the clathrin heavy chain (CHC), a key protein involved in the formation of clathrin-coated pits at the plasma membrane.[5][6] This interaction prevents the proper assembly of clathrin coats, thereby inhibiting the internalization of cargo proteins and other molecules that rely on this pathway. This compound is an improved analog of the compound ES9, but it lacks the off-target protonophore activity of its parent molecule, meaning it does not disrupt cytoplasmic pH.[6]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical to maintain the stability and efficacy of this compound. Variability in experimental results can often be traced back to improper handling.

Storage ConditionDuration
Powder
-20°C3 years[7]
4°C2 years[7]
In solvent
-80°C6 months[1][7]
-20°C1 month[1][7]

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]

Q3: How do I dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For in vitro experiments, a stock solution of 10 mM in DMSO is commonly used.[1] To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath may be necessary.[2]

Troubleshooting Guide

Issue 1: I am observing high variability in my experimental results with this compound.

High variability can stem from several factors. Below is a checklist to help you identify the potential source of the issue.

  • Inconsistent Stock Solution:

    • Question: Are you using a freshly prepared stock solution or one that has undergone multiple freeze-thaw cycles?

    • Recommendation: Prepare single-use aliquots of your this compound stock solution to ensure consistency.[2] Repeated freezing and thawing can lead to degradation of the compound.

  • Suboptimal Inhibitor Concentration:

    • Question: Have you performed a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions?

    • Recommendation: The effective concentration of this compound can vary between cell lines. It is crucial to titrate the inhibitor to find the lowest concentration that gives the desired inhibitory effect without causing cytotoxicity. For example, while 30 µM has been used effectively in HeLa cells and Arabidopsis seedlings, the EC50 for inhibiting FM4-64 uptake in Arabidopsis is 13 µM.[1][6]

  • Inadequate Incubation Time:

    • Question: Is your incubation time sufficient for the inhibitor to take effect?

    • Recommendation: A 30-minute pre-incubation with this compound has been shown to be effective in several studies.[1][6] However, the optimal time may vary depending on the cell type and the specific endocytic process being studied. Consider a time-course experiment to determine the ideal incubation period.

  • Cell Health and Confluency:

    • Question: Are your cells healthy and at a consistent confluency between experiments?

    • Recommendation: The efficiency of endocytosis can be influenced by cell health and density. Ensure that your cells are in the logarithmic growth phase and are plated at a consistent density for all experiments.

Issue 2: I am not observing the expected inhibitory effect of this compound on endocytosis.

If this compound is not producing the expected inhibition, consider the following:

  • Incorrect Mechanism of Endocytosis:

    • Question: Are you certain that the internalization of your cargo of interest is primarily mediated by clathrin-dependent endocytosis?

    • Recommendation: this compound specifically inhibits clathrin-mediated endocytosis. If your protein or molecule of interest is internalized through a different pathway (e.g., caveolin-mediated endocytosis, macropinocytosis), this compound will not be effective. Use appropriate controls and markers to confirm the endocytic pathway.

  • Reversibility of Inhibition:

    • Question: Have you washed out the inhibitor before your measurement?

    • Recommendation: The inhibitory effect of this compound is reversible.[6] If the compound is removed from the medium, clathrin-mediated endocytosis can recover. Ensure that the inhibitor is present throughout the duration of the experiment where inhibition is required.

  • Compound Inactivity:

    • Question: Could your this compound stock have degraded?

    • Recommendation: If stored improperly or for an extended period beyond the recommended guidelines, this compound may lose its activity. If you suspect this is the case, use a fresh vial of the compound and prepare a new stock solution.

Experimental Protocols

Protocol 1: Inhibition of Transferrin Uptake in HeLa Cells

This protocol is adapted from studies demonstrating the effect of this compound on clathrin-mediated endocytosis in mammalian cells.[1]

  • Cell Culture: Plate HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Serum Starvation: Prior to the experiment, serum-starve the cells in serum-free DMEM for 1 hour at 37°C to upregulate transferrin receptor expression.

  • Inhibitor Treatment: Prepare a working solution of this compound in serum-free DMEM. A final concentration of 30 µM is a good starting point. As a control, prepare a vehicle-only (DMSO) solution.

  • Pre-incubation: Remove the medium from the cells and add the this compound or vehicle control solution. Incubate for 30 minutes at 37°C.

  • Transferrin Uptake: Add fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) to each well at a final concentration of 25 µg/mL.

  • Incubation: Incubate the cells for an additional 15-30 minutes at 37°C to allow for transferrin internalization.

  • Washing: Place the plate on ice to stop endocytosis. Wash the cells three times with ice-cold PBS to remove non-internalized transferrin.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Imaging: Mount the coverslips on microscope slides and visualize the internalized transferrin using fluorescence microscopy.

Visualizations

ES9_17_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo Cargo Receptor Receptor Cargo->Receptor Binds AP2 Adaptor Proteins (AP2) Receptor->AP2 Recruits Clathrin Clathrin Heavy Chain CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Assembles into AP2->Clathrin Recruits Endosome Endosome CoatedPit->Endosome Internalizes as ES9_17 This compound ES9_17->Clathrin Inhibits Assembly

Caption: Mechanism of this compound action in inhibiting clathrin-mediated endocytosis.

Troubleshooting_Workflow Start Start: Inconsistent Results CheckStock Fresh Stock Solution? Start->CheckStock CheckConc Optimal Concentration? CheckStock->CheckConc Yes ResolveStock Prepare Fresh Aliquots CheckStock->ResolveStock No CheckTime Sufficient Incubation Time? CheckConc->CheckTime Yes ResolveConc Perform Dose-Response CheckConc->ResolveConc No CheckCells Healthy & Consistent Cell Culture? CheckTime->CheckCells Yes ResolveTime Optimize Incubation Time CheckTime->ResolveTime No ResolveCells Standardize Cell Culture CheckCells->ResolveCells No End Consistent Results CheckCells->End Yes ResolveStock->CheckConc ResolveConc->CheckTime ResolveTime->CheckCells ResolveCells->End

Caption: Troubleshooting workflow for addressing variability in this compound experiments.

References

ES9-17 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of ES9-17, a potent inhibitor of clathrin-mediated endocytosis (CME).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical analog of Endosidin9 (ES9) that functions as an inhibitor of clathrin-mediated endocytosis (CME).[1][2][3] It acts by binding to the N-terminal domain of the clathrin heavy chain (CHC), thereby disrupting the formation of clathrin-coated pits and vesicles, which are essential for the internalization of various cargo proteins from the cell surface.[3][4] Unlike its parent compound ES9, this compound is a non-protonophoric inhibitor, meaning it does not cause cytoplasmic acidification, making it a more specific tool for studying CME.[3][5]

Q2: What are the recommended storage conditions for this compound?

A2: The recommended storage conditions for this compound vary depending on whether it is in solid form or dissolved in a solvent. For optimal stability, it is crucial to adhere to the specific storage guidelines provided by the supplier. A summary of recommended storage conditions is provided in the table below.

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[4][6][7] To prepare a stock solution, dissolve the solid powder in fresh, anhydrous DMSO to the desired concentration, for instance, 10 mM.[2] For some applications requiring higher concentrations, solubility in DMSO can reach up to 125 mg/mL (392.82 mM), which may require gentle warming to 37°C and sonication to fully dissolve.[6] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][6]

Q4: How long are this compound stock solutions stable?

A4: The stability of this compound stock solutions depends on the storage temperature. When stored at -20°C, the solution is typically stable for 1 to 6 months.[1][2][4][6] For longer-term storage, it is recommended to keep the stock solutions at -80°C, where they can be stable for up to one year.[1][4][6]

Stability and Storage Conditions

Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions for both the solid compound and solutions.

Table 1: Storage Conditions for Solid this compound

ConditionTemperatureDurationRecommendations
Short-term0 - 4°CDays to weeksKeep dry and dark.[7]
Long-term-20°CUp to 3 yearsKeep dry and dark.[4][7]
Long-term2 - 8°CNot specifiedClose container well.[8]

Table 2: Storage Conditions for this compound Solutions in DMSO

TemperatureDurationRecommendations
-20°C1 to 6 monthsAliquot to avoid freeze-thaw cycles.[1][2][4][6]
-80°C6 months to 1 yearAliquot to avoid freeze-thaw cycles.[1][4][6]

Troubleshooting Guide

Issue 1: I am observing inconsistent or no inhibition of endocytosis in my experiments.

  • Possible Cause 1: Improper storage of this compound.

    • Solution: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light and moisture. Refer to the stability tables above. Degradation of the compound can lead to loss of activity.

  • Possible Cause 2: Repeated freeze-thaw cycles of the stock solution.

    • Solution: Prepare single-use aliquots of your this compound stock solution to minimize freeze-thaw cycles, which can degrade the compound.[4][6]

  • Possible Cause 3: Incorrect final concentration in the assay.

    • Solution: The effective concentration of this compound can be cell-type dependent. The reported EC50 for inhibiting the uptake of the lipophilic styryl dye FM4-64 in Arabidopsis is 13 µM, and for transferrin uptake in HeLa cells is 17.2 µM.[1][2] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Issue 2: I am observing cellular toxicity or off-target effects.

  • Possible Cause 1: this compound concentration is too high.

    • Solution: While this compound is designed to be a specific inhibitor of clathrin heavy chain, very high concentrations may lead to off-target effects. Lower the concentration and perform a viability assay to ensure the working concentration is not causing significant cell death. This compound (30 µM; 30 min) has been shown not to deplete cellular ATP.[1][6]

  • Possible Cause 2: The parent compound ES9, which has protonophoric activity, was used by mistake.

    • Solution: Verify that you are using this compound and not ES9. ES9 can cause cytoplasmic acidification, which can lead to broader cellular stress and off-target effects.[3][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to mix. If the compound does not fully dissolve, you can warm the solution to 37°C and sonicate for a short period.[6]

  • Once fully dissolved, centrifuge the vial briefly to collect the solution at the bottom.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use (1-6 months) or -80°C for long-term storage (up to 1 year).[1][2][4][6]

Visualizing Workflows and Pathways

ES9_17_Preparation_and_Storage_Workflow cluster_prep Solution Preparation cluster_storage Storage A Solid this compound B Add Anhydrous DMSO A->B C Vortex / Sonicate B->C D Aliquot into single-use tubes C->D E Short-term Storage (-20°C, 1-6 months) D->E F Long-term Storage (-80°C, up to 1 year) D->F

Caption: Workflow for the preparation and storage of this compound stock solutions.

CME_Inhibition_by_ES9_17 cluster_CME Clathrin-Mediated Endocytosis (CME) Cargo Cargo Proteins Receptor Receptors Cargo->Receptor Adaptor Adaptor Proteins Receptor->Adaptor CHC Clathrin Heavy Chain (CHC) N-terminal Domain Adaptor->CHC Pits Clathrin-Coated Pits CHC->Pits Vesicle Clathrin-Coated Vesicle Pits->Vesicle Endosome Endosome Vesicle->Endosome ES9_17 This compound ES9_17->CHC Inhibits binding

Caption: Signaling pathway of CME and the inhibitory action of this compound.

References

addressing autofluorescence when imaging ES9-17 treated cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address autofluorescence when imaging cells treated with ES9-17, a known inhibitor of clathrin-mediated endocytosis.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chemical inhibitor of clathrin-mediated endocytosis (CME).[1][2][3] It functions by targeting the clathrin heavy chain (CHC), a key protein involved in the formation of clathrin-coated pits at the plasma membrane.[1][3][4] By inhibiting CHC, this compound effectively blocks the internalization of plasma membrane proteins and other extracellular molecules that rely on this pathway.[1][2] It is an analog of Endosidin9 (ES9) but has been improved to not act as a protonophore, meaning it does not disrupt cellular ATP levels or cause cytoplasmic acidification.[1][4][5]

Q2: Does this compound itself cause autofluorescence?

Currently, there is no direct evidence in the provided search results to suggest that this compound is inherently fluorescent or directly causes autofluorescence. However, drug treatments can sometimes induce cellular stress or metabolic changes that may lead to an increase in endogenous autofluorescence. For instance, some drugs can lead to the accumulation of autofluorescent molecules like NAD(P)H or lipofuscin.[6][7] Therefore, it is crucial to include proper controls in your experiment to determine the source of any observed autofluorescence.

Q3: What are the common sources of autofluorescence in cell imaging?

Autofluorescence in cell imaging can originate from various endogenous sources, including:

  • Metabolic coenzymes: NADH and flavins are naturally fluorescent and their levels can change with the metabolic state of the cell.[8][9]

  • Structural proteins: Collagen and elastin, particularly in tissue samples, can exhibit strong autofluorescence, primarily in the blue and green spectra.[10][11]

  • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and have a broad emission spectrum.[8][10]

  • Red blood cells: The heme group in red blood cells shows broad autofluorescence.[10][11]

  • Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.[8][11] Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde.[11]

  • Cell culture medium: Components like phenol red and riboflavin in the culture medium can be a source of background fluorescence.[12]

Q4: How can I determine if the signal I'm seeing is from my fluorescent probe or from autofluorescence?

To distinguish between the specific fluorescent signal and autofluorescence, you should always include the following controls in your experimental setup:

  • Unstained, untreated cells: This will reveal the basal level of autofluorescence in your cells.

  • Unstained, this compound treated cells: This will show if the this compound treatment itself increases the baseline autofluorescence.

  • Stained, untreated cells: This serves as your positive control for the specific fluorescent signal.

  • Isotype controls (for immunofluorescence): This helps to ensure that the observed signal is not due to non-specific binding of the antibody.[13]

By comparing the fluorescence intensity and spectral properties of these control groups with your experimental group (stained, this compound treated cells), you can determine the contribution of autofluorescence to your signal.[8]

Troubleshooting Guides

Issue: High background fluorescence in this compound treated cells.

High background fluorescence can obscure the specific signal from your fluorescent probes, making data interpretation difficult. Here are some troubleshooting steps to mitigate this issue, organized by experimental stage.

1. Pre-Imaging: Sample Preparation and Experimental Design

Proper sample preparation is the first and most critical step in reducing autofluorescence.

a. Choice of Fixative: Aldehyde fixatives are a common source of autofluorescence.[11] Consider the following alternatives or modifications:

  • Use fresh, high-quality fixatives: Older formaldehyde solutions can have higher levels of fluorescent impurities.[13]

  • Reduce fixation time and concentration: Use the minimum time and concentration of fixative required to preserve the cellular structures.[10][11]

  • Switch to a non-aldehyde fixative: Chilled methanol or ethanol can be good alternatives for certain applications.[11][12]

Comparison of Common Fixatives

FixativePotential for AutofluorescenceNotes
GlutaraldehydeHighCauses significant autofluorescence due to free aldehyde groups.[11][14]
Formaldehyde/ParaformaldehydeModerateLess autofluorescence than glutaraldehyde.[11] Use fresh solutions.
Chilled Methanol/EthanolLowGood alternative, but may not be suitable for all antigens.[11][12]

b. Quenching of Fixative-Induced Autofluorescence: If using aldehyde fixatives is unavoidable, you can treat the cells with a quenching agent after fixation.

Experimental Protocol: Sodium Borohydride Treatment

  • After fixation, wash the cells three times with phosphate-buffered saline (PBS).

  • Prepare a fresh solution of 0.1% sodium borohydride in PBS.

  • Incubate the cells in the sodium borohydride solution for 15-30 minutes at room temperature.

  • Wash the cells three times with PBS before proceeding with your staining protocol. Note: The effectiveness of sodium borohydride can be variable.[10]

c. Removal of Other Autofluorescent Components:

  • Perfusion: For tissue samples, perfuse with PBS before fixation to remove red blood cells.[10][11]

  • Use of specialized media: For live-cell imaging, consider using a culture medium free of phenol red and riboflavin.[12]

d. Blocking Endogenous Pigments: For tissues containing high levels of lipofuscin, a common source of autofluorescence, treatment with a quenching agent can be effective.

Experimental Protocol: Sudan Black B Staining

  • After your final staining step and washes, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Briefly wash with 70% ethanol, followed by several washes with PBS.

  • Mount the coverslips with an aqueous mounting medium.

e. Selection of Fluorophores:

  • Choose bright fluorophores: Using brighter fluorophores can increase your signal-to-noise ratio, making the autofluorescence less prominent.[12]

  • Shift to longer wavelengths: Autofluorescence is often more pronounced in the blue and green regions of the spectrum.[10][11] Whenever possible, use fluorophores that excite and emit in the red or far-red wavelengths (e.g., Alexa Fluor 647, Cy5).[10][11]

Sources of Endogenous Autofluorescence and their Spectral Properties

SourceExcitation (nm)Emission (nm)
Collagen300-450300-450 (blue)
NADH340-360440-470 (blue)
Flavins450520-540 (green)
Lipofuscin360-480450-650 (broad)
Red Blood CellsBroadBroad

Note: These are approximate ranges and can vary.

2. During Imaging: Acquisition Settings

Optimizing your microscope settings can help to spectrally separate the specific signal from the autofluorescence.

a. Use of Appropriate Filters:

  • Band-pass vs. Long-pass filters: Use narrow band-pass filters that are specifically matched to the excitation and emission spectra of your fluorophore. This will help to exclude out-of-channel fluorescence.[15]

b. Spectral Imaging and Linear Unmixing: If you have access to a confocal microscope with a spectral detector, you can acquire the entire emission spectrum of your sample.

  • Acquire a reference spectrum for autofluorescence: Image an unstained, this compound treated sample to get the spectral signature of the autofluorescence.

  • Acquire a reference spectrum for your fluorophore: Image a sample stained only with your fluorescent probe.

  • Acquire the image of your experimental sample.

  • Use linear unmixing software: This software will use the reference spectra to computationally separate the autofluorescence signal from your specific signal in the experimental image.[14]

3. Post-Imaging: Image Processing

If autofluorescence is still present after optimizing sample preparation and image acquisition, some image processing techniques can help.

a. Background Subtraction: Most imaging software has tools for background subtraction. It is important to apply this consistently across all your images (including controls) to avoid introducing bias.

b. Thresholding: If the autofluorescence signal is significantly dimmer than your specific signal, you may be able to remove it by setting a minimum intensity threshold.[15] However, this should be done with caution as it can also remove weak specific signals.

Signaling Pathways and Workflows

Clathrin-Mediated Endocytosis and this compound Inhibition

CME_Pathway Clathrin-Mediated Endocytosis Pathway cluster_PM Plasma Membrane cluster_Cytoplasm Cytoplasm Cargo Cargo (e.g., Receptors) Adaptor Adaptor Proteins Cargo->Adaptor binds Clathrin Clathrin Triskelions Adaptor->Clathrin recruits CCP Clathrin-Coated Pit Clathrin->CCP assembles into CCV Clathrin-Coated Vesicle CCP->CCV invaginates & scissions Uncoating Uncoating CCV->Uncoating undergoes Endosome Early Endosome Uncoating->Endosome delivers cargo to ES9_17 This compound ES9_17->Clathrin inhibits assembly

Caption: Mechanism of this compound action on clathrin-mediated endocytosis.

Troubleshooting Workflow for Autofluorescence

Troubleshooting_Workflow Autofluorescence Troubleshooting Workflow Start High Autofluorescence Detected CheckControls Analyze Control Samples: - Unstained, untreated - Unstained, treated Start->CheckControls SourceID Identify Source of Autofluorescence CheckControls->SourceID Yes Fixation Fixation-Induced? SourceID->Fixation Endogenous Endogenous Pigments? Fixation->Endogenous No OptimizeFix Optimize Fixation: - Reduce time/conc. - Switch to Methanol/Ethanol Fixation->OptimizeFix Yes Media Culture Media? Endogenous->Media No QuenchPigment Quench with Sudan Black B Endogenous->QuenchPigment Yes ChangeMedia Use Phenol Red-Free/ Riboflavin-Free Media Media->ChangeMedia Yes OptimizeImaging Optimize Imaging: - Use red/far-red fluorophores - Use narrow band-pass filters Media->OptimizeImaging No QuenchFix Quench with Sodium Borohydride OptimizeFix->QuenchFix QuenchFix->OptimizeImaging QuenchPigment->OptimizeImaging ChangeMedia->OptimizeImaging Spectral Use Spectral Imaging & Linear Unmixing OptimizeImaging->Spectral ImageProc Post-Acquisition Processing: - Background Subtraction Spectral->ImageProc End Autofluorescence Reduced ImageProc->End

Caption: A decision tree for troubleshooting autofluorescence.

Immunofluorescence Experimental Workflow

IF_Workflow Immunofluorescence Workflow with Autofluorescence Mitigation Steps Start Cell Seeding & this compound Treatment Fixation Fixation (e.g., 4% PFA) Start->Fixation Quenching Quenching (e.g., Sodium Borohydride) Fixation->Quenching Optional Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization If no quenching Quenching->Permeabilization Blocking Blocking (e.g., BSA or Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Red/Far-Red Fluorophore) PrimaryAb->SecondaryAb PigmentBlock Pigment Blocking (e.g., Sudan Black B) SecondaryAb->PigmentBlock Optional Mounting Mounting (Antifade Mountant) SecondaryAb->Mounting If no pigment block PigmentBlock->Mounting Imaging Imaging (Optimized Filters/ Spectral Unmixing) Mounting->Imaging Analysis Image Analysis (Background Subtraction) Imaging->Analysis End Results Analysis->End

Caption: Key steps in an immunofluorescence protocol highlighting autofluorescence control points.

References

Technical Support: ES9-17 Washout Protocol for Reversibility Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers using the ES9-17 washout protocol to study the reversibility of clathrin-mediated endocytosis (CME) inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a chemical inhibitor of Clathrin-Mediated Endocytosis (CME).[1][2][3] It is an improved, non-protonophoric analog of Endosidin9 (ES9).[4][5] Its mechanism of action is the direct targeting and inhibition of the Clathrin Heavy Chain (CHC), a key protein in the formation of clathrin-coated pits required for endocytosis.[1][3][4][6] This makes this compound a valuable tool for studying the dynamics of CME in both plant and mammalian cells.[4][5]

Q2: Why is a washout protocol performed for this compound?

A2: A washout protocol is essential to determine if the inhibitory effect of a compound is reversible or irreversible. By treating cells with this compound and then washing it away, researchers can observe whether the cellular process (in this case, CME) recovers. This information is crucial for understanding the compound's binding kinetics and its potential as a research tool or therapeutic agent. For this compound, the goal is to confirm that its inhibition of CHC is transient and that endocytic function is restored after the compound is removed.[7]

Q3: Is the inhibition of CME by this compound reversible?

A3: Yes. Published studies have demonstrated that the inhibition of CME by this compound is reversible.[7] For example, in Arabidopsis, the uptake of the endocytic tracer dye FM4-64 was clearly recovered after a 120-minute washout period following treatment with 30 µM this compound.

Q4: What are the typical experimental concentrations and incubation times for this compound?

A4: A common starting concentration for this compound is 30 µM with an initial incubation time of 30 minutes.[1][3][6][8] This concentration has been shown to effectively reduce the uptake of CME cargo like transferrin in HeLa cells and inhibit endocytosis in plant models.[1][3][6] However, the optimal concentration and time may vary depending on the cell type and experimental goals, so titration is recommended.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in various experimental systems.

CompoundTarget ProcessAssayOrganism / Cell LineEffective Concentration (EC50)
This compound Clathrin-Mediated EndocytosisFM4-64 Uptake InhibitionArabidopsis thaliana13 µM[1][2][3]
This compound Clathrin-Mediated EndocytosisTransferrin Uptake InhibitionHuman (HeLa cells)17.2 µM[4]
This compound Target EngagementCellular Thermal Shift Assay (CETSA)Arabidopsis thaliana123 µM[6]

Visualized Pathways and Workflows

Mechanism of this compound Inhibition

The diagram below illustrates the canonical Clathrin-Mediated Endocytosis (CME) pathway and highlights the inhibitory action of this compound on the Clathrin Heavy Chain (CHC).

cluster_CME Clathrin-Mediated Endocytosis Pathway Cargo Cargo (e.g., Transferrin) Receptor Receptor Cargo->Receptor Binds AP2 Adaptor Protein (AP2) Receptor->AP2 Recruits CHC Clathrin Heavy Chain (CHC) AP2->CHC Recruits CCP Clathrin-Coated Pit CHC->CCP Assembles into Vesicle Clathrin-Coated Vesicle CCP->Vesicle Invaginates & pinches off Endosome Early Endosome Vesicle->Endosome Uncoats & Fuses with Inhibitor This compound Inhibitor->CHC Inhibits Assembly

Caption: Simplified pathway of Clathrin-Mediated Endocytosis and this compound's inhibitory target.

This compound Washout Experimental Workflow

This workflow outlines the key stages of an experiment designed to test the reversibility of this compound's inhibitory effects.

arrow arrow A 1. Cell Preparation Seed cells and allow to adhere/stabilize. B 2. Pre-Treatment (Control) Incubate cells with vehicle (e.g., DMSO) and assay for baseline endocytosis. C 3. This compound Treatment Incubate cells with this compound (e.g., 30 µM for 30 min) to establish inhibition. A->C G 7. Data Analysis Compare endocytic activity of control, treated, and washout groups. B->G Baseline D 4. Washout Step Remove media. Wash cells 3-5 times with pre-warmed, compound-free media. C->D C->G Inhibition Level E 5. Recovery Incubation Incubate cells in compound-free media (e.g., for 120 minutes). D->E F 6. Post-Washout Assay Measure endocytic activity using a fluorescent tracer (e.g., FM4-64, labeled Transferrin). E->F F->G Recovery Level

Caption: Step-by-step experimental workflow for a typical this compound washout protocol.

Detailed Experimental Protocol: this compound Washout Assay

This protocol is a general guideline for assessing the reversibility of this compound in adherent mammalian cells (e.g., HeLa) using fluorescently labeled transferrin.

Materials:

  • Adherent cells (e.g., HeLa)

  • Complete cell culture medium

  • Serum-free medium

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor™ 488)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Imaging system (confocal microscope or high-content imager)

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes or appropriate imaging plates. Allow them to adhere and grow to 60-80% confluency.

  • Serum Starvation (Optional but Recommended): To reduce background from endogenous transferrin, gently wash cells with PBS and incubate in serum-free medium for 30-60 minutes before treatment.

  • Treatment:

    • Inhibition Group: Treat cells with the desired concentration of this compound (e.g., 30 µM) in serum-free medium for 30 minutes at 37°C.[3][6]

    • Vehicle Control Group: Treat cells with an equivalent concentration of DMSO.

  • Washout Procedure:

    • Aspirate the medium containing this compound.

    • Gently wash the cells three to five times with a generous volume of pre-warmed, compound-free complete medium. This step is critical to ensure complete removal of the inhibitor.

  • Recovery Period:

    • After the final wash, add fresh, pre-warmed complete medium to the cells.

    • Incubate for the desired recovery time (e.g., 120 minutes) at 37°C.

  • Endocytosis Assay (Transferrin Uptake):

    • Prepare a working solution of fluorescently labeled transferrin in serum-free medium.

    • Add the transferrin solution to all wells (Control, Inhibited, and Washout groups) and incubate for 10-15 minutes at 37°C to allow for internalization.

    • To stop uptake and remove surface-bound transferrin, place plates on ice and wash 2-3 times with ice-cold PBS.

  • Fixation and Imaging:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Acquire images using a confocal microscope or high-content imager.

  • Analysis: Quantify the intracellular fluorescence intensity per cell for each condition. Compare the mean intensity of the washout group to the control and inhibited groups to determine the extent of recovery.

Troubleshooting Guide

Question / IssuePossible CausesRecommended Solutions
Why is there no recovery of endocytosis after the washout? 1. Incomplete Washout: Residual this compound remains, causing continued inhibition.2. Cell Toxicity: The this compound concentration or incubation time was cytotoxic.3. Insufficient Recovery Time: The recovery period was too short for the cells to restore CME function.1. Increase the number of washes (e.g., to 5 times) and/or the volume of medium used for each wash. Ensure washes are performed with pre-warmed media to avoid cell stress.2. Perform a cell viability assay (e.g., Trypan Blue, CellTiter-Glo®) in parallel. Consider reducing the this compound concentration or incubation time.3. Extend the recovery incubation period (e.g., to 180 minutes or longer) and test multiple time points.
Why are my results inconsistent across replicates? 1. Pipetting Inaccuracy: Inconsistent volumes of inhibitor, media, or tracer were added.2. Temperature Fluctuations: Cells were removed from the incubator for extended periods, affecting biological processes.3. Uneven Cell Seeding: Variation in cell number per well at the start of the experiment.1. Use calibrated pipettes and prepare a master mix for each treatment condition. When pipetting, ensure no bubbles are introduced.[9][10]2. Minimize the time plates are outside the incubator. Pre-warm all solutions to 37°C before adding them to cells.3. Ensure a homogenous cell suspension before plating and check for even distribution across the plate before starting the experiment.
Why is the background fluorescence high in my control group? 1. Cellular Autofluorescence: Some cell types naturally fluoresce at the wavelength of the reporter.2. Non-specific Binding: The fluorescent tracer (e.g., transferrin) is binding non-specifically to the cell surface or plate.3. Sub-optimal Imaging Settings: Laser power is too high or detector gain is oversaturated.1. Always include an "unstained" control group (cells with no fluorescent tracer) to measure baseline autofluorescence and subtract it from your measurements.[11]2. Ensure the post-uptake wash steps with ice-cold PBS are performed thoroughly to remove surface-bound tracer.3. Optimize acquisition settings using the control wells to ensure the signal is within the linear range of the detector.
Why do I see inhibition, but it's weaker than expected? 1. Degraded this compound: The compound may have degraded due to improper storage.2. Low Expression of Target: The cells may not express high levels of the machinery required for the specific cargo uptake being measured.3. Assay Timing: The 30-minute treatment time may not be sufficient for maximal inhibition in your specific cell line.1. Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1][3] Prepare fresh dilutions from the stock for each experiment.2. Confirm that your cell line is appropriate for the chosen assay (e.g., HeLa cells are known to have high transferrin receptor expression).3. Perform a time-course experiment (e.g., 15, 30, 60 minutes of treatment) to determine the optimal incubation time for inhibition.

References

ES9-17 Technical Support Center: Optimizing Incubation Time for Maximal Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ES9-17, a potent and reversible inhibitor of clathrin-mediated endocytosis (CME). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to achieve maximal and reliable inhibition of CME.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the clathrin heavy chain (CHC), a key protein in the formation of clathrin-coated pits.[1][2][3] By binding to CHC, this compound prevents the proper assembly of clathrin lattices at the plasma membrane, thereby inhibiting the internalization of cargo proteins that rely on CME.[4] This leads to a reduction in the uptake of molecules such as transferrin in HeLa cells and the lipophilic styryl dye FM4-64 in Arabidopsis seedlings.[1][2][3]

Q2: What is a recommended starting concentration and incubation time for this compound?

A2: Based on published studies, a concentration of 30 µM this compound with an incubation time of 30 minutes is a widely used and effective starting point for achieving significant inhibition of CME in both mammalian (e.g., HeLa) and plant (Arabidopsis) cells.[1][3] The EC₅₀ for inhibiting FM4-64 uptake in Arabidopsis root epidermal cells is approximately 13 µM.[1][2]

Q3: How long does the inhibitory effect of this compound last?

A3: this compound is a reversible inhibitor.[5] Experimental data has shown that the inhibition of CME can be reversed after a 120-minute washout with a control medium. This indicates that the compound's effect is transient, which can be advantageous for studying the dynamic processes of endocytosis.

Q4: Is this compound toxic to cells?

A4: At the recommended concentration of 30 µM for 30 minutes, this compound has been shown to not significantly affect cell proliferation or deplete cellular ATP levels.[1][2] However, as with any small molecule inhibitor, it is crucial to perform cell viability assays, especially when using higher concentrations or longer incubation times.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Suboptimal or no inhibition of endocytosis Incubation time is too short: The compound may not have had enough time to permeate the cells and engage with its target.While 30 minutes is a standard starting point, consider a time-course experiment (e.g., 15, 30, 45, 60 minutes) to determine the optimal incubation time for your specific cell type and experimental conditions.
Concentration is too low: The concentration of this compound may be insufficient to effectively inhibit CHC in your system.Perform a dose-response experiment with a range of concentrations (e.g., 10 µM, 20 µM, 30 µM, 50 µM) to determine the optimal concentration for maximal inhibition without inducing toxicity.
Compound instability: this compound may degrade in your experimental medium over long incubation periods.Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell type variability: The efficacy of this compound may differ between cell lines due to variations in cell permeability or expression levels of CHC.Validate the inhibitory effect in your specific cell line using appropriate positive and negative controls.
High cell death or morphological changes Toxicity at the tested concentration or incubation time: Prolonged exposure or high concentrations of this compound may lead to off-target effects and cytotoxicity.Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) in parallel with your inhibition experiment. If toxicity is observed, reduce the concentration or shorten the incubation time.
Inconsistent results between experiments Variability in experimental conditions: Minor differences in cell density, passage number, or reagent preparation can lead to inconsistent outcomes.Standardize your experimental protocol as much as possible. Use cells within a consistent passage number range and ensure accurate and fresh preparation of all solutions.
DMSO concentration: High concentrations of the solvent (DMSO) can have independent effects on cells.Ensure the final concentration of DMSO in your culture medium is consistent across all conditions (including controls) and is at a non-toxic level (typically ≤ 0.1%).

Experimental Protocols

General Protocol for this compound Treatment
  • Cell Culture: Plate your cells of interest at a suitable density in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

  • Preparation of this compound Working Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C for long-term storage.

    • On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 30 µM). Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed 0.1%.

  • Incubation:

    • Remove the culture medium from the cells.

    • Add the this compound working solution to the cells.

    • Incubate for the desired time (e.g., 30 minutes) at the appropriate temperature and CO₂ conditions for your cells.

  • Washout (for reversibility studies):

    • After incubation, remove the this compound containing medium.

    • Wash the cells twice with pre-warmed, fresh culture medium.

    • Add fresh medium and incubate for the desired recovery time (e.g., 120 minutes).

  • Downstream Analysis: Proceed with your specific assay to measure the inhibition of clathrin-mediated endocytosis (e.g., transferrin uptake assay, FM4-64 internalization).

Quantitative Data Summary

Table 1: this compound Inhibition Parameters

Parameter Value Cell System Reference
EC₅₀ (FM4-64 uptake) 13 µMArabidopsis thaliana root epidermal cells[1][2]
Effective Concentration 30 µMHeLa cells, Arabidopsis thaliana[1][3]
Standard Incubation Time 30 minutesHeLa cells, Arabidopsis thaliana[1][3]
Reversibility Complete after 120-minute washoutArabidopsis thaliana[5]

Visualizations

G cluster_0 Cell Exterior cluster_2 Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit Recruitment Clathrin Clathrin Clathrin->Clathrin_Coated_Pit Assembly Adaptor_Proteins Adaptor Proteins Adaptor_Proteins->Clathrin_Coated_Pit Endocytic_Vesicle Endocytic Vesicle Clathrin_Coated_Pit->Endocytic_Vesicle Invagination & Scission ES9_17 This compound ES9_17->Clathrin Inhibition

Caption: Signaling pathway of clathrin-mediated endocytosis and the inhibitory action of this compound.

G Start Start Prepare_Cells Prepare Cells Start->Prepare_Cells Prepare_ES9_17 Prepare this compound Working Solution Prepare_Cells->Prepare_ES9_17 Incubate Incubate Cells with this compound (e.g., 30 µM for 30 min) Prepare_ES9_17->Incubate Washout Washout (Optional for Reversibility Assay) Incubate->Washout Assay Perform Endocytosis Assay (e.g., Transferrin Uptake) Incubate->Assay Washout->Assay Analyze Analyze Results Assay->Analyze End End Analyze->End

Caption: General experimental workflow for using this compound to inhibit clathrin-mediated endocytosis.

G Problem Suboptimal Inhibition? Check_Time Optimize Incubation Time? (Time-Course Experiment) Problem->Check_Time Check_Conc Optimize Concentration? (Dose-Response Experiment) Problem->Check_Conc Check_Viability Assess Cell Viability? (Toxicity Assay) Check_Time->Check_Viability Check_Conc->Check_Viability Check_Controls Review Controls? (Positive/Negative Controls) Check_Viability->Check_Controls Solution Optimized Protocol Check_Controls->Solution

Caption: Logical relationship for troubleshooting suboptimal this compound inhibition.

References

Validation & Comparative

Validating ES9-17's Inhibition of Clathrin-Mediated Endocytosis: A Comparative Guide to Genetic Controls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical inhibitor ES9-17 with established genetic methods for the validation of clathrin-mediated endocytosis (CME) inhibition. The information presented is supported by experimental data to aid researchers in selecting the appropriate controls for their studies.

Introduction to this compound: A Specific Inhibitor of Clathrin-Heavy Chain Function

This compound is a potent, selective, and reversible inhibitor of clathrin-mediated endocytosis.[1] It is an improved analog of Endosidin9 (ES9), devoid of the protonophore activity that caused undesirable side effects in the parent compound.[2][3] this compound directly targets the N-terminal domain of the clathrin heavy chain (CHC), a key protein in the formation of clathrin-coated pits, thereby inhibiting the internalization of CME-specific cargo.[1][2][3] Its efficacy has been demonstrated in both plant and mammalian cells, making it a valuable tool for acutely and reversibly perturbing CME.[2][4]

The dynamic and essential nature of CME often complicates the use of classical genetic approaches, which can be lethal or trigger compensatory mechanisms.[2] Chemical inhibitors like this compound offer a powerful alternative for studying the acute effects of CME inhibition.

Quantitative Comparison of CME Inhibition: this compound vs. Genetic Controls

This section summarizes the quantitative data on the inhibition of CME by this compound and compares it with genetic knockdown or mutation of key CME components. The data is presented for two common model systems: human HeLa cells and the plant Arabidopsis thaliana.

Table 1: Inhibition of Transferrin Uptake (CME Marker) in HeLa Cells
Method of InhibitionTarget ProteinQuantitative Effect on Transferrin UptakeReference
Chemical Inhibition
30 µM this compound (30 min)Clathrin Heavy Chain (CHC)Reduction in uptake observed (specific percentage not provided)[2][4]
Genetic Inhibition
siRNA KnockdownClathrin Heavy Chain (CHC)>80% inhibition[5]
siRNA Knockdownα-adaptin (AP-2 subunit)Efficiently blocked[5]
Dominant-Negative MutantDynamin (K44A)Potent inhibition; ~5-fold decrease in sequestration rate[6][7]
Table 2: Inhibition of FM4-64 Uptake (Endocytosis Marker) in Arabidopsis thaliana
Method of InhibitionTarget ProteinQuantitative Effect on FM4-64 UptakeReference
Chemical Inhibition
This compoundClathrin Heavy Chain (CHC)EC₅₀ = 13 µM[2][4]
Genetic Inhibition
chc single mutantsClathrin Heavy Chain (CHC)Higher sensitivity to this compound, phenocopies this compound effects[2]
sac9-3 mutantSAC9 (PI(4,5)P₂ phosphatase)Oversensitive to this compound-mediated inhibition[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Transferrin Uptake Assay in HeLa Cells

This protocol is a standard method to quantify the rate of clathrin-mediated endocytosis in mammalian cells.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Transferrin conjugated to a fluorescent probe (e.g., Alexa Fluor 488)

  • This compound or relevant siRNAs/plasmids for genetic control

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixing

  • Mounting medium with DAPI

Procedure:

  • Cell Culture and Treatment:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • For chemical inhibition, treat cells with the desired concentration of this compound for the specified duration (e.g., 30 µM for 30 minutes).

    • For genetic inhibition, transfect cells with CHC siRNA or plasmids encoding dominant-negative dynamin mutants according to the manufacturer's instructions, typically 48-72 hours prior to the assay.

  • Serum Starvation:

    • Wash the cells with serum-free DMEM.

    • Incubate the cells in serum-free DMEM for 30-60 minutes at 37°C to deplete endogenous transferrin.

  • Transferrin Internalization:

    • Incubate the cells with fluorescently labeled transferrin (e.g., 25 µg/mL) in serum-free DMEM at 37°C for a defined period (e.g., 5-15 minutes) to allow for internalization.

  • Removal of Surface-Bound Transferrin:

    • Place the cells on ice to stop endocytosis.

    • Wash the cells with ice-cold PBS.

    • To remove non-internalized, surface-bound transferrin, wash the cells with an acidic buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) for a short period.

  • Fixation and Imaging:

    • Wash the cells with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS and mount the coverslips on slides using a mounting medium containing DAPI to stain the nuclei.

    • Image the cells using a fluorescence microscope.

  • Quantification:

    • Quantify the fluorescence intensity of internalized transferrin within the cells using image analysis software (e.g., ImageJ). Normalize the fluorescence intensity to the number of cells.

Protocol 2: FM4-64 Uptake Assay in Arabidopsis thaliana Roots

This protocol is used to visualize and quantify endocytosis in plant cells.

Materials:

  • Arabidopsis thaliana seedlings (wild-type and relevant mutants)

  • Murashige and Skoog (MS) medium

  • FM4-64 dye

  • This compound

  • Confocal microscope

Procedure:

  • Seedling Growth:

    • Grow Arabidopsis seedlings vertically on MS agar plates for 5-7 days.

  • Treatment:

    • For chemical inhibition, pre-treat seedlings with this compound in liquid MS medium for 30 minutes.

  • FM4-64 Staining:

    • Add FM4-64 (e.g., 2-4 µM) to the liquid MS medium containing the seedlings (with or without this compound).

    • Incubate for a specified time (e.g., 5-30 minutes) to allow for dye uptake.

  • Washing:

    • Briefly wash the seedlings in fresh liquid MS medium to remove excess dye from the cell surface.

  • Imaging:

    • Mount the seedlings in liquid MS medium on a microscope slide.

    • Image the root epidermal cells using a confocal microscope. FM4-64 can be excited at 488 nm and emission collected between 600-650 nm.

  • Quantification:

    • Quantify the fluorescence intensity of internalized FM4-64 puncta within the cells. The ratio of intracellular fluorescence to plasma membrane fluorescence can be calculated to represent the rate of endocytosis.

Visualizing the Impact of CME Inhibition

The following diagrams illustrate the key pathways and experimental logic discussed in this guide.

CME_Pathway cluster_membrane extracellular Extracellular Space plasma_membrane Plasma Membrane cytosol Cytosol Cargo Cargo (e.g., Transferrin, EGFR) Receptor Receptor Cargo->Receptor Binding AP2 AP-2 Complex Receptor->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Recruitment Clathrin->Clathrin Dynamin Dynamin CCV Clathrin-Coated Vesicle (CCV) Dynamin->CCV Scission Endosome Early Endosome CCV->Endosome Uncoating & Fusion

Caption: The clathrin-mediated endocytosis (CME) pathway.

Inhibition_Points CME Clathrin-Mediated Endocytosis Clathrin_Assembly Clathrin Assembly CME->Clathrin_Assembly Vesicle_Scission Vesicle Scission CME->Vesicle_Scission ES9_17 This compound ES9_17->Clathrin_Assembly Targets CHC CHC_siRNA CHC siRNA/mutant CHC_siRNA->Clathrin_Assembly Reduces CHC levels Dynamin_DN Dynamin Dominant-Negative Dynamin_DN->Vesicle_Scission Interferes with scission Inhibition Inhibition of CME Clathrin_Assembly->Inhibition Vesicle_Scission->Inhibition

Caption: Points of intervention for this compound and genetic controls in the CME pathway.

Experimental_Workflow start Start: Cell Culture (e.g., HeLa or Arabidopsis) treatment Treatment Group: Inhibit CME start->treatment control Control Group: (e.g., DMSO, scrambled siRNA) start->control es9_17 This compound treatment->es9_17 genetic Genetic Controls (siRNA, mutant, etc.) treatment->genetic assay Perform Endocytosis Assay (Transferrin or FM4-64 uptake) es9_17->assay genetic->assay control->assay imaging Fluorescence Microscopy assay->imaging quantification Image Analysis & Quantification imaging->quantification comparison Compare Inhibition Levels quantification->comparison

Caption: A generalized workflow for comparing this compound with genetic controls.

Signaling_Impact CME_Inhibition CME Inhibition (this compound or Genetic) EGFR_Surface Increased EGFR at Plasma Membrane CME_Inhibition->EGFR_Surface TGFbR_Surface Increased TGF-β Receptor at Plasma Membrane CME_Inhibition->TGFbR_Surface EGFR_Signaling Altered EGFR Signaling (e.g., STAT3, ERK) EGFR_Surface->EGFR_Signaling TGFb_Signaling Enhanced TGF-β Signaling TGFbR_Surface->TGFb_Signaling Cellular_Response Altered Cellular Responses (e.g., Proliferation, Apoptosis) EGFR_Signaling->Cellular_Response TGFb_Signaling->Cellular_Response

Caption: Impact of CME inhibition on key signaling pathways.

Conclusion

This compound serves as a specific and effective tool for the acute inhibition of clathrin-mediated endocytosis. Its mechanism of action, directly targeting the clathrin heavy chain, provides a clear advantage in specificity over broader-acting inhibitors. Genetic controls, such as siRNA-mediated knockdown of CHC or the use of dominant-negative mutants of key CME proteins like dynamin, remain the gold standard for validating the on-target effects of chemical inhibitors.

The experimental data presented in this guide demonstrates that the phenotypic outcomes of this compound treatment are consistent with those observed using genetic methods to disrupt CME. For researchers investigating the rapid and reversible consequences of CME inhibition, this compound is a highly recommended tool. When validating findings, the use of genetic controls, as detailed in this guide, is crucial for ensuring the specificity of the observed effects. The choice between chemical inhibition and genetic manipulation will depend on the specific experimental question, the model system, and the desired temporal control over CME inhibition.

References

A Head-to-Head Battle of Endocytosis Inhibitors: ES9-17 vs. Pitstop 2 in HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology and drug development, the selective inhibition of endocytosis is a critical tool. This guide provides a comprehensive comparison of two prominent clathrin-mediated endocytosis (CME) inhibitors, ES9-17 and Pitstop 2, with a focus on their efficacy in HeLa cells. We present a synthesis of available experimental data, detailed methodologies for key assays, and visual representations of the underlying cellular mechanisms and workflows.

At a Glance: Key Differences and Efficacy

Both this compound and Pitstop 2 are small molecules designed to inhibit CME by targeting the N-terminal domain of the clathrin heavy chain. However, available data indicates a notable difference in their potency in HeLa cells. Experimental evidence suggests that Pitstop 2 is a more potent inhibitor of transferrin uptake, a classic marker for CME, than this compound at commonly used concentrations.

It is crucial to note that Pitstop 2 has been shown to exhibit off-target effects and can inhibit clathrin-independent endocytosis as well, particularly at higher concentrations.[2][5] For instance, the half-maximal inhibition for the clathrin-independent cargo MHCI in HeLa cells was observed at around 6 µM.[2][6] The specificity of this compound in HeLa cells has been less extensively characterized in publicly available studies.

Quantitative Data Summary

To facilitate a clear comparison, the following table summarizes the available quantitative data on the efficacy of this compound and Pitstop 2 in inhibiting endocytosis in HeLa cells.

CompoundTarget PathwayCargoCell LineConcentrationEffectReference
This compound Clathrin-Mediated EndocytosisTransferrinHeLa30 µMReduction in uptake[1][3]
Pitstop 2 Clathrin-Mediated EndocytosisTransferrinHeLa20 µMStronger reduction in uptake than 30 µM this compound[1]
Pitstop 2 Clathrin-Mediated EndocytosisTransferrinHeLa~18 µMIC50[2]
Pitstop 2 Clathrin-Independent EndocytosisMHCIHeLa~6 µMHalf-maximal inhibition[2][6]
Pitstop 2 Clathrin-Mediated EndocytosisTransferrinHeLa5-30 µMDose-dependent inhibition[2][7][8]

Signaling Pathways and Mechanisms of Action

Both this compound and Pitstop 2 function by interfering with the interaction between the clathrin heavy chain's N-terminal domain and adaptor proteins, a crucial step in the formation of clathrin-coated pits.

G cluster_0 Clathrin-Mediated Endocytosis cluster_1 Inhibitor Mechanism Cargo Cargo (e.g., Transferrin Receptor) Receptor Receptor Cargo->Receptor Adaptor Adaptor Proteins (e.g., AP2) Receptor->Adaptor Clathrin Clathrin Triskelion Adaptor->Clathrin Recruitment CCP Clathrin-Coated Pit Clathrin->CCP Assembly Dynamin Dynamin CCP->Dynamin Scission CCV Clathrin-Coated Vesicle Dynamin->CCV Endosome Early Endosome CCV->Endosome Uncoating ES9_17 This compound ES9_17->Clathrin Inhibits Interaction with Adaptors Pitstop2 Pitstop 2 Pitstop2->Clathrin Inhibits Interaction with Adaptors

Fig. 1: Mechanism of Clathrin-Mediated Endocytosis Inhibition.

Experimental Workflows and Protocols

Accurate assessment of endocytosis inhibition requires robust experimental design. Below are standardized protocols for transferrin and Epidermal Growth Factor (EGF) uptake assays in HeLa cells, commonly used to evaluate the efficacy of inhibitors like this compound and Pitstop 2.

Transferrin Uptake Assay Workflow

G Start Seed HeLa Cells Starve Serum Starve Cells Start->Starve Inhibit Pre-incubate with This compound or Pitstop 2 Starve->Inhibit Label Incubate with Fluorescent Transferrin Inhibit->Label Wash Wash to Remove Surface-bound Ligand Label->Wash Fix Fix Cells Wash->Fix Image Fluorescence Microscopy or Flow Cytometry Fix->Image Analyze Quantify Internalized Transferrin Image->Analyze

Fig. 2: Workflow for a Transferrin Uptake Assay.
Detailed Protocol: Transferrin Uptake Assay via Fluorescence Microscopy

  • Cell Culture: Seed HeLa cells on glass coverslips in a 24-well plate and grow to 60-70% confluency.[9]

  • Serum Starvation: Wash cells with serum-free DMEM and incubate in serum-free DMEM supplemented with 0.5% BSA for 1 hour at 37°C to deplete endogenous transferrin.[10]

  • Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound, Pitstop 2, or a vehicle control (e.g., DMSO) in serum-free DMEM for 15-30 minutes at 37°C.[1][2]

  • Transferrin Incubation: Add Alexa Fluor-conjugated transferrin (e.g., Alexa Fluor 594-Transferrin) to a final concentration of 25-50 µg/mL and incubate for 15-30 minutes at 37°C.[11]

  • Removal of Surface-Bound Transferrin: Place the plate on ice to stop endocytosis. Wash the cells three times with ice-cold PBS. To remove non-internalized transferrin, briefly wash the cells with a pre-chilled acidic buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0).[12]

  • Fixation: Wash the cells again with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Imaging and Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software.

Detailed Protocol: EGF Uptake Assay
  • Cell Culture and Starvation: Plate HeLa cells and grow to ~80% confluency. Serum-starve the cells overnight.

  • Inhibitor Treatment: Pre-treat cells with this compound, Pitstop 2, or vehicle control for 30 minutes at 37°C.

  • EGF Stimulation: Add fluorescently labeled EGF (e.g., Alexa Fluor 488-EGF) at a concentration of 2-10 ng/mL and incubate for various time points (e.g., 5, 15, 30 minutes) at 37°C to allow for internalization.[13][14]

  • Stopping Endocytosis and Fixation: Stop the uptake by placing the cells on ice and washing with ice-cold PBS. Fix the cells with 4% paraformaldehyde.

  • Microscopy and Quantification: Visualize the internalized EGF using fluorescence microscopy. The amount of internalized EGF can be quantified by measuring the fluorescence intensity within the cells.

Conclusion

Both this compound and Pitstop 2 are valuable tools for studying clathrin-mediated endocytosis. However, for researchers working with HeLa cells, the current evidence points to Pitstop 2 as a more potent inhibitor of transferrin uptake. The dose-dependent efficacy and potential for off-target effects of Pitstop 2 at different concentrations should be carefully considered when designing experiments. The provided protocols and workflows offer a standardized approach to rigorously compare the efficacy of these and other endocytic inhibitors, ensuring reproducible and reliable data for advancing our understanding of cellular trafficking and its role in disease.

References

A Head-to-Head Comparison of ES9-17 and Dynasore for Studying Endocytosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate cellular process of endocytosis, the choice of inhibitory tools is critical. This guide provides an objective comparison of two prominent small molecule inhibitors: ES9-17, a specific inhibitor of the clathrin heavy chain, and Dynasore, a widely used dynamin GTPase inhibitor.

This comparison delves into their mechanisms of action, specificity, potential off-target effects, and provides supporting experimental data. By presenting quantitative data in structured tables and offering detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific experimental needs.

Mechanism of Action: Targeting Different Key Players in Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis (CME) is a major pathway for the internalization of cargo from the cell surface. This process involves the coordinated action of numerous proteins. This compound and Dynasore intervene at distinct stages of this pathway.

This compound is a derivative of Endosidin9 (ES9) and acts as a direct inhibitor of the clathrin heavy chain (CHC) .[1][2][3] Clathrin provides the structural scaffold for the formation of coated pits. By binding to the N-terminal domain of CHC, this compound prevents the proper assembly of the clathrin lattice, thereby halting the initial stages of vesicle formation.[4] Unlike its parent compound ES9, this compound does not exhibit protonophore activity, meaning it does not disrupt cellular pH or ATP levels, making it a more specific tool for studying CME.[1][5][6]

Dynasore , on the other hand, targets dynamin , a large GTPase responsible for the "pinching off" of the newly formed clathrin-coated vesicle from the plasma membrane.[7][8] Dynasore is a non-competitive inhibitor of dynamin's GTPase activity, which is essential for the conformational changes required for membrane fission.[7][8] Inhibition of dynamin by Dynasore leads to an accumulation of clathrin-coated pits at the plasma membrane that are unable to detach.[9]

cluster_ES9_17 This compound Inhibition cluster_Dynasore Dynasore Inhibition Clathrin_Triskelion Clathrin Triskelion Clathrin_Lattice_Assembly Clathrin Lattice Assembly Clathrin_Triskelion->Clathrin_Lattice_Assembly Coated_Pit_Formation Coated Pit Formation Clathrin_Lattice_Assembly->Coated_Pit_Formation Dynamin_Recruitment Dynamin Recruitment to Neck of Pit Coated_Pit_Formation->Dynamin_Recruitment ES9_17 This compound ES9_17->Clathrin_Lattice_Assembly GTP_Hydrolysis GTP Hydrolysis Dynamin_Recruitment->GTP_Hydrolysis Vesicle_Scission Vesicle Scission GTP_Hydrolysis->Vesicle_Scission Clathrin_Coated_Vesicle Internalized Clathrin-Coated Vesicle Vesicle_Scission->Clathrin_Coated_Vesicle Dynasore Dynasore Dynasore->GTP_Hydrolysis Plasma_Membrane Plasma Membrane Cargo_Binding Cargo Binding to Receptors Adaptor_Proteins Adaptor Protein Recruitment Cargo_Binding->Adaptor_Proteins Adaptor_Proteins->Clathrin_Triskelion Start Start Cell_Culture 1. Culture cells to 60-70% confluency on coverslips Start->Cell_Culture Starvation 2. Starve cells in serum-free medium (30-60 min, 37°C) Cell_Culture->Starvation Inhibitor_Treatment 3. Pre-incubate with this compound, Dynasore, or vehicle control Starvation->Inhibitor_Treatment Transferrin_Pulse 4. Add fluorescently-labeled transferrin (e.g., 10-25 µg/mL) and incubate (1-30 min, 37°C) Inhibitor_Treatment->Transferrin_Pulse Wash 5. Wash cells with cold PBS to remove surface-bound transferrin Transferrin_Pulse->Wash Fixation 6. Fix cells with 4% paraformaldehyde Wash->Fixation Permeabilization 7. Permeabilize cells (optional, for internal staining) Fixation->Permeabilization Imaging 8. Image cells using fluorescence microscopy Permeabilization->Imaging Quantification 9. Quantify intracellular fluorescence intensity Imaging->Quantification End End Quantification->End Start Start Cell_Seeding 1. Seed cells in a 96-well plate Start->Cell_Seeding Inhibitor_Incubation 2. Treat cells with various concentrations of this compound, Dynasore, or vehicle Cell_Seeding->Inhibitor_Incubation MTT_Addition 3. Add MTT solution to each well and incubate (1.5-4 hours, 37°C) Inhibitor_Incubation->MTT_Addition Solubilization 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals MTT_Addition->Solubilization Absorbance_Reading 5. Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis 6. Calculate cell viability relative to vehicle control Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

Validating the Specificity of ES9-17 for Clathrin Heavy Chain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of ES9-17, a chemical inhibitor of the clathrin heavy chain (CHC). Clathrin-mediated endocytosis (CME) is a fundamental cellular process, and tools that specifically modulate its core machinery are invaluable for research and therapeutic development. This compound has emerged as a refined chemical probe to investigate CHC function, offering advantages over its predecessor, Endosidin9 (ES9).[1][2] This document compares this compound with other common methods for studying CHC, presents quantitative performance data, and details the experimental protocols crucial for validating its specificity.

Comparison of Tools for Studying Clathrin Heavy Chain Function

Choosing the right tool to investigate clathrin heavy chain function is critical. The following table compares the chemical inhibitor this compound with another widely used inhibitor, Pitstop® 2, and with antibody-based detection methods.

FeatureThis compoundPitstop® 2Anti-CHC Antibodies
Principle of Action Small molecule inhibitor that binds to the N-terminal domain (nTD) of the clathrin heavy chain, interfering with the recruitment of accessory proteins.[2]Small molecule inhibitor that also targets the N-terminal domain of the clathrin heavy chain.[2][3]Monoclonal or polyclonal antibodies that specifically bind to epitopes on the clathrin heavy chain.[1][4][5][6]
Primary Applications Acute and reversible inhibition of CME in live cells for functional studies.[2]Inhibition of CME for functional studies and investigation of its role in cellular processes like mitosis.[3]Detection and quantification of CHC protein levels via Western Blotting, visualization of subcellular localization via Immunofluorescence (IF), and protein interaction studies via Immunoprecipitation (IP).[1][5]
Specificity & Off-Target Effects An improved analog of ES9, this compound lacks the undesirable protonophore side effects that cause cytoplasmic acidification.[2][7] It has been shown to specifically target CHC in CETSA and DARTS assays.[2]The specificity of Pitstop® 2 has been questioned, as it can inhibit clathrin-independent endocytosis and exhibits cytotoxicity at concentrations below its effective CME inhibitory concentration.[3][7]Specificity is dependent on the specific clone and validation. Cross-reactivity with other proteins is a potential issue that requires careful validation of each antibody.[1][4]
Quantitative Metrics EC₅₀ for FM4-64 uptake inhibition is ~13 µM.[2][8] EC₅₀ in ITDRF CETSA analysis is 123 ± 1.13 μM.[1]Potent inhibitor of transferrin uptake.[3]Provides quantitative data on protein levels (Western Blot) or localization (fluorescence intensity in IF). Binding affinities (Kd) can be determined for specific antibody-antigen interactions.

Quantitative Performance Data for this compound

The following table summarizes key quantitative metrics reported for this compound, highlighting its efficacy in biochemical and cell-based assays.

AssayMetricValueCell Type / System
FM4-64 Uptake Inhibition EC₅₀13 µMArabidopsis.[2][8]
Cellular Thermal Shift Assay (CETSA) EC₅₀ (ITDRF)123 ± 1.13 μMArabidopsis PSB-D cell cultures.[1]
Transferrin Uptake Inhibition Concentration Used30 µMHeLa cells.[2]

Experimental Protocols for Specificity Validation

Validating that a chemical inhibitor directly and specifically engages its intended target within a cellular context is crucial. The following protocols outline key experiments used to demonstrate the specificity of this compound for the clathrin heavy chain.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to verify target engagement in a cellular environment.[9][10] The principle is based on ligand-induced thermal stabilization of the target protein.[9] When a small molecule like this compound binds to its target protein (CHC), the resulting complex is more resistant to thermal denaturation. This stabilization is detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble CHC remaining by Western blotting.[10]

Methodology:

  • Cell Culture and Lysis: Culture cells of interest (e.g., Arabidopsis PSB-D cell cultures or HeLa cells) to a sufficient density.[2] Harvest and lyse the cells to prepare a soluble protein extract.

  • Compound Incubation: Divide the cell lysate into two aliquots. Treat one with this compound (e.g., 250 µM) and the other with the corresponding concentration of the vehicle (DMSO) as a control.[2][11] Incubate for a sufficient time (e.g., 30 minutes) to allow for binding.[2][11]

  • Thermal Challenge: Aliquot the treated lysates into separate tubes for each temperature point. Heat the samples across a defined temperature gradient (e.g., 30-65°C) for a set time (e.g., 4 minutes), followed by a cooling period at room temperature.[2][10]

  • Separation of Soluble and Aggregated Fractions: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins.[10] Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific anti-clathrin heavy chain antibody.[2] Also, probe for an unrelated protein (e.g., tubulin) as a negative control to demonstrate the specificity of the thermal stabilization.[2]

  • Data Analysis: Quantify the band intensities for CHC at each temperature relative to the lowest temperature point (e.g., 30°C).[2][11] Plot the relative amount of soluble protein against temperature for both the this compound-treated and DMSO-treated samples. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates direct binding and stabilization of CHC.[2]

Transferrin Uptake Assay

Principle: The uptake of transferrin is a classic and well-characterized example of clathrin-mediated endocytosis.[2][12] Fluorescently labeled transferrin is added to cells, and its internalization is measured. A specific inhibitor of CME, like this compound, is expected to reduce the amount of internalized transferrin.[2]

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa cells) on coverslips in a multi-well plate and grow to the desired confluency.[13]

  • Serum Starvation: Before the assay, starve the cells in serum-free media for 30-60 minutes to upregulate transferrin receptor expression.[14][15]

  • Inhibitor Pre-treatment: Treat the cells with this compound (e.g., 30 µM) or DMSO for a specified time (e.g., 30 minutes).[2]

  • Transferrin Incubation: Add Alexa Fluor-conjugated human transferrin (e.g., 10 µg/ml) to the cells and incubate at 37°C for a short period (e.g., 1-10 minutes) to allow for internalization.[13][14][15]

  • Removal of Surface-Bound Transferrin: Place the cells on ice to stop endocytosis. Wash the cells with ice-cold acid wash buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) to strip any transferrin that is bound to the cell surface but not internalized.[14]

  • Fixation and Imaging: Fix the cells with 4% paraformaldehyde (PFA).[13][15] Mount the coverslips on microscope slides and image using a fluorescence or confocal microscope.

  • Quantification: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity of internalized transferrin per cell.[15] A significant reduction in fluorescence in this compound-treated cells compared to the DMSO control indicates inhibition of CME.

FM4-64 Uptake Assay

Principle: FM4-64 is a lipophilic styryl dye that inserts into the outer leaflet of the plasma membrane and is internalized through endocytosis.[16][17] It serves as a general tracer for endocytic vesicle trafficking.[17] Inhibition of endocytosis by this compound will result in reduced uptake of FM4-64 from the plasma membrane into intracellular vesicles.

Methodology:

  • Sample Preparation: Prepare samples for live-cell imaging (e.g., Arabidopsis seedlings).

  • Inhibitor Pre-treatment: Pre-treat the samples with this compound (at a concentration determined by a dose-response curve, e.g., 30 µM) or DMSO for 30 minutes.[11]

  • Dye Staining: Add FM4-64 (e.g., 2-5 µM) to the samples.[11][18]

  • Live-Cell Imaging: Immediately begin imaging using a confocal microscope.[16] Capture images at regular intervals (e.g., every minute for 30 minutes) to monitor the internalization of the dye from the plasma membrane to endosomal compartments.[16]

  • Quantification: Measure the fluorescence intensity of intracellular puncta and the plasma membrane over time.[16] A reduction in the rate and extent of intracellular FM4-64 accumulation in this compound-treated samples compared to controls indicates inhibition of endocytosis.

Visualizing the Validation Workflow and Mechanism of Action

The following diagrams illustrate the experimental logic for validating this compound and its mechanism of action within the CME pathway.

G cluster_0 Target Engagement Validation cluster_1 Cellular Function Validation a Prepare Cell Lysate b Incubate with this compound or DMSO a->b c Apply Temperature Gradient (CETSA) b->c d Western Blot for Soluble CHC c->d e Analyze Thermal Shift d->e j Quantify Cargo Internalization e->j Correlate biochemical and cellular effects f Treat Live Cells with this compound or DMSO g Add Fluorescent Cargo (Transferrin / FM4-64) f->g h Incubate to Allow Uptake g->h i Fix and Image Cells h->i i->j

Caption: Workflow for validating the specificity of this compound.

G extracellular Extracellular Space plasma_membrane Plasma Membrane cytoplasm Cytoplasm cargo Cargo receptor Receptor cargo->receptor Binding adaptor Adaptor Proteins receptor->adaptor Recruitment clathrin Clathrin Triskelia (Heavy & Light Chains) adaptor->clathrin Recruitment pit Clathrin-Coated Pit clathrin->pit Assembly vesicle Clathrin-Coated Vesicle pit->vesicle Invagination & Fission es9_17 This compound es9_17->clathrin Inhibits CHC N-terminal domain

Caption: Inhibition of Clathrin-Mediated Endocytosis by this compound.

References

Assessing the Reversibility of ES9-17's Inhibitory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of a pharmacological inhibitor is paramount. This guide provides a comprehensive comparison of the reversibility of ES9-17, a potent inhibitor of clathrin-mediated endocytosis (CME), with other alternatives, supported by experimental data and detailed methodologies.

This compound is a selective inhibitor that directly targets the N-terminal domain of the clathrin heavy chain (CHC), a key protein in the formation of clathrin-coated vesicles.[1][2] Developed as a more specific analog of its parent compound, endosidin9 (ES9), this compound effectively blocks CME without the off-target protonophore activity associated with ES9.[1] A critical feature of a chemical tool is the ability to reverse its effects, allowing for the study of dynamic cellular processes. This guide focuses on the experimental evidence demonstrating the reversibility of this compound's inhibitory action.

Comparative Analysis of Inhibitor Reversibility

The inhibitory effect of this compound on clathrin-mediated endocytosis has been shown to be reversible. In contrast, while other CME inhibitors like Pitstop2 also exhibit reversibility, the available data suggests differences in the kinetics of recovery.

InhibitorTargetReversibilityWashout Time for RecoveryQuantitative Recovery Data
This compound Clathrin Heavy Chain (N-terminal domain)[1]Reversible[1]120 minutes[1]"Clearly recovered" (Qualitative)[1]
Pitstop2 Clathrin Heavy Chain (N-terminal domain)Reversible30-60 minutes"Fully restored" (Qualitative)

Experimental Evidence for this compound Reversibility

The reversibility of this compound has been demonstrated through washout experiments. These studies typically involve treating cells with the inhibitor to block endocytosis, followed by washing the inhibitor away and monitoring the recovery of endocytic activity over time.

A key study utilized the fluorescent dye FM4-64, a widely used marker for endocytosis, to visualize the inhibitory effect of this compound and its subsequent reversal. In these experiments, Arabidopsis root epidermal cells were treated with 30 µM this compound, which resulted in a significant reduction in the uptake of FM4-64. Following the removal of this compound from the medium, the uptake of FM4-64 was observed to have "clearly recovered" after 120 minutes, indicating that the inhibitory effect of this compound is not permanent and that cellular endocytic machinery can resume its function.[1]

While the available literature provides a qualitative assessment of recovery, further quantitative analysis, such as measuring the percentage of fluorescence recovery, would provide a more precise understanding of the kinetics of this compound's washout.

Experimental Protocols

To facilitate the replication and further investigation of this compound's reversibility, detailed experimental protocols are essential.

Washout Experiment for Assessing Reversibility of CME Inhibition

This protocol is adapted from studies investigating the reversibility of clathrin-mediated endocytosis inhibitors in plant cells.[1]

Materials:

  • This compound (stock solution in DMSO)

  • FM4-64 (stock solution in water or DMSO)

  • Cell culture medium (e.g., half-strength Murashige and Skoog (½ MS) medium for plant cells)

  • Microscopy-compatible cell culture dishes or slides

  • Confocal microscope

Procedure:

  • Cell Preparation: Culture cells to an appropriate confluency for microscopy. For plant seedlings like Arabidopsis thaliana, germinate seeds and grow them vertically on agar plates.

  • Inhibitor Treatment:

    • Prepare a working solution of 30 µM this compound in the cell culture medium.

    • Incubate the cells with the this compound solution for 30 minutes at room temperature.

    • Include a vehicle control (e.g., DMSO) treated sample.

  • Endocytosis Assay (Inhibition):

    • To the inhibitor-treated cells, add the endocytic tracer FM4-64 at a final concentration of 2-4 µM.

    • Incubate for a defined period (e.g., 15-30 minutes) to allow for uptake in control cells.

    • Image the cells using a confocal microscope to confirm the inhibition of FM4-64 uptake in the this compound treated group compared to the control.

  • Washout Procedure:

    • Carefully aspirate the medium containing this compound and FM4-64.

    • Wash the cells three times with fresh, pre-warmed cell culture medium to ensure complete removal of the inhibitor.

  • Recovery Monitoring:

    • After the final wash, add fresh medium containing FM4-64 (at the same concentration as in step 3).

    • Acquire images of the same cells or cell regions at various time points (e.g., 30, 60, 90, and 120 minutes) after the washout.

  • Data Analysis:

    • Quantify the intracellular fluorescence intensity of FM4-64 at each time point for both the control and washout groups.

    • Compare the fluorescence levels to assess the extent of recovery of endocytic activity.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Procedure Outline:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble clathrin heavy chain at each temperature using Western blotting or other protein detection methods.

  • Analysis: A shift in the melting curve of the clathrin heavy chain in the presence of this compound indicates direct target engagement.

Visualizing the Concepts

To further clarify the experimental logic and the underlying biological pathway, the following diagrams are provided.

G cluster_pathway Clathrin-Mediated Endocytosis Pathway Plasma_Membrane Plasma Membrane Clathrin_Coated_Pit Clathrin-Coated Pit Plasma_Membrane->Clathrin_Coated_Pit Cargo Binding Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Clathrin_Coated_Pit->Clathrin_Coated_Vesicle Invagination & Fission Endosome Endosome Clathrin_Coated_Vesicle->Endosome Uncoating ES9_17 This compound CHC Clathrin Heavy Chain (CHC) ES9_17->CHC Inhibits CHC->Clathrin_Coated_Pit Assembly

Caption: Signaling pathway of this compound's inhibition of clathrin-mediated endocytosis.

G Start Start: Cells in Culture Inhibitor_Treatment Treat with this compound (30 µM, 30 min) Start->Inhibitor_Treatment Add_Tracer Add FM4-64 (2-4 µM) Inhibitor_Treatment->Add_Tracer Image_Inhibition Image to Confirm Inhibition Add_Tracer->Image_Inhibition Washout Washout Inhibitor (3x with fresh media) Image_Inhibition->Washout Add_Tracer_Recovery Add Fresh Media with FM4-64 Washout->Add_Tracer_Recovery Image_Recovery Image Recovery Over Time (e.g., 0, 30, 60, 120 min) Add_Tracer_Recovery->Image_Recovery Analyze Quantify Fluorescence Recovery Image_Recovery->Analyze

Caption: Experimental workflow for the washout and recovery assay.

G cluster_es917 This compound cluster_pitstop2 Pitstop2 ES917_Reversible Reversible Inhibition Inhibitor_Choice Choice of Inhibitor Depends on Experimental Needs ES917_Reversible->Inhibitor_Choice Consider for experiments requiring high specificity ES917_Specific Specific for CHC (No Protonophore Activity) ES917_Washout Longer Washout Time (120 min) Pitstop2_Reversible Reversible Inhibition Pitstop2_Reversible->Inhibitor_Choice Consider for experiments requiring rapid reversal Pitstop2_OffTarget Potential Off-Target Effects Pitstop2_Washout Shorter Washout Time (30-60 min)

Caption: Logical relationship for selecting a CME inhibitor based on reversibility.

References

Safety Operating Guide

Personal protective equipment for handling ES9-17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of ES9-17, a potent inhibitor of clathrin-mediated endocytosis (CME). Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. This compound is intended for research use only and should not be used in humans or animals.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled.
Body Protection Laboratory coatA standard laboratory coat should be worn and kept fastened to protect against accidental spills.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.

Safe Handling and Operational Plan

Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name (this compound), CAS number (55854-43-8), and any hazard warnings.[3]

  • Wear appropriate PPE (gloves and safety glasses) during inspection.

Storage
  • Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. Recommended long-term storage is at -20°C for up to several years.[2]

  • In Solution: Prepare stock solutions using a suitable solvent like DMSO.[4][5] Store stock solutions in small aliquots at -20°C for short-term (months) or -80°C for long-term (months to years) storage to avoid repeated freeze-thaw cycles.[1][4]

Preparation of Solutions
  • All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood.

  • To prepare a stock solution, carefully weigh the required amount of solid this compound.

  • Slowly add the desired solvent (e.g., DMSO) to the solid. This compound is soluble in DMSO.[4][5]

  • Ensure the container is securely capped and mix gently until the solid is completely dissolved.

Use in Experiments
  • When using this compound in experiments, always wear the full complement of recommended PPE.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Work in a well-ventilated area, preferably a chemical fume hood.

Spill and Emergency Procedures

  • Minor Spills:

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a sealed container for proper disposal.

    • Clean the spill area with a suitable decontamination solution.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Provide them with the chemical name and any available safety information.

  • In Case of Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

  • All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow for Handling this compound

ES9_17_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving & Inspection Storage Secure Storage (-20°C or -80°C) Receiving->Storage SolutionPrep Solution Preparation (in Fume Hood) Storage->SolutionPrep Experiment Experimental Use (with full PPE) SolutionPrep->Experiment Transfer to Experiment WasteCollection Waste Collection (Hazardous Waste) Experiment->WasteCollection Collect Waste Disposal Final Disposal (via EHS) WasteCollection->Disposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.